3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
説明
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGJBZWDKOWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349514 | |
| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25818-88-6 | |
| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a molecule of interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The N-3 position of the quinazolinone ring is a common site for modification to modulate the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a propanoic acid side chain at this position, yielding this compound, offers a handle for further derivatization or for enhancing solubility and interaction with biological targets.
Strategic Approach to Synthesis
The most logical and widely applicable synthetic strategy for this compound is a two-step process. This approach ensures high yields and purity of the final product. The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
This strategy decouples the formation of the heterocyclic core from the introduction of the flexible side chain, allowing for optimization of each step independently.
Part 1: Synthesis of the 4(3H)-Quinazolinone Core
The foundational step in this synthesis is the construction of the 4(3H)-quinazolinone ring system. The Niementowski reaction, a classic and reliable method, is employed for this purpose.[1]
Reaction Pathway 1: The Niementowski Reaction
This reaction involves the condensation of anthranilic acid with formamide, which serves as both a reactant and a high-boiling solvent.[2] The reaction proceeds through an initial acylation of the amino group of anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring.
Caption: Synthesis of 4(3H)-Quinazolinone via the Niementowski Reaction.
Experimental Protocol: Synthesis of 4(3H)-Quinazolinone
Materials:
-
Anthranilic acid
-
Formamide
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 equivalent) and formamide (5.0 equivalents).
-
Heat the reaction mixture to 150-160 °C using a heating mantle or oil bath.[3]
-
Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature, during which a solid precipitate will form.
-
Pour the cooled mixture into a beaker containing crushed ice and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from hot ethanol.
Data Presentation: Comparison of Synthesis Methods for 4(3H)-Quinazolinone
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:5 (molar) | 150-160 | 4-6 hours | ~85% | [3] |
| Microwave Irradiation | 1:5 (molar) | 170 | 10 minutes | >90% | [4] |
Part 2: N-Alkylation of 4(3H)-Quinazolinone
With the quinazolinone core in hand, the next crucial step is the introduction of the propanoic acid side chain at the N-3 position. This is efficiently achieved through a Michael addition reaction.
Reaction Pathway 2: Michael Addition and Subsequent Hydrolysis
The nitrogen atom at the 3-position of 4(3H)-quinazolinone acts as a nucleophile and can add to an α,β-unsaturated carbonyl compound, such as ethyl acrylate, in a conjugate addition fashion. This reaction is typically catalyzed by a base. The resulting ester is then hydrolyzed to the desired carboxylic acid.
Caption: Michael addition of 4(3H)-quinazolinone to ethyl acrylate followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
Step 2a: Synthesis of Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
Materials:
-
4(3H)-Quinazolinone
-
Ethyl acrylate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 4(3H)-quinazolinone (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate.
Step 2b: Hydrolysis to this compound
Materials:
-
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[5]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To characterize the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting and Optimization
-
Low yield in Niementowski reaction: Ensure the reaction temperature is maintained within the optimal range of 150-160 °C.[3] Higher temperatures can lead to decomposition, while lower temperatures may result in incomplete reaction. Using an excess of formamide is also crucial.
-
Incomplete Michael addition: The choice of base is critical. Stronger bases like NaH may be more effective than weaker bases like K₂CO₃. Ensure anhydrous conditions as the base is moisture-sensitive.
-
Difficulties in hydrolysis: If the ester is resistant to hydrolysis, increasing the reaction time, temperature, or the concentration of the base may be necessary.
Conclusion
The synthesis of this compound is a robust and reproducible process that relies on well-established synthetic methodologies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable molecule for further investigation in drug discovery and development programs. The two-step approach offers flexibility and allows for the potential synthesis of a variety of N-3 substituted quinazolinone analogs by employing different Michael acceptors in the second step.
References
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Engineering Research & Technology (IJERT).
- Chemguide. Hydrolysis of esters. [Online].
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a molecule of interest within the broader class of quinazolinone derivatives known for their diverse biological activities.[1] This document is structured to serve as a practical manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering in-depth, field-proven experimental protocols for determining critical parameters such as aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogD). Each protocol is presented with an emphasis on the underlying scientific principles and the causality behind experimental choices, ensuring a robust and reproducible characterization workflow. All quantitative data is summarized in structured tables, and key experimental processes are visualized using diagrams to enhance comprehension. This guide is grounded in authoritative references, providing a self-validating system for the complete physicochemical profiling of this compound.
Introduction: The Quinazolinone Scaffold and the Importance of Physicochemical Profiling
The quinazolinone ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound, combines this privileged structure with a propanoic acid side chain, which is expected to significantly influence its physicochemical behavior.
In preclinical drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical determinant of its ultimate success as a therapeutic agent.[3][4] Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5][6] Early and accurate characterization of these parameters is paramount to identify potential liabilities, guide structural optimization, and de-risk progression into more complex and costly biological and in vivo studies.[4][6]
This guide provides the foundational methodologies to build a comprehensive physicochemical profile for this compound.
Compound Identity and Synthesis
A precise understanding of the molecule's identity and provenance is the first step in any characterization workflow. This ensures the integrity of all subsequent experimental data.
Core Compound Specifications
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 25818-88-6 | [7][8][9] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [9] |
| Molecular Weight | 218.21 g/mol | [9] |
| Predicted LogP | 0.43 | [10] |
Synthetic Route: The Niementowski Quinazolinone Synthesis
The synthesis of the 4(3H)-quinazolinone core is classically achieved via the Niementowski reaction, which involves the thermal condensation of an anthranilic acid with an amide.[11][12][13] For the parent quinazolin-4(3H)-one, this can be accomplished by reacting anthranilic acid with formamide.[11] To generate the N-substituted propanoic acid derivative, a subsequent alkylation step would be necessary. A plausible synthetic approach is outlined below.
Workflow for the Synthesis of this compound:
Caption: Plausible synthetic workflow for the target compound.
This synthesis provides the material that requires rigorous purification and characterization (e.g., via NMR, mass spectrometry, and elemental analysis) to confirm its structure and purity before proceeding with physicochemical property determination.
Determination of Aqueous Solubility (Thermodynamic)
Aqueous solubility is a critical property that directly influences a drug's bioavailability and the design of formulations.[3] The thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a key parameter for lead optimization.
Scientific Rationale
The "shake-flask" method is the gold standard for determining thermodynamic solubility. It involves suspending an excess of the solid compound in a specific aqueous buffer and agitating the mixture until equilibrium is reached between the dissolved and undissolved states. This ensures the measurement of the maximum achievable concentration under the given conditions (pH, temperature).
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Materials:
-
This compound (solid, verified purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thermomixer or shaking incubator
-
1.5 mL glass vials or microcentrifuge tubes
-
Analytical balance
-
Centrifuge
-
Filtration device (e.g., 0.22 µm syringe filters or filter plates)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Organic solvent for stock solution (e.g., DMSO)
Procedure:
-
Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial.[13] This is done in triplicate to ensure reproducibility.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to each vial.[13] This creates a suspension with an excess of the solid material.
-
Equilibration: Seal the vials and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[13] Incubate for at least 24 hours to ensure equilibrium is reached.[13]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sample Collection: Carefully remove the supernatant, ensuring no solid particles are disturbed. For an additional level of certainty, filter the supernatant through a 0.22 µm filter that has low compound binding properties.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent like DMSO at a known high concentration (e.g., 10 mM).
-
Create a calibration curve by making serial dilutions of the stock solution in the assay buffer (PBS).
-
Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. The compound's quinazolinone core provides a strong UV chromophore suitable for detection.
-
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. The resulting value is the thermodynamic solubility, typically reported in µg/mL or µM.
Workflow for Thermodynamic Solubility Assay:
Caption: Step-by-step workflow for the shake-flask solubility assay.
Determination of Acid Dissociation Constant (pKa)
The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For this compound, the carboxylic acid group is the primary acidic center. The pKa value is critical as it dictates the charge state of the molecule at different physiological pH values, which in turn profoundly affects its solubility, permeability, and target binding.[3]
Scientific Rationale
Potentiometric titration is a highly accurate and widely used method for pKa determination.[12] The method involves titrating a solution of the compound with a strong base (for an acid) and monitoring the pH change with a calibrated electrode. The pKa can be determined from the inflection point of the resulting titration curve, where the pH equals the pKa.[12]
Detailed Experimental Protocol
Objective: To determine the pKa of the carboxylic acid group of this compound by potentiometric titration.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or precision burette
-
Titration vessel with a magnetic stirrer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water
-
Nitrogen gas supply
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]
-
Sample Preparation:
-
Prepare a ~1 mM solution of the compound.[11] If solubility is a limiting factor, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent mixture and may require extrapolation to a fully aqueous environment.[12]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[11]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.[11]
-
Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of an acid.[11][12]
-
Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the magnetic stir bar.
-
-
Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~1.8-2.0, ensuring the carboxylic acid group is fully protonated at the start of the titration.[11]
-
Titration:
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize (e.g., drift of <0.01 pH units per minute).[11]
-
Continue the titration until the pH reaches ~12 to ensure the complete deprotonation of the acidic group.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Calculate the first and second derivatives of the titration curve to accurately identify the equivalence point (the point of maximum slope).
-
The pH at the half-equivalence point (the volume of NaOH required to neutralize half of the acid) is equal to the pKa.
-
-
Replication: Perform the titration at least in triplicate to ensure the precision and reliability of the determined pKa value.[11]
Determination of Lipophilicity (LogD)
Lipophilicity, or the "greasiness" of a molecule, is a key parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. For an ionizable molecule like our target compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD measures the lipophilicity at a specific pH, accounting for both the neutral and ionized species.
Scientific Rationale
The shake-flask method is the benchmark technique for LogP and LogD determination. It involves partitioning the compound between two immiscible phases: n-octanol (simulating a lipophilic biological membrane) and an aqueous buffer at a specific pH (e.g., physiological pH 7.4). After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated to determine LogD.
Detailed Experimental Protocol
Objective: To determine the LogD of this compound at pH 7.4.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
DMSO for stock solution preparation
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation of the solvents. Separate the two phases and allow them to stand until clear. This step is critical to prevent volume changes during the actual experiment.
-
Sample Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the pre-saturated PBS (e.g., 2 mL) and a precise volume of the pre-saturated n-octanol (e.g., 2 mL).
-
Spike the system with a small volume of the compound's DMSO stock solution, ensuring the final DMSO concentration is low (e.g., <1%) to avoid affecting the partitioning.
-
-
Equilibration: Cap the tubes and shake them vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Prepare appropriate dilutions of each aliquot.
-
Analyze the concentrations in both phases (C_octanol and C_aqueous) using a validated HPLC-UV method.
-
-
Calculation: The LogD is calculated using the following formula:
LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
-
Replication: The experiment should be performed in triplicate to ensure the results are accurate and reproducible.
Relationship between Key Physicochemical Properties:
Caption: Interdependence of key physicochemical properties in drug discovery.
Conclusion
The systematic characterization of this compound, as outlined in this guide, provides the essential data package required for its evaluation as a potential drug candidate. By employing these robust, validated protocols for determining solubility, pKa, and LogD, researchers can generate high-quality, reproducible data. This information is fundamental for building structure-activity and structure-property relationships, enabling rational drug design and minimizing the risk of late-stage attrition in the development pipeline. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, forming a cornerstone of modern preclinical drug discovery.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
- Domainex. Thermodynamic Solubility Assay.
- Al-Ostath, A., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.
- Taylor & Francis Online. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.
- Taylor & Francis Online. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives: Polycyclic Aromatic Compounds: Vol 43, No 2.
- protocols.io. LogP / LogD shake-flask method. (2024).
- ResearchGate. Physical characterization of newly synthesized Quinazolinone derivatives.
- Veerapandian, M., et al. Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015).
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
- Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
- Saravanan, G., et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. (2022).
- Vedantu. Potentiometric Titration Explained: Principles, Curve & Steps.
- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.
- Van der Veken, P., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. (2013).
- ResearchGate. Physical Properties in Drug Design. (2025).
- Abdel-Gawad, S. M., et al. Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives.
- Andrés, A., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022).
- ResearchGate. (PDF) LogP / LogD shake-flask method v1.
- Cambridge MedChem Consulting. LogP/D.
- El-Gamal, M. I., et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH.
- ePrints Soton. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024).
- Al-Suwaidan, I. A., et al. Identification of 3-((4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino)Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. (2025).
- Vasilev, N. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018).
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The Quinazolinone Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity, Mechanisms, and Therapeutic Potential of Quinazolinone-Based Compounds
Introduction: The Enduring Relevance of the Quinazolinone Core
The quinazolinone scaffold, a bicyclic heterocyclic system formed by the fusion of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry.[1][2] First isolated from nature in the form of the alkaloid vasicine in 1888, this structural motif has since been identified in over 150 natural products from various plants and microorganisms.[3] Its true power, however, lies in its synthetic versatility and its remarkable ability to interact with a wide array of biological targets. This has established the quinazolinone framework as a "privileged structure," a molecular core that can be systematically modified to generate ligands for diverse receptors and enzymes.[4][5]
Quinazolinone derivatives can be broadly categorized based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most common and extensively studied isomer.[1][3] The pharmacological properties of these compounds are profoundly influenced by the nature and placement of substituents, particularly at the 2, 3, 6, and 8 positions of the core structure.[1][6] This structural adaptability has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from cancer and hypertension to infections and neurological disorders.[3][7] This guide provides a detailed exploration of the key biological activities of quinazolinone-based compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Part 1: Anticancer Activity - Targeting the Engines of Malignancy
The application of quinazolinone derivatives in oncology is arguably their most significant contribution to modern medicine.[1] Over two decades, more than 20 drugs featuring this core have been approved for anticancer use.[3][7] Their success stems from their ability to inhibit critical pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition and Microtubule Disruption
A primary mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family.[8]
-
EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Quinazolinone-based drugs like Dacomitinib, an FDA-approved treatment for non-small-cell lung carcinoma, act as potent EGFR inhibitors.[7] The quinazoline core effectively mimics the adenine ring of ATP, allowing it to sit in the kinase's ATP-binding pocket. Specific substitutions at the 4-position, often an anilino group, create crucial interactions with residues like Cys797 in the EGFR binding site, leading to potent and sometimes irreversible inhibition.[8] Many derivatives have been developed as dual EGFR/VEGFR inhibitors, simultaneously blocking tumor cell proliferation and the formation of new blood vessels that supply the tumor.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer. Quinazolinone derivatives have been designed to target key kinases in this pathway, such as PI3K, showing significant tumor growth inhibition in preclinical models.[9]
-
Tubulin Polymerization Inhibition: Beyond kinase inhibition, certain quinazolinone compounds disrupt the cell's cytoskeletal machinery.[10] They function as antimitotic agents by binding to the colchicine site on tubulin, preventing its polymerization into microtubules.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][11]
Below is a diagram illustrating the EGFR signaling pathway, a primary target for many quinazolinone-based anticancer agents.
Caption: EGFR signaling pathway and its inhibition by quinazolinone compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinazolinones is highly dependent on their substitution patterns.[1]
-
Position 2: Substituents like furan or thiol groups can be essential for activity.[6][9]
-
Position 3: The introduction of substituted aromatic rings, often linked via a Schiff base or other functionalities, is a common strategy.[6][12] Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) on this phenyl ring, particularly at the para-position, often enhance cytotoxic activity.[12]
-
Position 4: An amino group at this position is a hallmark of many potent kinase inhibitors.[10] The nature of the substituent on this amine (e.g., an anilino group) is critical for specific interactions within the kinase hinge region.
-
Positions 6 and 7: Bulky or basic side chains at these positions on the quinazoline core can significantly increase potency and influence target selectivity.[8][9]
| Compound Class/Example | Target(s) | Key Structural Features | Reported Activity (IC50/GI50) | Reference |
| Dacomitinib | EGFR | 4-Anilino substitution | Approved Drug | [7] |
| Quinazolinone-Rhodanines | Apoptosis Induction | Rhodanine moiety, electron-withdrawing group on 3-phenyl | 1.2 - 15.8 µM | [12] |
| 1-Phenyl-1-(quinazolin-4-yl)ethanols | Tubulin Polymerization | 2-chloroquinazoline, 1-hydroxyethyl group at C4 | 0.1 - 0.3 µM | [10] |
| Quinazolinone Sulfamates | Tubulin Polymerization | Aryl sulfamate motif | 50 - 300 nM | [11] |
| 4,6-Disubstituted Quinazolines | PI3K | Morpholine at C4, substituted pyridine at C6 | Potent in vivo activity | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of quinazolinone compounds on cancer cell lines.
Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test quinazolinone compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: Antimicrobial Activity - Combating Pathogenic Threats
Quinazolinone derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[2][13] Their development is crucial in the face of rising antimicrobial resistance.[6]
Mechanism of Action and SAR
The antimicrobial action of quinazolinones often involves the disruption of essential cellular processes in microbes.[6]
-
Target Interaction: While mechanisms are diverse, potential targets include enzymes involved in DNA replication and cell wall synthesis.[6][14]
-
SAR Insights: The antimicrobial activity is strongly influenced by specific substitutions.
-
Positions 2 and 3: The presence of substituted aromatic rings at position 3 and groups like methyl or thiol at position 2 are often essential for activity.[6]
-
Positions 6 and 8: The introduction of halogens, such as iodine, at the 6 and 8 positions has been shown to significantly enhance antibacterial activity.[6][15]
-
Hybrid Molecules: Fusing the quinazolinone core with other known antimicrobial pharmacophores, such as sulfonamides or thiazolidinones, is a successful strategy for creating potent hybrid molecules.[15][16]
-
| Compound Series | Target Organisms | Key Structural Features | Reported Activity (Inhibition Zone / MIC) | Reference |
| 6,8-Diiodo-2-methyl-3-sulfonamide-quinazolinones | S. aureus, E. coli | Iodine at C6 & C8, sulfonamide at C3 | Considerable antibacterial activity | [15] |
| Fused Tricyclic Quinazolinones (Deoxyvasicinone) | Gram-positive and Gram-negative bacteria, fungi | Pyrrolo[2,1-b]quinazoline-9(1H)-one core | Active against 6 bacterial & 3 fungal strains | [13] |
| 2-Thio-quinazolinones | E. coli, S. aureus | Thiol group at C2, various substitutions at C3 | Potent activity | [17] |
| Quinazolinone-Pyrrolidine/Piperidine Hybrids | P. aeruginosa, S. aureus, C. albicans | Alicyclic amines at C2, Schiff base linkage at C3 | MICs as low as 1.95 µg/mL | [18] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To quantify the in vitro antibacterial or antifungal activity of quinazolinone compounds.
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Test compounds dissolved in DMSO.
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Sterile 96-well microtiter plates.
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate. A typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum). Also, run a standard antibiotic as a reference.
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve the final target concentration. The final volume in each well is typically 100 or 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC.
The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive quinazolinone compounds.
Caption: General workflow for quinazolinone-based drug discovery.
Part 3: Anti-inflammatory and Anticonvulsant Activities
Beyond cancer and infectious diseases, the quinazolinone scaffold has demonstrated significant potential in treating inflammation and neurological disorders like epilepsy.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Quinazolinone derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19][20]
-
Mechanism - COX Inhibition: The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many quinazolinone compounds have been found to be selective inhibitors of COX-2.[19][21] This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. The quinazolinone core can fit into the hydrophobic channel of COX-2, forming hydrogen bonds with key residues like Arg121 and Tyr356, thereby blocking its activity.[3]
-
SAR: The presence of sulfonamide moieties and specific substitutions on the phenyl rings attached to the core structure can significantly enhance COX-2 inhibitory activity and selectivity.[15][19]
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures.[22] The discovery of methaqualone as a sedative-hypnotic spurred research into the CNS effects of quinazolinones, leading to the identification of potent anticonvulsant agents.[17][23]
-
Mechanism - GABAergic Modulation: While the exact mechanisms can vary, a prominent theory is that these compounds potentiate the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABAA receptor.[17][24] By enhancing GABAergic transmission, these compounds can suppress excessive neuronal firing that leads to seizures. Other potential targets include carbonic anhydrase enzymes in the brain.[25]
-
SAR: Lipophilicity plays a key role in anticonvulsant activity, as compounds must cross the blood-brain barrier.[17] Alkyl substitutions (e.g., butyl) at position 3 of the quinazolinone ring have been shown to be particularly effective in preventing seizure spread.[25]
| Activity | Target(s) | Key Structural Features | Evaluation Model | Reference |
| Anti-inflammatory | COX-2 Enzyme | Sulfonamide moieties, specific aromatic substitutions | Carrageenan-induced paw edema in rats | [15][19] |
| Anticonvulsant | GABAA Receptor, Carbonic Anhydrase | Alkyl or benzyl groups at C3, appropriate lipophilicity | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | [23][25] |
Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used preclinical model to screen for drugs that are effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
Rodents (mice or rats)
-
Corneal electrode apparatus
-
Test quinazolinone compounds, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard anticonvulsant drug (e.g., Diazepam, Phenytoin).
Procedure:
-
Animal Dosing: Administer the test compound to a group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only. A positive control group receives the standard drug.
-
Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the brain.
-
Electrical Stimulation: Apply a drop of saline to the animal's eyes. Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observation: Observe the animal's seizure response. The endpoint is the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. An ED50 (median effective dose) can be determined by testing multiple doses and using probit analysis.
-
Neurotoxicity (Optional): Assess neurotoxicity using the rotarod test to ensure that the observed anticonvulsant effect is not due to general motor impairment.
Conclusion and Future Directions
The quinazolinone scaffold continues to be a source of immense inspiration for medicinal chemists and drug development professionals. Its proven success across multiple therapeutic areas—from oncology to neurology—is a testament to its structural versatility and favorable pharmacological properties. The ongoing research focuses on several key areas: designing novel derivatives with enhanced target specificity and reduced off-target effects, developing multi-target agents to combat complex diseases like cancer, and overcoming drug resistance mechanisms. By integrating rational design, high-throughput screening, and a deeper understanding of disease biology, the full therapeutic potential of quinazolinone-based compounds is yet to be realized, promising a new generation of innovative medicines.
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- Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.).
- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (n.d.).
- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.).
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017).
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- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- Biologically active compounds and synthesis of functionalized quinazolinones. (n.d.).
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- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024).
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. [Link]
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An Investigational Guide to the Mechanism of Action of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The quinazoline ring system, particularly the 4(3H)-quinazolinone core, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged structure," this heterocyclic scaffold is found in numerous compounds exhibiting a vast array of biological activities.[2][3] Its rigid framework and capacity for diverse substitutions allow it to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[1][4] Several quinazolinone-based drugs have reached the market, most notably as tyrosine kinase inhibitors in oncology, such as gefitinib and erlotinib.[5][6]
The subject of this guide, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, is a specific derivative of this important class. While this exact molecule is not extensively characterized in publicly available literature, its structure—featuring the 4-oxoquinazoline core linked to a propanoic acid moiety at the N3 position—suggests a rich potential for biological activity. This document serves as an in-depth technical guide for researchers and drug development professionals, outlining a logical, evidence-based strategy to elucidate its mechanism of action. Drawing upon the known activities of structurally related compounds, we will propose a comprehensive experimental workflow to identify its molecular targets and characterize its cellular effects.
Part 1: The Mechanistic Landscape of 4-Oxoquinazoline Derivatives
The biological effects of 4-oxoquinazoline derivatives are largely dictated by the nature and position of their substituents.[1] Understanding these established mechanisms provides a rational basis for investigating novel analogues like this compound.
Inhibition of Protein Kinases
A predominant mechanism of action for quinazolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[6] Many quinazoline-based compounds are designed as ATP-competitive inhibitors that target the kinase domain of growth factor receptors.[5][6]
-
Epidermal Growth Factor Receptor (EGFR): Several FDA-approved anticancer drugs with a quinazoline core, including gefitinib and erlotinib, function as potent EGFR tyrosine kinase inhibitors.[6][7] They are particularly effective in cancers that harbor activating mutations in the EGFR gene.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Other derivatives have been developed as inhibitors of VEGFR, a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[8]
-
Multi-Kinase Inhibition: More recently, quinazolinone-based molecules have been designed as multi-targeted inhibitors, acting on several kinases simultaneously (e.g., EGFR, HER2, VEGFR, CDK2), which can offer a broader spectrum of anticancer activity.[5][8]
Anti-inflammatory Activity via COX Inhibition
A significant number of quinazolinone derivatives exhibit potent anti-inflammatory effects.[9] Studies have shown that some of these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[10][11] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Modulation of Other Cellular Targets
The versatility of the quinazolinone scaffold extends beyond kinases and COX enzymes.
-
Tubulin Polymerization: Certain derivatives have been shown to inhibit the polymerization of tubulin, the protein that forms microtubules.[12] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis, a mechanism similar to that of classic chemotherapy drugs like paclitaxel.[12][13]
-
Histone Deacetylase (HDAC) Inhibition: Some novel 4-oxoquinazoline analogues have been developed as HDAC inhibitors.[14] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.
-
DNA Gyrase Inhibition: In the realm of antimicrobial research, quinazolinone derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, making them promising candidates for new antibiotics.[15]
Given this landscape, a new derivative like this compound could plausibly act through one or more of these established mechanisms. The propanoic acid side chain, in particular, may confer unique properties, potentially influencing solubility, cell permeability, or interaction with specific target proteins.
Part 2: A Proposed Research Strategy to Elucidate the Mechanism of Action
The following section outlines a systematic, multi-phase approach to determine the mechanism of action for this compound. This workflow is designed to be self-validating, where findings from one phase inform the experimental design of the next.
Phase 1: Broad Phenotypic Screening and Initial Target Class Identification
The first phase aims to identify the compound's primary biological effect at a cellular level and narrow down the class of potential molecular targets.
Experimental Workflow: Phase 1
Caption: Phase 2 workflow for validating targets and analyzing cellular effects.
Protocol 3: IC50 Determination for Lead Kinase Targets
-
Objective: To quantify the potency of the compound against the top kinase hits identified in Phase 1.
-
Methodology:
-
Perform in vitro kinase assays for each hit (e.g., EGFR, VEGFR2).
-
Use a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).
-
Measure kinase activity at each concentration.
-
-
Data Analysis: Plot percent inhibition versus log[concentration] and fit to a dose-response curve to calculate the IC50 value (the concentration required for 50% inhibition).
Table 2: Hypothetical IC50 and GI50 Data
| Assay Type | Target/Cell Line | Result (IC50 / GI50 in µM) |
|---|---|---|
| Biochemical Kinase Assay | EGFR | 0.05 |
| Biochemical Kinase Assay | VEGFR2 | 0.12 |
| Cell Viability Assay | A549 (Lung Cancer) | 0.85 |
| Cell Viability Assay | HCT-116 (Colon) | 1.20 |
Protocol 4: Western Blotting for Downstream Signaling
-
Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase in a cellular context.
-
Methodology:
-
Select a cell line known to be dependent on the target pathway (e.g., A549 cells for EGFR).
-
Starve cells, then stimulate with the appropriate growth factor (e.g., EGF) in the presence of varying concentrations of the compound.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-Akt, total Akt; p-ERK, total ERK).
-
-
Data Analysis: A dose-dependent decrease in the phosphorylated forms of the proteins, without a change in the total protein levels, confirms on-target pathway inhibition.
Protocol 5: Apoptosis and Cell Cycle Analysis
-
Objective: To characterize the ultimate cellular fate induced by the compound.
-
Methodology:
-
Apoptosis: Treat cells with the compound for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. An increase in Annexin V positive cells indicates apoptosis. [13] 2. Cell Cycle: Treat cells similarly, fix, and stain with a DNA-intercalating dye (e.g., PI). Analyze DNA content by flow cytometry. Accumulation of cells in a specific phase (e.g., G1 or G2/M) indicates cell cycle arrest. [12][13]
-
Part 3: Visualization of a Hypothetical Signaling Pathway
Should the data from Phase 2 confirm that this compound is an EGFR inhibitor, the following diagram illustrates its likely mechanism of action at the molecular level.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism showing inhibition of the EGFR signaling cascade.
Conclusion
While the specific mechanism of action for this compound requires empirical determination, its chemical structure firmly places it within a class of compounds with rich and well-documented pharmacology. The quinazolinone core is a proven scaffold for potent inhibitors of protein kinases and other critical cellular enzymes. The investigational workflow detailed in this guide—progressing from broad phenotypic screening to specific target validation and pathway analysis—provides a robust and scientifically rigorous framework for elucidating its biological function. The results of such a study will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships that govern this vital class of therapeutic agents.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- A review on biological activity of quinazolinones.
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIV
- (PDF)
- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Synthesis and evaluation of chalcone analogues containing a 4-oxoquinazolin-2-yl group as potential anti-tumor agents.
- Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evalu
- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities.
- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Deriv
- Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline deriv
- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.
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Spectroscopic characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of a novel or synthesized compound are foundational to any further investigation. This guide provides a comprehensive spectroscopic characterization of this compound, a molecule of interest due to its quinazolinone core, a scaffold prevalent in many biologically active compounds.
This document moves beyond a mere listing of data, offering insights into the causal relationships between the molecular structure and its spectral output. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, we establish a self-validating analytical framework for this compound.
Molecular Structure and Analytical Context
This compound (Molecular Formula: C₁₁H₁₀N₂O₃, Molecular Weight: 218.21 g/mol ) consists of a bicyclic quinazolinone system N-substituted at the 3-position with a propanoic acid chain.[1] The quinazolinone moiety is a key chromophore and provides a rigid core with distinct aromatic protons, while the propanoic acid side chain offers characteristic aliphatic signals and functional group vibrations. Understanding the interplay between these two components is crucial for accurate spectral interpretation.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.
Experimental Protocol: NMR
-
Instrument: 400 or 500 MHz NMR Spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and to ensure the acidic proton of the carboxylic acid is observable.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K (25 °C).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides a map of all protons in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and its splitting pattern reveals the number of neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 (broad s) | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| ~8.3 (s) | Singlet | 1H | H2 | This proton is adjacent to two nitrogen atoms, resulting in a downfield singlet. |
| ~8.1 (dd) | Doublet of doublets | 1H | H5 | Located on the aromatic ring, ortho to the carbonyl group, causing significant deshielding. Coupled to H6. |
| ~7.8 (ddd) | Triplet of doublets | 1H | H7 | Aromatic proton coupled to H6 and H8. |
| ~7.7 (d) | Doublet | 1H | H8 | Aromatic proton coupled to H7. |
| ~7.5 (ddd) | Triplet of doublets | 1H | H6 | Aromatic proton coupled to H5 and H7. |
| ~4.2 (t) | Triplet | 2H | C1'-H₂ | These protons are on the carbon attached to N3, deshielded by the nitrogen. Split into a triplet by the adjacent C2'-H₂ group. |
| ~2.8 (t) | Triplet | 2H | C2'-H₂ | Protons on the carbon adjacent to the carboxylic acid group. Split into a triplet by the C1'-H₂ group. |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a definitive count and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~172.0 | C3' (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~161.0 | C4 (C=O) | The amide carbonyl carbon of the quinazolinone ring. |
| ~148.0 | C2 | The imine-like carbon in the heterocyclic ring, adjacent to two nitrogens. |
| ~147.5 | C8a | Aromatic quaternary carbon fused to the heterocyclic ring. |
| ~134.5 | C7 | Aromatic methine (CH) carbon. |
| ~127.0 | C5 | Aromatic methine (CH) carbon. |
| ~126.5 | C6 | Aromatic methine (CH) carbon. |
| ~126.0 | C8 | Aromatic methine (CH) carbon. |
| ~121.0 | C4a | Aromatic quaternary carbon fused to the benzene ring. |
| ~43.0 | C1' (-CH₂-N) | Aliphatic carbon bonded to the nitrogen atom. |
| ~32.0 | C2' (-CH₂-COOH) | Aliphatic carbon adjacent to the carboxylic acid carbonyl. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet.
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Range: 4000 - 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3300 - 2500 | Strong, Broad | O-H (Carboxylic Acid) | Stretching |
| ~1710 | Strong | C=O (Carboxylic Acid) | Stretching |
| ~1680 | Strong | C=O (Amide, Quinazolinone) | Stretching |
| ~1610, 1560 | Medium | C=C / C=N | Aromatic and Heterocyclic Ring Stretching |
| ~1470 | Medium | C-H | Aliphatic Bending |
| ~1290 | Medium | C-N | Stretching |
| 3100 - 3000 | Medium-Weak | C-H | Aromatic Stretching |
| 2980 - 2850 | Medium-Weak | C-H | Aliphatic Stretching |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ range, along with two distinct, strong carbonyl peaks around 1710 cm⁻¹ and 1680 cm⁻¹, provides a definitive signature for the carboxylic acid and amide functionalities, respectively.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is an ideal technique for this molecule, as it is readily ionizable.
Experimental Protocol: MS
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source.
-
Mode: Positive [M+H]⁺ and Negative [M-H]⁻ ion modes.
-
Calculated Exact Mass: C₁₁H₁₀N₂O₃ = 218.0691
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 219.0764 | ~219.076 | Protonated molecular ion |
| [M+Na]⁺ | 241.0584 | ~241.058 | Sodium adduct of the molecular ion |
| [M-H]⁻ | 217.0618 | ~217.061 | Deprotonated molecular ion |
Logical Fragmentation Pathway
A primary fragmentation pathway involves the cleavage of the bond between the nitrogen (N3) and the propanoic acid side chain, which is a common fragmentation route for N-substituted amides.
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In Silico Prediction of Protein Targets for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the in silico identification of protein targets for the compound 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential across various diseases, including cancer and inflammatory conditions.[1][2][3][4][5] This document details a multi-pronged computational strategy, designed for researchers and drug development professionals, to generate high-confidence, experimentally testable hypotheses regarding the compound's mechanism of action. By integrating ligand-based and structure-based techniques, this guide moves beyond a simple listing of methods to explain the scientific rationale behind each step, ensuring a self-validating workflow that prioritizes scientific integrity and actionable outcomes.
Introduction: The Quinazoline Scaffold and the Imperative for Target Deconvolution
The quinazoline core is a privileged heterocyclic system that forms the basis of numerous clinically approved drugs.[3][4] Its rigid, planar structure combined with versatile substitution points allows for fine-tuning of interactions with biological macromolecules. The specific molecule, this compound, features a key carboxylic acid moiety, suggesting potential for critical ionic or hydrogen bond interactions within a protein binding site.
Before committing to costly and time-consuming experimental validation, in silico target prediction serves as an indispensable first step to deconvolute the compound's polypharmacology—its ability to interact with multiple targets. This computational approach rapidly narrows the field of potential protein partners from the entire proteome to a manageable list of high-probability candidates. This guide presents a robust workflow designed to maximize the reliability of these predictions through the convergence of orthogonal computational evidence.
Foundational Step: Ligand Preparation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular representation. The initial phase involves converting the 2D structure of this compound into a chemically correct, low-energy 3D conformation.
Protocol 1: Generation of a Bioactive 3D Conformation
-
Obtain Canonical Structure: Retrieve the 2D structure as a SMILES string or SDF file from a reputable chemical database such as PubChem.[6][7][8][9][10]
-
3D Conversion and Protonation: Utilize a molecular modeling suite (e.g., Schrödinger's LigPrep, ChemAxon) to generate a 3D structure. Critically, this step must also enumerate possible protonation and tautomeric states at a physiological pH of 7.4. The carboxylic acid group on the propanoic acid side chain will predominantly exist in its deprotonated, anionic state, which is a crucial feature for molecular recognition.
-
Energy Minimization: Perform a thorough energy minimization of the generated 3D conformer using a robust force field like OPLS4 or MMFF94. This process resolves steric clashes and settles the molecule into a low-energy, geometrically favorable state, which is presumed to be closer to its bioactive conformation.
The Integrated Target Prediction Workflow
A powerful in silico strategy does not rely on a single algorithm. Instead, it integrates multiple, independent methodologies to build a consensus-based case for each potential target. Our workflow is built upon two complementary pillars: ligand-based methods, which leverage knowledge of existing bioactive molecules, and structure-based methods, which utilize the 3D structures of proteins.
Caption: An integrated workflow combining ligand- and structure-based methods.
Pillar 1: Ligand-Based Target Prediction
These methods operate on the principle that structurally similar molecules often share similar biological targets. They are particularly powerful when the target's 3D structure is unknown.
Chemical Similarity Searching
This technique identifies molecules with known bioactivity that are structurally analogous to our query compound.
Trustworthiness: The predictive value of this method is directly proportional to the quality and size of the database being searched. We use ChEMBL, a manually curated database of bioactive molecules with drug-like properties, to ensure high-quality data.[11][12][13][14][15]
Protocol 2: 2D Fingerprint Similarity Search
-
Database Selection: Utilize the ChEMBL database, which contains extensive, curated bioactivity data against a wide range of drug targets.[11][12][13]
-
Fingerprint Generation: Convert the query molecule's structure into a molecular fingerprint (e.g., ECFP4). This fingerprint encodes substructural features into a binary string.
-
Similarity Calculation: Compare the query fingerprint against the fingerprints of all molecules in the ChEMBL database using the Tanimoto coefficient.
-
Target Hypothesis Generation: Analyze the known targets of the top-scoring molecules (Tanimoto coefficient > 0.7). A consensus among the targets of these hits provides a strong hypothesis for the query compound's targets.
Pharmacophore Screening
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target.[16][17][18][19][20] This method abstracts the query molecule into a feature-based model and searches for proteins whose binding sites can accommodate this model.
Caption: Key pharmacophoric features of the query molecule.
Pillar 2: Structure-Based Target Prediction
When 3D protein structures are available, we can directly assess the potential for physical interaction between our compound and a binding site.
Reverse Docking
Reverse docking inverts the typical virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against a library of many potential protein targets.[21][22][23][24][25]
Expertise & Experience: The choice of the protein library is critical. A general library should include all available human protein structures from the Protein Data Bank (PDB).[26][27][28][29] For specific applications, a curated library of, for example, all human kinases or nuclear receptors can be used to focus the search. The docking algorithm and scoring function must be chosen carefully; AutoDock Vina is a widely validated and computationally efficient option.[25]
Protocol 3: Reverse Docking Workflow
-
Protein Library Preparation: Download a curated set of human protein structures from the PDB.[26][27] Each structure must be prepared by adding hydrogens, assigning bond orders, and removing water molecules and other non-essential cofactors.
-
Binding Site Definition: For each protein, define the search space for the docking calculation. This is typically a cube centered on the known binding pocket or the entire protein surface for a "blind docking" approach.
-
High-Throughput Docking: Using the prepared 3D ligand from Protocol 1, dock the molecule against every prepared protein target using a tool like AutoDock Vina.[25]
-
Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score) from the best-scoring pose. More negative scores indicate a higher predicted affinity.
-
Pose Validation (Critical): Visually inspect the top-ranked poses. A scientifically plausible pose should exhibit meaningful interactions, such as the carboxylate forming a salt bridge or hydrogen bonds with polar residues, and the quinazoline ring engaging in hydrophobic or pi-stacking interactions.
Data Synthesis and Target Prioritization
The individual target lists from each method must be integrated to identify high-confidence consensus hits.
Consensus Scoring
A target is considered high-confidence if it is predicted by multiple, orthogonal methods. A simple scoring system can be applied where targets receive points for appearing in the results of each method, with additional points for high ranks within each list.
Table 1: Example Consensus Target Prioritization
| Target ID (UniProt) | Predicted by Similarity | Predicted by Pharmacophore | Reverse Docking Score (kcal/mol) | Consensus Rank | Rationale/Associated Pathway |
| P00533 (EGFR) | Yes | No | -9.2 | 1 | Known target for quinazoline scaffolds in oncology. |
| P09619 (PARP1) | No | Yes | -8.8 | 2 | Carboxylate mimics nicotinamide ribose of NAD+. |
| Q92793 (HDAC6) | Yes | Yes | -7.5 | 3 | Common target for anti-inflammatory compounds. |
| P17948 (VEGFR2) | Yes | No | -8.1 | 4 | Kinase target frequently co-inhibited by EGFR drugs. |
Pathway Analysis
To place the prioritized targets into a biological context, the list of consensus hits should be submitted to a pathway analysis tool.
Authoritative Grounding: Databases such as KEGG and Reactome provide curated maps of molecular interaction networks.[30][31][32][33][34][35][36][37][38][39] An over-representation analysis can reveal if the predicted targets are significantly enriched in specific signaling or metabolic pathways, providing powerful insights into the compound's potential physiological effects.
Conclusion and Forward Look to Experimental Validation
This in-depth guide has detailed a robust, multi-faceted in silico workflow for predicting the protein targets of this compound. By grounding our predictions in the convergence of evidence from both ligand- and structure-based methods, we generate high-confidence hypotheses that are primed for experimental validation. The prioritized list of targets, contextualized by pathway analysis, provides a clear and rational path forward for laboratory investigation, dramatically accelerating the journey of drug discovery and mechanism-of-action studies. The ultimate goal of this computational work is to enable more focused, efficient, and successful experimental research.
References
- ChEMBL Database. European Bioinformatics Institute (EMBL-EBI). A manually curated chemical database of bioactive molecules with drug-inducing properties.
- PubChem Database. National Center for Biotechnology Information (NCBI), National Library of Medicine. A public repository for information on chemical substances and their biological activities.
- Protein Data Bank (PDB). Worldwide Protein Data Bank (wwPDB). The single global archive for information about the 3D structures of large biological molecules.
- KEGG (Kyoto Encyclopedia of Genes and Genomes). Kanehisa Laboratories. A database resource for understanding high-level functions and utilities of the biological system.
- Reactome Pathway Database. A free, open-source, curated and peer-reviewed pathway database.
- AutoDock Vina. The Scripps Research Institute. A widely used open-source program for molecular docking.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
- Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research.
- Kim, S., et al. (2021). PubChem 2021 update. Nucleic Acids Research.
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research.
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The Quinazolinone Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to its Therapeutic Applications for Researchers and Drug Development Professionals
Introduction: The Enduring Versatility of the Quinazolinone Core
The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and ability to form multiple hydrogen bonds and hydrophobic interactions have designated it a "privileged structure" in drug discovery.[1][3] First synthesized in the late 19th century, compounds bearing this moiety are found in over 150 naturally occurring alkaloids and a plethora of synthetic molecules.[1][4] This guide offers a deep dive into the multifaceted therapeutic applications of quinazolinone derivatives, exploring their mechanisms of action across major disease categories and providing insights into the experimental validation of their biological activities. The broad spectrum of pharmacological effects—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—makes the quinazolinone nucleus a fertile ground for the development of novel therapeutic agents.[5][6][7][8][9]
Part 1: Quinazolinones in Oncology: Targeting the Pillars of Cancer Progression
The rising global incidence of cancer necessitates a continuous search for novel and effective therapeutic agents.[10][11] Quinazolinone derivatives have emerged as a particularly successful class in this domain, with several compounds approved for clinical use and many more in preclinical development.[12][13] Their success lies in their ability to modulate a wide array of molecular targets crucial for tumor growth, survival, and metastasis.
Key Anticancer Mechanisms of Action
The structural flexibility of the quinazolinone scaffold allows for precise chemical modifications, enabling the targeting of multiple cell death and survival pathways.[12]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinone-based drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of kinases. By competing with ATP at the kinase domain, they block downstream signaling cascades like the PI3K/AKT/mTOR pathway, which are fundamental for cell proliferation, survival, and angiogenesis.[10] This mechanism is central to the efficacy of approved drugs like Gefitinib and Erlotinib.
-
Disruption of Microtubule Dynamics: Certain derivatives interfere with the polymerization of tubulin, a key component of the cellular cytoskeleton.[5][10] This disruption arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).
-
Induction of Apoptosis and Autophagy: Quinazolinones can trigger intrinsic and extrinsic apoptotic pathways.[10][12] This can involve the release of cytochrome c from mitochondria, activation of caspases, and modulation of pro- and anti-apoptotic proteins.[7][11] Furthermore, some derivatives can induce autophagy, a cellular self-degradation process that can, in some contexts, lead to cancer cell death.[11][14]
-
Cell Cycle Arrest: By inhibiting cyclin-dependent kinases (CDKs) or modulating key cell cycle checkpoints, these compounds can halt the progression of the cell cycle, preventing cancer cell division.[10]
-
Suppression of Angiogenesis and Metastasis: Quinazolinone derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[5][10] They can also suppress the migration and invasion of tumor cells, key steps in the metastatic cascade.
Visualization: Anticancer Mechanisms of Quinazolinone Compounds
Caption: Key anticancer mechanisms of quinazolinone derivatives.
Part 2: A New Frontier: Quinazolinones in Neurodegenerative Diseases
The complex, multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) presents a significant therapeutic challenge.[15][16] The quinazoline scaffold is emerging as a promising platform for designing multi-target-directed ligands (MTDLs) that can simultaneously address several pathological aspects of these diseases.[15]
Therapeutic Targets in Neurodegeneration
-
Cholinesterase Inhibition: A primary strategy in symptomatic AD treatment is to increase acetylcholine levels in the brain. Quinazoline derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation.[15][17]
-
Modulation of Amyloid-Beta (Aβ) and Tau Pathologies: The hallmarks of AD are the extracellular aggregation of Aβ plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. Certain quinazolinone compounds have been shown to inhibit the BACE1 enzyme, which is critical for Aβ production, and to prevent the aggregation of both Aβ peptides and tau protein.[15][17][18]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. The quinazoline structure can be modified to incorporate moieties with free-radical scavenging capabilities, offering neuroprotection by mitigating oxidative damage.[15][19]
Visualization: Multi-Target Strategy for Alzheimer's Disease
Caption: Multi-target approach of quinazolinones in Alzheimer's.
Part 3: Combating Drug Resistance: Antimicrobial and Antiviral Applications
The quinazolinone nucleus is a versatile scaffold for developing agents to combat infectious diseases, a critical need in an era of rising drug resistance.
-
Antibacterial Activity: Derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][20][21] Their mechanisms are believed to involve interaction with bacterial cell wall synthesis and DNA replication.[3]
-
Antifungal Activity: Numerous studies have confirmed the efficacy of quinazolinones against pathogenic fungi, including Candida albicans and Aspergillus niger.[21][22] Modifications to the core structure, such as the introduction of electron-withdrawing groups, have been shown to enhance antifungal potency.[6]
-
Antiviral Potential: Research has highlighted the potential of quinazolinone derivatives against a range of viruses. Specific compounds have shown inhibitory activity against influenza A (H1N1, H3N2) and influenza B viruses.[23] The scaffold has also been explored for developing anti-HIV agents.[3]
Quantitative Data: Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric (Example) | Reference |
| Myricetin-Quinazolinone Hybrids | Xanthomonas axonopodis pv. citri | EC₅₀ = 16.9 µg/mL | [24] |
| 2,3,6-Trisubstituted Quinazolinones | Escherichia coli | Excellent Inhibition | [21] |
| 2,3,6-Trisubstituted Quinazolinones | Candida albicans | Excellent Inhibition | [21] |
| Quinazoline Urea Analogues | Influenza A (H1N1) | EC₅₀ = 0.025 µM | [23] |
Part 4: Broad-Spectrum Pharmacological Potential
Beyond the major areas of oncology, neurodegeneration, and infectious diseases, the quinazolinone scaffold has demonstrated a remarkable diversity of other biological activities.
-
Anti-inflammatory: Certain derivatives act as potent anti-inflammatory agents, with some appearing to have a positive effect on non-ulcerogenic potency.[4]
-
Anticonvulsant: The structural features of quinazolinones have been leveraged to develop compounds with significant anticonvulsant properties.[5][7][9]
-
Antimalarial: The 4(3H)-quinazolinone scaffold has been identified as a valuable starting point for the discovery of novel antimalarial agents, offering potential advantages in overcoming existing drug resistance.[6][8]
-
Antihypertensive: The quinazoline framework is present in established antihypertensive drugs like Quinethazone.[5]
Part 5: Experimental Validation and Methodologies
The therapeutic potential of any new compound must be rigorously validated through standardized experimental protocols. The causality behind these choices is to move from a broad assessment of cell viability to a specific measure of antimicrobial efficacy.
Experimental Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a foundational colorimetric assay to assess the effect of a novel quinazolinone compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the quinazolinone test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The quinazolinone scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic tractability and pharmacological promiscuity have enabled the development of therapies across a remarkable range of diseases. From targeted cancer therapies to multi-functional agents for neurodegenerative disorders and novel antimicrobials, quinazolinone chemistry continues to be a vibrant and highly productive field.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Exploring the synergistic effects of combining quinazolinone derivatives with other therapeutic agents to enhance efficacy and overcome drug resistance.[14]
-
Novel Scaffolds and Hybrids: Synthesizing hybrid molecules that combine the quinazolinone core with other pharmacophores to create agents with novel or dual mechanisms of action.
The continued exploration of structure-activity relationships and molecular mechanisms will undoubtedly unlock new therapeutic applications for this enduring and versatile chemical scaffold.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
- 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed.
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
- Quinazolinones, the Winning Horse in Drug Discovery.
- Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Representative 4(3H)-quinazolinone scaffold-containing drugs and their...
- Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety.
- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review.
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicine.
- Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues.
- Use of quinazoline derivatives for neurodegenerative diseases.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- Synthesis and biological evaluation of quinazolinone-based hydrazones with potential use in Alzheimer's disease.
- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. PubMed.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Quinazoline and its diverse array of therapeutic applic
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal.
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An In-Depth Technical Guide to the Structure and Synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a molecule of interest within the broader class of quinazolinone derivatives. Quinazolinones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, making a thorough understanding of their synthesis and characterization crucial for drug discovery and development efforts.
Introduction to the Quinazolinone Scaffold
The quinazolinone core is a fused heterocyclic system comprising a benzene ring fused to a pyrimidinone ring. This structural motif is found in numerous natural products and synthetic compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities. The versatility of the quinazolinone scaffold stems from the multiple sites available for substitution, allowing for the fine-tuning of its physicochemical and biological properties. The title compound, this compound, incorporates a propanoic acid side chain at the N-3 position, which can influence its solubility, pharmacokinetic profile, and target interactions.
Physicochemical and Structural Characteristics
IUPAC Name: 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid[1] CAS Number: 25818-88-6[2][3] Molecular Formula: C₁₁H₁₀N₂O₃[2] Molecular Weight: 218.21 g/mol [2]
The molecular structure consists of a planar quinazolinone ring system with a flexible propanoic acid chain attached to the nitrogen at position 3. The presence of the carboxylic acid group imparts acidic properties to the molecule and provides a handle for further chemical modifications, such as esterification or amidation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |
| Molecular Weight | 218.21 g/mol | [2] |
| CAS Number | 25818-88-6 | [2][3] |
Note: Experimentally determined data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for the preparation of N-3 substituted quinazolinones. The most common and direct route involves a two-step process starting from anthranilic acid.
Overall Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of the Benzoxazinone Intermediate
The initial step involves the formation of a 4H-3,1-benzoxazin-4-one intermediate. This is typically achieved by the acylation of anthranilic acid followed by cyclization. For the synthesis of the unsubstituted quinazolinone core, formic acid is a common acylating agent. The reaction proceeds by N-formylation of anthranilic acid, followed by acid-catalyzed cyclodehydration to yield 4H-3,1-benzoxazin-4-one.
Experimental Protocol: Synthesis of 4H-3,1-Benzoxazin-4-one
-
To a round-bottom flask, add anthranilic acid and an excess of formic acid.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The resulting crude 4H-3,1-benzoxazin-4-one can be purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield the intermediate as a crystalline solid.
Step 2: Reaction of Benzoxazinone with β-Alanine
The second step involves the reaction of the 4H-3,1-benzoxazin-4-one intermediate with β-alanine (3-aminopropanoic acid). This reaction proceeds via nucleophilic attack of the amino group of β-alanine on the carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent recyclization to form the desired this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve 4H-3,1-benzoxazin-4-one and an equimolar amount of β-alanine in a suitable solvent, such as glacial acetic acid or pyridine.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinone ring, the methylene protons of the propanoic acid side chain, and the exchangeable proton of the carboxylic acid group. The aromatic protons will typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm). The methylene protons adjacent to the nitrogen and the carbonyl group will appear as distinct triplets.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbonyl carbons of the quinazolinone ring and the carboxylic acid will be observed at the downfield end of the spectrum (typically δ > 160 ppm). The aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic methylene carbons will appear in the upfield region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
C=O stretching vibrations for the quinazolinone carbonyl and the carboxylic acid carbonyl (typically in the range of 1650-1750 cm⁻¹).
-
C-N and C-O stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 218.21 g/mol .
Conclusion
This guide has outlined the fundamental structural features and a reliable synthetic pathway for the preparation of this compound. The described two-step synthesis, starting from readily available anthranilic acid, provides a practical approach for obtaining this valuable quinazolinone derivative. The detailed characterization methods are crucial for ensuring the identity and purity of the synthesized compound, which is a prerequisite for its use in further research and drug development applications. The versatility of the quinazolinone scaffold continues to make it an attractive target for medicinal chemists, and a solid understanding of its synthesis is paramount for the exploration of its therapeutic potential.
References
- PubChem. (n.d.). 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid.
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Methodological & Application
Protocol for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in vitro cytotoxicity assay
An Application Guide and Protocol for the In Vitro Cytotoxicity Assessment of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxic potential of this compound. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several approved anticancer drugs like gefitinib and erlotinib, which are known to target key signaling pathways in cancer cells.[1] Therefore, novel quinazolinone derivatives such as this compound are promising candidates for cytotoxic evaluation.[2][3][4]
This guide is designed with full editorial control to provide not just a protocol, but a framework for understanding the critical parameters and rationale behind the experimental design. We will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle of the MTT Cytotoxicity Assay
The trustworthiness of any biological assay begins with a firm understanding of its underlying mechanism. The MTT assay is fundamentally a measure of cellular metabolic health.[6] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan.[5][7] This conversion only occurs in living cells, making it a reliable marker of viability. The resulting purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[7][8]
Caption: Principle of the MTT cell viability assay.
Materials and Reagents
2.1. Equipment
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Class II Biological Safety Cabinet
-
Inverted Microscope
-
Microplate Reader (capable of measuring absorbance at ~570 nm, with a reference wavelength of ~630-690 nm)
-
Multichannel Pipettes (10-200 µL range)
-
Single-channel Pipettes (various volumes)
-
Centrifuge
-
Water Bath (37°C)
-
Vortex Mixer
2.2. Consumables and Reagents
-
Test Compound: this compound
-
Cell Lines:
-
Primary Screening Line: A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma). These are well-characterized and widely used cancer cell lines.[2][3][9]
-
Selectivity Control Line: A non-cancerous cell line, such as MRC-5 (human lung fibroblast), to assess selective toxicity against cancer cells.
-
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[7]
-
Solubilization Solution: Options include:
-
100% Dimethyl Sulfoxide (DMSO)
-
SDS-HCl Solution: 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[6]
-
-
Phosphate Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA Solution: 0.25% or 0.05%.
-
Positive Control: Doxorubicin or Paclitaxel (known cytotoxic agents).
-
Vehicle: Sterile, cell culture-grade DMSO.
-
Consumables: Sterile 96-well flat-bottom cell culture plates, serological pipettes, pipette tips, centrifuge tubes, cell culture flasks (T-25 or T-75).
Experimental Workflow and Protocol
The following protocol is a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.
Caption: High-level experimental workflow for the MTT cytotoxicity assay.
3.1. Cell Culture and Seeding
-
Maintain Cells: Culture the selected cell lines in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[7]
-
Prepare Cell Suspension: On the day of the experiment, harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in fresh, complete culture medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Seed the Plate: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: An optimal seeding density ensures that cells are still in their exponential growth phase at the end of the assay period. Over-confluency in the control wells can lead to nutrient depletion and an underestimation of the compound's cytotoxic effect.
-
-
Incubate: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume normal growth.
3.2. Compound Preparation and Treatment
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Prepare Serial Dilutions: Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final test concentrations. A typical starting range might be 0.1 to 100 µM. The final concentration of DMSO in the wells should be kept constant and low (≤0.5%) to avoid solvent-induced toxicity.
-
Plate Layout and Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Crucial Controls:
-
Vehicle Control: Add 100 µL of medium containing the same final concentration of DMSO as the test wells. This group represents 100% cell viability.
-
Positive Control: Add 100 µL of medium containing a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce significant cell death.
-
Blank Control: Add 100 µL of complete medium to at least three empty wells (no cells). This is used for background absorbance subtraction.[8]
-
-
-
Incubate: Return the plate to the incubator for the desired exposure period (typically 48 or 72 hours).
3.3. Assay Execution and Measurement
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[5][8]
-
Incubate: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium containing MTT from each well.
-
Expert Insight: Be extremely gentle during this step, as disturbing the adherent cell layer is a major source of error.[7]
-
-
Add Solubilizer: Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[7]
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm or higher to correct for background absorbance from cell debris and bubbles.[8]
Data Analysis and Interpretation
4.1. Calculation of Percent Viability
-
Subtract Background: Subtract the average absorbance of the Blank Control wells from all other absorbance readings.
-
Normalize to Vehicle Control: Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
4.2. Determination of IC₅₀ The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[10]
-
Plot Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[10][11]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[10][12]
-
Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration corresponding to 50% on the Y-axis of the fitted curve.[10][13]
4.3. Sample Data Presentation
| Concentration (µM) | Avg. Absorbance (570nm) | Corrected Absorbance | % Viability |
| Blank (No Cells) | 0.052 | - | - |
| Vehicle (0 µM) | 1.252 | 1.200 | 100.0% |
| 0.1 | 1.216 | 1.164 | 97.0% |
| 1 | 1.036 | 0.984 | 82.0% |
| 10 | 0.688 | 0.636 | 53.0% |
| 50 | 0.232 | 0.180 | 15.0% |
| 100 | 0.094 | 0.042 | 3.5% |
| Positive Control | 0.115 | 0.063 | 5.3% |
Note: Data are for illustrative purposes only.
Quality Control and Assay Validation
Robust and reproducible data depend on stringent quality control.[14][15][16]
-
Cell Line Authentication: Regularly verify the identity of your cell lines using Short Tandem Repeat (STR) profiling.[16]
-
Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[17]
-
Reagent Quality: Use high-purity reagents and ensure the quality of serum and media, as these can impact cell growth and assay performance.[16]
-
Assay Performance: In a validated assay, the positive control should consistently show a significant reduction in viability, and the vehicle control should show healthy, confluent cells. The signal-to-background ratio should be sufficiently high.
References
- Roche Applied Science. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- Wan, G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
- protocols.io. (2024). LDH cytotoxicity assay.
- Cell Culture Basics. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Cell Biologics Inc. (n.d.). LDH Assay.
- ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?.
- Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization.
- ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- National Institutes of Health. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- National Institutes of Health. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives.
- Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks.
- Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- National Institutes of Health. (2010). Quality assessment of cellular therapies: the emerging role of molecular assays.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Royal Society of Chemistry. (2024). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile.
- National Institutes of Health. (2018). Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- PubMed Central. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.
- Royal Society of Chemistry. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives.
- Vietnam Journal of Science and Technology. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives.
- National Institutes of Health. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
- MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
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Application of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in antimicrobial studies
An Application Guide for the Antimicrobial Evaluation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Quinazolinone scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][3][4][5] This document provides a comprehensive application guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of a specific quinazolinone derivative, this compound. We present detailed, field-proven protocols for determining its inhibitory and bactericidal efficacy, discuss the rationale behind key experimental steps, and offer a framework for data interpretation. This guide is structured to empower researchers to systematically assess the potential of this and similar novel compounds in the fight against pathogenic bacteria.
Introduction: The Quinazolinone Scaffold in Antimicrobial Research
Quinazolin-4(3H)-one and its derivatives represent a promising class of heterocyclic compounds that are central to the development of new therapeutic agents.[4] Their diverse biological profile includes anticancer, anti-inflammatory, and, critically, antimicrobial activities against a broad spectrum of pathogens.[5][6] The structural versatility of the quinazolinone nucleus allows for modifications that can enhance potency and modulate pharmacological properties, making it a focal point for structure-activity relationship (SAR) studies.[1][3]
This guide focuses on This compound , a specific derivative available for research purposes.[7][8] The protocols outlined herein provide a standardized methodology to rigorously evaluate its antimicrobial potential, forming a critical first step in the preclinical assessment pipeline.
Plausible Mechanism of Action: A Hypothesis
While the precise mechanism for this specific molecule is yet to be elucidated, the broader class of quinazolinones and structurally related compounds, like fluoroquinolones, offer insights into a plausible mode of action. It is hypothesized that quinazolinone derivatives may interfere with critical bacterial processes. Some derivatives have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3] Another proposed mechanism, drawing parallels with fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][9] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and cell death.
The following pathway illustrates this hypothesized mechanism of action.
Caption: Hypothesized mechanism of action for the quinazolinone test compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]
Preparation of Compound Stock Solution
Accurate and reproducible results begin with the correct preparation of the test article.
-
Determine Solvent: Ascertain the appropriate solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests of organic compounds. Ensure the final concentration of the solvent in the assay does not exceed levels known to affect bacterial growth (typically ≤1% v/v).
-
Weigh Compound: Accurately weigh a precise amount of the compound using an analytical balance.
-
Calculate and Dissolve: Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).[14] This minimizes the volume of solvent added to the assay medium.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[15][17]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth for the test organism
-
Test compound stock solution
-
Bacterial strains (e.g., quality control strains like Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes, dilute this standardized suspension in the assay broth (CAMHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
Plate Preparation (Serial Dilutions): a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[14] b. Prepare a 2X starting concentration of the test compound in CAMHB. Add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[19] Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL. e. Controls are critical:
-
Inoculation: a. Add 100 µL of the final diluted bacterial inoculum (prepared in Step 1d) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). b. This step dilutes the drug concentrations in wells 1-10 to their final 1X test concentrations and brings the final volume in wells 1-11 to 200 µL.
-
Incubation: a. Seal the plates (e.g., with an adhesive film or lid) to prevent evaporation. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
Result Interpretation: a. After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).[15] b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15] The sterility control should be clear, and the growth control should be turbid.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified time.[14][20] It is determined as a follow-on to the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated loops or micropipette
Procedure:
-
Subculturing: a. Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[14] b. Mix the contents of each selected well thoroughly. c. Using a micropipette, plate a 10-100 µL aliquot from each of these clear wells onto a separate, clearly labeled MHA plate.[14] Spread the aliquot evenly across the surface.
-
Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. After incubation, count the number of colonies (CFUs) on each MHA plate. b. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14][20][21] c. The ratio of MBC to MIC can be calculated. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[14]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from compound preparation to MBC determination.
Caption: Workflow for MIC and MBC Determination of a novel compound.
Data Presentation and Interpretation
Systematic recording of data is essential for analysis and comparison. The following table provides a template for summarizing results.
| Test Organism | ATCC® Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | Record Value | Record Value | Calculate | Bactericidal/Static |
| Escherichia coli | 25922 | Record Value | Record Value | Calculate | Bactericidal/Static |
| Pseudomonas aeruginosa | 27853 | Record Value | Record Value | Calculate | Bactericidal/Static |
| Enterococcus faecalis | 29212 | Record Value | Record Value | Calculate | Bactericidal/Static |
| MRSA | 43300 | Record Value | Record Value | Calculate | Bactericidal/Static |
Disclaimer: The data in this table is a template for illustrative purposes. Actual values must be determined experimentally.
Conclusion and Future Directions
This application note provides a robust framework for the initial antimicrobial characterization of this compound. By adhering to standardized protocols, researchers can generate reliable and reproducible MIC and MBC data. Positive results from this primary screening warrant further investigation, including:
-
Broad-Spectrum Analysis: Testing against a wider panel of clinically relevant and multidrug-resistant bacterial and fungal pathogens.[1]
-
Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.
-
Mechanism of Action Studies: Performing specific assays (e.g., DNA gyrase inhibition assays) to confirm the hypothesized mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and other pharmacological properties.[3]
The systematic application of these protocols will be instrumental in determining if this compound or its derivatives represent a viable scaffold for the development of next-generation antimicrobial agents.
References
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- Wikipedia. Broth microdilution.
- Microbiology International. Broth Microdilution.
- Open Access Pub. Broth Microdilution | International Journal of Antibiotic Research.
- Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
- Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
- Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
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- Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- European Committee on Antimicrobial Susceptibility Testing. EUCAST Home.
- Tooke, C. L., et al. (2016, April 18). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
- Khan, A. U., et al. (2019, October 9). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Nanomedicine.
- Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- Bentham Science. (2022, April 11). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
- European Committee on Antimicrobial Susceptibility Testing. Guidance Documents.
- Knyazeva, M. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Drug development & registration.
- Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection.
- CHAIN Study. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER).
- Upadhyay, S., et al. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus.
- ResearchGate. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
- Abdel-Aziz, A. A. M. Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. World Journal of Chemistry.
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- Osolodchenko, T. P., et al. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 3-(2-METHYL-4-OXO-1,4-DIHYDROQUINOLIN-3-YL)PROPANOIC ACID AND THEIR DERIVATIVES.
- Al-Obaid, A. M., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega.
- Al-Warhi, T., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals.
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- Jonušis, M., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
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Synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid derivatives for anticancer screening
Application Note & Protocol
Topic: Synthesis and Anticancer Screening of 3-(4-oxoquinazolin-3(4H)-yl)propanoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology
The quinazoline and quinazolinone cores are heterocyclic scaffolds of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In the field of oncology, this scaffold is particularly prominent. The U.S. FDA has approved more than 20 drugs for cancer treatment that feature a quinazoline or quinazolinone core.[2] These agents function through various mechanisms, most notably as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cancer cell proliferation and angiogenesis.[2] The structural versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective anticancer agents.[1]
This document provides a detailed guide to the synthesis of a library of novel compounds based on the this compound scaffold. It further outlines a comprehensive protocol for their preliminary evaluation as potential anticancer agents using an in vitro cytotoxicity assay.
Part 1: Synthetic Strategy and Rationale
The core structure, this compound, serves as a versatile platform. The propanoic acid moiety at the N-3 position provides a key functional handle for creating a diverse library of derivatives, typically amides, via coupling with various amines. This strategy allows for the systematic exploration of the structure-activity relationship (SAR), investigating how different substituents impact the compound's cytotoxic potential.
The general synthetic approach is a multi-step process beginning with readily available starting materials. The key steps involve the formation of a benzoxazinone intermediate, followed by its reaction with β-alanine to construct the core quinazolinone-propanoic acid structure. Subsequent derivatization expands the chemical space for biological screening.
Caption: General workflow for the synthesis of this compound derivatives.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
This protocol describes the initial steps to create the reactive benzoxazinone intermediate from anthranilic acid.
Rationale: The reaction of anthranilic acid with benzoyl chloride under basic conditions (Schotten-Baumann reaction) forms the N-acylated intermediate. Subsequent cyclization using acetic anhydride is a common and efficient method to generate the benzoxazinone ring, which is susceptible to nucleophilic attack by amines in the next step.[3]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Pyridine
-
Acetic anhydride
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acylation: Dissolve anthranilic acid in 10% NaOH solution in an ice bath. Add benzoyl chloride dropwise with vigorous stirring. Continue stirring for 1 hour.
-
Acidification: Acidify the reaction mixture with concentrated HCl to precipitate the 2-benzamidobenzoic acid.
-
Isolation: Filter the precipitate, wash thoroughly with cold water, and dry completely.
-
Cyclization: Reflux the dried 2-benzamidobenzoic acid with acetic anhydride for 2-3 hours.[3]
-
Purification: Cool the reaction mixture. The product, 2-phenyl-4H-3,1-benzoxazin-4-one, will crystallize. Filter the crystals, wash with cold diethyl ether, and recrystallize from a suitable solvent like ethanol to obtain the purified intermediate.
-
Characterization: Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Synthesis of 3-(4-Oxo-2-phenylquinazolin-3(4H)-yl)propanoic Acid (Core Scaffold)
Rationale: This step involves the reaction of the benzoxazinone intermediate with β-alanine. The amino group of β-alanine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone, leading to ring opening followed by recyclization to form the thermodynamically stable quinazolinone ring system. Pyridine often serves as a basic catalyst for this transformation.[3]
Materials:
-
2-Phenyl-4H-3,1-benzoxazin-4-one (from Protocol 2.1)
-
β-Alanine
-
Pyridine
-
Ethanol
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-4H-3,1-benzoxazin-4-one and an equimolar amount of β-alanine in pyridine.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water and dilute HCl.
-
Isolation: A solid precipitate of 3-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoic acid will form. Filter the solid, wash with water to remove pyridine hydrochloride, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure core scaffold.
-
Characterization: Verify the structure and purity via NMR, mass spectrometry, and melting point analysis.
Protocol 2.3: General Protocol for Amide Library Synthesis
Rationale: To explore the SAR, the carboxylic acid of the core scaffold is coupled with a variety of primary and secondary amines. Carbodiimide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), are standard for forming amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups on the amine building blocks.
Materials:
-
3-(4-Oxo-2-phenylquinazolin-3(4H)-yl)propanoic acid (Core Scaffold)
-
A diverse set of primary/secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Activation: Dissolve the core scaffold (1 equivalent) in anhydrous DCM or DMF. Add HOBt (1.1 equivalents) and EDC (1.2 equivalents). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide derivative by column chromatography on silica gel.
-
Characterization: Characterize each final derivative by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity before biological screening.
Part 3: Anticancer Screening Cascade
Once a library of derivatives is synthesized and characterized, the next critical phase is to evaluate their biological activity. A tiered screening approach is efficient, starting with a broad primary assay to identify "hits," which are then subjected to more detailed secondary assays.
Caption: A typical workflow for in vitro anticancer drug screening.
Protocol 3.1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[4]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized quinazolinone derivatives (stock solutions in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: After the incubation period, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[4][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
The results of the anticancer screening should be tabulated to facilitate comparison and the identification of SAR.
Table 1: Hypothetical Cytotoxicity Data for Quinazolinone Derivatives against MCF-7 Cells
| Compound ID | R-Group (from Amine) | IC₅₀ (µM) ± SD |
| Core | -OH (Acid) | > 100 |
| D-01 | Benzyl | 15.2 ± 1.8 |
| D-02 | 4-Methoxybenzyl | 8.7 ± 0.9 |
| D-03 | 4-Chlorobenzyl | 5.1 ± 0.6 |
| D-04 | Morpholin-4-yl | 45.8 ± 5.2 |
| D-05 | Phenyl | 22.4 ± 2.5 |
| Doxorubicin | - (Positive Control) | 0.8 ± 0.1 |
Interpretation and SAR Insights: From the hypothetical data, several preliminary conclusions can be drawn, guiding the next cycle of drug design:
-
The core carboxylic acid is inactive, indicating that derivatization is essential for cytotoxicity.
-
Aromatic substituents in the amide portion appear crucial for activity (compare D-01/D-02/D-03 with D-04).
-
Electron-withdrawing groups on the benzyl ring (D-03, chloro) enhance potency compared to electron-donating groups (D-02, methoxy) or an unsubstituted ring (D-01). This suggests that electronic effects in this region significantly influence the compound's interaction with its biological target.[8][9]
These initial SAR findings provide a rational basis for synthesizing a second-generation library with further modifications on the benzylamine moiety to optimize anticancer activity.
References
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- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Alanazi, M. M., & El-Azab, A. S. (2022). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j and 3a-j. ResearchGate.
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- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2025). Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate.
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- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Journal of the Chinese Chemical Society.
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- Al-Wabli, R. I., Al-Ghorbani, M., Al-Majd, L. A., Abushahba, M. F., & Al-Ostath, O. A. (2022). The synthetic routes of compounds 4a–d. ResearchGate.
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- Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. DARU Journal of Pharmaceutical Sciences.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Alanazi, M. M., & El-Azab, A. S. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules.
- Khairnar, N. S., et al. (2016). 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. Indo American Journal of Pharmaceutical Research.
- Kairytė, A., Petraitis, V., & Mickevičius, V. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
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- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 9. researchgate.net [researchgate.net]
Experimental setup for testing 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid as a tyrosinase inhibitor
An In-Depth Guide to the Experimental Evaluation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid as a Tyrosinase Inhibitor
Authored by: A Senior Application Scientist
This document provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals investigating the potential of this compound as a tyrosinase inhibitor. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's inhibitory mechanism.
Introduction: The Scientific Rationale
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1][2] It catalyzes the initial two steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] While melanin provides crucial protection against ultraviolet radiation, its overproduction can lead to hyperpigmentation disorders such as melasma and age spots.[5][6] Consequently, the inhibition of tyrosinase is a primary strategy in the development of dermatological and cosmetic agents for skin lightening and the treatment of hyperpigmentation.[7][8]
Many existing tyrosinase inhibitors, such as kojic acid, have limitations including instability and potential for skin irritation.[7][9] This necessitates the search for novel, potent, and safe inhibitory compounds. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds.[10][11] This guide focuses on this compound, a compound featuring this core structure, and outlines a robust experimental framework to determine its efficacy and mechanism as a tyrosinase inhibitor.
Principle of the Assay: Visualizing Inhibition
The evaluation of tyrosinase inhibition is readily achieved through a colorimetric assay.[4] The enzymatic activity of tyrosinase on its substrate, L-DOPA, produces an unstable intermediate, dopaquinone. This intermediate undergoes a series of non-enzymatic reactions to form a stable, colored product called dopachrome, which exhibits a maximum absorbance at approximately 475 nm.[4] The rate of dopachrome formation is directly proportional to the enzyme's activity. By introducing an inhibitor like this compound, the rate of this color change is reduced. This reduction can be precisely quantified using a spectrophotometer, allowing for the determination of the inhibitor's potency.
Caption: Melanin synthesis pathway and the point of tyrosinase inhibition.
Materials and Reagents
Equipment
-
UV-Vis microplate spectrophotometer capable of kinetic measurements at 475 nm.
-
96-well clear, flat-bottom microplates.
-
Calibrated single and multichannel micropipettes.
-
Incubator set to 25°C or 37°C.
-
Vortex mixer and analytical balance.
Chemicals and Reagents
-
This compound (Test Compound, CAS: 25818-88-6).[12]
-
Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., Sigma-Aldrich, T3824).
-
L-DOPA (L-3,4-dihydroxyphenylalanine), substrate.
-
Kojic Acid , positive control inhibitor.[13]
-
Dimethyl Sulfoxide (DMSO) , for dissolving the test compound and kojic acid.
-
Potassium Phosphate Monobasic (KH₂PO₄) .
-
Potassium Phosphate Dibasic (K₂HPO₄) .
-
Deionized water.
Preparation of Solutions
-
50 mM Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM KH₂PO₄ and 50 mM K₂HPO₄. Titrate one solution with the other until the pH reaches 6.8. This buffer is used for all dilutions unless otherwise stated.
-
Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve the lyophilized powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.[3]
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA powder in phosphate buffer. Prepare fresh for each experiment as it is prone to auto-oxidation.[3]
-
Test Compound Stock Solution (10 mM): Accurately weigh and dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (10 mM): Accurately weigh and dissolve kojic acid in DMSO.
Experimental Protocols
The following protocols are designed for a 96-well plate format to facilitate the screening of multiple concentrations.
Protocol 1: IC₅₀ Determination Assay
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15] This is a key measure of an inhibitor's potency.
Caption: Step-by-step workflow for the tyrosinase inhibitor IC₅₀ assay.
Step-by-Step Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer. A typical starting range might be from 1 µM to 1000 µM final concentration in the well. Do the same for the positive control, kojic acid.
-
Plate Setup: In a 96-well plate, add the components in the following order (example volumes for a 200 µL final reaction volume):
-
Test Wells: 120 µL phosphate buffer + 20 µL of inhibitor dilution + 20 µL tyrosinase solution.
-
Positive Control Wells: 120 µL phosphate buffer + 20 µL of kojic acid dilution + 20 µL tyrosinase solution.
-
Negative Control (100% Activity): 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Blank Well: 160 µL phosphate buffer.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 25°C for 10 minutes.[4] This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 40 µL of the 10 mM L-DOPA solution to all wells to start the reaction.[4]
-
Absorbance Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 475 nm. Take readings every minute for 15-20 minutes to obtain the initial reaction velocity (V₀).
Protocol 2: Enzyme Kinetics for Mechanism of Inhibition
This protocol is designed to determine how the inhibitor interacts with the enzyme and substrate, which is crucial for drug development. The primary methods of inhibition are competitive, non-competitive, uncompetitive, and mixed.[1][5]
Step-by-Step Methodology:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. You will vary the concentration of the substrate (L-DOPA) across the columns and the concentration of the inhibitor down the rows.
-
Rows: Set up at least three concentrations of this compound (e.g., 0 µM, a concentration near the IC₅₀, and a concentration 2-3 times the IC₅₀).
-
Columns: Set up at least five concentrations of L-DOPA (e.g., ranging from 0.5x Km to 5x Km, where Km is the Michaelis constant).
-
-
Component Addition: Add buffer, inhibitor, and enzyme to the wells as described in Protocol 1.
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate and Measure: Initiate the reactions by adding the varying concentrations of L-DOPA. Immediately measure the kinetic absorbance at 475 nm as before.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. This data will be used to construct Lineweaver-Burk plots.[16][17]
Data Analysis and Interpretation
IC₅₀ Value Calculation
-
Calculate Reaction Velocity (V₀): For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. This is your V₀.
-
Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100 Where V₀_control is the velocity of the negative control (no inhibitor) and V₀_inhibitor is the velocity in the presence of the test compound.
-
Plot and Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[18]
| Parameter | Value | Reference |
| Enzyme Source | Mushroom Tyrosinase | [3] |
| Substrate | L-DOPA | [4] |
| Wavelength | ~475 nm | [4] |
| Positive Control | Kojic Acid | [13] |
| Calculated Value | IC₅₀ (µM) | [15] |
Lineweaver-Burk Plot Analysis
The Lineweaver-Burk plot is a graphical representation of enzyme kinetics, plotting the reciprocal of reaction velocity (1/V₀) against the reciprocal of substrate concentration (1/[S]).[17][19] It linearizes the Michaelis-Menten curve, making it easier to determine Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).[20][21]
-
Transform Data: For each inhibitor concentration, calculate 1/V₀ and 1/[S].
-
Plot Data: Create a graph of 1/V₀ (y-axis) vs. 1/[S] (x-axis). You will have a separate line for each inhibitor concentration.
-
Interpret the Plot: The pattern of the lines reveals the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and Km are altered).[16][21]
-
Caption: Lineweaver-Burk plots showing different inhibition types.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[22][23]
-
Handling Quinazolinones: Quinazolinone derivatives should be handled with care. Avoid inhalation of dust and direct contact with skin and eyes.[24][25] Work in a well-ventilated area or a chemical fume hood.[25]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
-
General Practice: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling chemicals.[24]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance in blank wells | L-DOPA solution has auto-oxidized. | Prepare L-DOPA solution immediately before use. |
| Inconsistent results between replicates | Pipetting errors; improper mixing. | Ensure pipettes are calibrated; mix wells thoroughly but gently. |
| No inhibition observed even at high concentrations | Compound is inactive; compound precipitated out of solution. | Verify compound solubility in the final assay buffer; inspect wells for precipitation. |
| Reaction rate is too fast or too slow | Enzyme concentration is too high or too low. | Optimize the tyrosinase concentration to achieve a steady, measurable linear rate in the control wells. |
References
- Wikipedia. Lineweaver–Burk plot. [Link]
- MedSchoolCoach.
- 614 Beauty. Understanding Tyrosinase Inhibitors. [Link]
- MedSchoolCoach.
- Microbe Notes. Lineweaver–Burk Plot. [Link]
- edX.
- PubMed Central.
- Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
- SciSpace. Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. [Link]
- PubMed Central. A comprehensive review on tyrosinase inhibitors. [Link]
- Pharmaceutical and Biomedical Research. Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. [Link]
- The Science Behind Kojic Acid. Tyrosinase Inhibition for Skin Brightening. [Link]
- National Institutes of Health. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. [Link]
- Wikipedia.
- ResearchGate. Tyrosinase inhibitory activity. [Link]
- MDPI.
- PubMed.
- MDPI. An Updated Review of Tyrosinase Inhibitors. [Link]
- bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
- Szabo-Scandic.
- National Institutes of Health. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [Link]
- ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
- MDPI. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-cancer Agents. [Link]
- PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]
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- 5. Understanding Tyrosinase Inhibitors [614beauty.com]
- 6. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Techniques for Synthesizing Substituted Quinazolinone Analogs
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinazolinone Core as a Privileged Scaffold
The quinazolinone framework, a bicyclic heterocycle comprising a fused benzene and pyrimidine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities.[3][4] These activities include anticancer, anti-inflammatory, antibacterial, antihypertensive, and antiviral effects, among others.[4][5][6] Several quinazolinone-based compounds have been successfully developed into commercial drugs, underscoring the therapeutic potential of this scaffold.[1]
The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[1] This structural versatility allows for fine-tuning of their pharmacological profiles, making the development of efficient and adaptable synthetic methodologies a critical endeavor for researchers. This guide provides an in-depth overview of key synthetic strategies, from classical cornerstone reactions to modern, high-efficiency protocols, designed to empower researchers in the synthesis of novel quinazolinone analogs.
Section 1: Foundational Synthetic Strategies: The Niementowski Reaction
The Niementowski quinazolinone synthesis, first reported in 1895, remains a fundamental and widely used method for constructing the 4(3H)-quinazolinone core.[7][8] It is a cornerstone reaction valued for its operational simplicity and versatility.[9]
Core Principle & Mechanism
The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[8][9] The reaction typically requires elevated temperatures (130–150°C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinazolinone ring system.[9] The use of differently substituted anthranilic acids and amides allows for the introduction of a wide variety of functional groups onto the final molecule, which is crucial for structure-activity relationship (SAR) studies.[9] A common variation involves reacting anthranilic acid with formamide to produce the parent quinazolin-4(3H)-one.[9][10]
Caption: General workflow of the Niementowski Quinazolinone Synthesis.
Section 2: The Two-Step Approach via Benzoxazinone Intermediates
An alternative and highly utilized strategy for synthesizing 2,3-disubstituted 4(3H)-quinazolinones involves a two-step process. This method offers greater control for introducing diverse substituents at the 2 and 3 positions of the quinazolinone ring.
-
Step 1: Formation of the Benzoxazinone Ring. Anthranilic acid is first acylated and cyclized to form a 1,3-benzoxazin-4-one intermediate. A common and effective method is to react anthranilic acid with acetic anhydride.[11][12]
-
Step 2: Amination and Rearrangement. The resulting benzoxazinone is then treated with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to form the desired 3-substituted-2-methyl-quinazolin-4(3H)-one.[11] This method is particularly valuable for creating libraries of analogs with varied substituents at the N-3 position.
Caption: Pathway for synthesizing 2,3-disubstituted quinazolinones.
Section 3: Modern Synthetic Methodologies
While classical methods are robust, modern organic synthesis has introduced techniques that offer significant advantages in terms of efficiency, yield, and environmental impact.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[7][13] In the context of quinazolinone synthesis, MAOS offers several benefits over conventional heating:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[14][15]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired quinazolinone.[7][14]
-
Energy Efficiency: MAOS is a more energy-efficient and sustainable approach.[7]
Microwave-assisted protocols have been successfully applied to various quinazolinone syntheses, including the Niementowski reaction and multi-component reactions involving anthranilic acid, amines, and orthoesters.[9][11]
Metal-Catalyzed and Green Chemistry Approaches
Recent advancements have focused on developing more sustainable and versatile synthetic routes.
-
Metal-Catalyzed Reactions: Copper and palladium catalysts have been employed to facilitate the synthesis of quinazolinones under milder conditions. For instance, copper-catalyzed reactions of 2-halobenzoic acids with amidines provide an effective route to the quinazolinone core.[7][16]
-
Multi-Component Reactions (MCRs): One-pot MCRs, where three or more reactants are combined to form the final product without isolating intermediates, are highly efficient.[7] An example is the condensation of anthranilic acid, an orthoester, and an amine.[11]
-
Green Solvents: To improve the environmental footprint of these syntheses, researchers have explored the use of green solvents, such as deep eutectic solvents (DES), as alternatives to traditional volatile organic compounds.[11]
| Methodology | Typical Reaction Time | Energy Input | Typical Yields | Key Advantages |
| Classical (Thermal) Synthesis | Several hours | High (prolonged heating) | Moderate to Good | Simple setup, well-established |
| Microwave-Assisted Synthesis | 5-30 minutes[7][11] | Low (short duration) | Good to Excellent[14] | Rapid, high efficiency, improved yields |
| Metal-Catalyzed Synthesis | Varies (often hours) | Moderate | Good to Excellent | Milder conditions, broad substrate scope[16] |
| Multi-Component Reactions | Varies (minutes to hours) | Varies | Good to Excellent | High atom economy, operational simplicity |
Section 4: Detailed Experimental Protocols
Protocol 1: Classical Niementowski Synthesis of Quinazolin-4(3H)-one
This protocol describes the foundational synthesis from anthranilic acid and formamide.
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Glassware for filtration and recrystallization
-
Ethanol
Procedure:
-
Combine anthranilic acid (1 equivalent, e.g., 13.7 g, 0.1 mol) and formamide (4 equivalents, e.g., 16 mL, 0.4 mol) in a round-bottom flask.[10]
-
Scientist's Note: An excess of formamide is used as both a reactant and a solvent, driving the reaction towards completion.
-
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours under a reflux condenser.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: Careful temperature control is crucial. Temperatures that are too high can lead to decomposition and lower yields, while temperatures that are too low will result in a sluggish or incomplete reaction.
-
-
After 2 hours, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture over crushed ice with stirring. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure quinazolin-4(3H)-one as a crystalline solid. Typical yields can range from 72% to over 90% depending on the precise conditions.[10]
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol details a rapid, one-pot, three-component synthesis.[11]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
A primary amine (e.g., aniline, benzylamine)
-
Ethanol (10 mL)
-
Microwave reactor with sealed vessel capability
-
Glassware for filtration
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent, e.g., 5 mmol), trimethyl orthoformate (1.2 equivalents, e.g., 6 mmol), and the desired primary amine (1.2 equivalents, e.g., 6 mmol).[11]
-
Scientist's Note: Trimethyl orthoformate serves as the source for the C2 carbon of the quinazolinone ring.
-
-
Add ethanol (10 mL) to the vessel and seal it securely.
-
Place the vessel in the microwave reactor and irradiate at 120°C for 30 minutes.[11]
-
Scientist's Note: The sealed vessel allows the temperature of the low-boiling solvent to exceed its atmospheric boiling point, accelerating the reaction in synergy with the microwave dielectric heating effect.
-
-
After the reaction is complete, cool the vessel to a safe temperature before opening.
-
Pour the reaction mixture over crushed ice. A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.
Conclusion
The synthesis of substituted quinazolinone analogs is a dynamic field that continues to evolve. While classical methods like the Niementowski synthesis provide a reliable foundation, modern techniques such as microwave-assisted synthesis and multi-component reactions offer significant improvements in speed, efficiency, and sustainability.[9][14] The choice of synthetic route depends on the desired substitution pattern, available starting materials, and laboratory equipment. The protocols and strategies outlined in this guide provide researchers with a robust toolkit to design and execute the synthesis of novel quinazolinone derivatives for drug discovery and development.
References
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem. (URL: )
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: )
- Niementowski quinazoline synthesis - Wikipedia. (URL: )
- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (URL: )
- (PDF)
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: )
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchG
- Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed. (URL: )
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. (URL: )
- A review on biological activity of quinazolinones - ResearchG
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (URL: )
- Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) | Bentham Science Publishers. (URL: )
- recent developments in synthetic methods and pharmacological activities of quinazolinone deriv
- Methodologies for the synthesis of quinazolinones - ResearchG
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Application Note: A Guide to the Characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid as a Novel Enzyme Inhibitor
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid as a potential enzyme inhibitor. The quinazolinone scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including enzyme inhibition.[1][2] This guide outlines a logical, multi-stage experimental workflow, beginning with essential pre-experimental characterization and progressing through detailed protocols for determining inhibitory potency (IC50) and elucidating the kinetic mechanism of action (MoA). By integrating robust experimental design, causality-driven procedural explanations, and rigorous data analysis, this note serves as a practical guide for investigating novel compounds within this chemical class.
Introduction: The Quinazolinone Scaffold in Enzyme Inhibition
The quinazolinone core is a privileged structure in medicinal chemistry, recognized for its role in compounds that inhibit a wide range of enzymes such as kinases, tyrosinase, α-glucosidase, and carbonic anhydrase.[3][4][5][6] The versatility of this scaffold allows for substitutions that can be tailored to interact with specific enzyme active sites or allosteric sites. The compound of interest, this compound (herein referred to as QPA), features a propanoic acid side chain which may play a crucial role in forming interactions, such as hydrogen bonds or salt bridges, within an enzyme's binding pocket.
Understanding the kinetics of enzyme inhibition is fundamental to drug discovery. It provides critical insights into a compound's potency, selectivity, and how it interacts with its target at a molecular level.[7][8] This guide will detail the necessary steps to take QPA from a compound of unknown function to a well-characterized enzyme inhibitor.
Pre-Experimental Planning & Compound Characterization
Before initiating kinetic assays, a series of preparatory steps are crucial to ensure data integrity and reproducibility.[9][10] Rushing into screening without this foundational work is a common cause of unreliable results.
2.1. Compound Purity and Identity Verification Confirm the identity and purity of your QPA sample using standard analytical techniques such as NMR, LC-MS, and HPLC. Impurities can confound results, leading to incorrect conclusions about the compound's activity.
2.2. Solubility Determination A critical, often overlooked, parameter is the compound's solubility in the chosen assay buffer. Undissolved compound can cause light scattering in spectrophotometric assays or lead to inaccurate concentration calculations.
-
Scientist's Note: It is best practice to prepare a high-concentration stock solution of QPA in 100% DMSO (e.g., 10-50 mM). The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced effects on enzyme activity. A vehicle control (assay with DMSO but no inhibitor) is mandatory.
2.3. Selection of a Target Enzyme System Given the broad activity of quinazolinones, a target enzyme must be selected. This can be based on prior knowledge, computational docking studies, or screening against a panel of enzymes. For the protocols herein, we will use a hypothetical generic enzyme, "Target Kinase X," which utilizes ATP as a co-substrate and produces a detectable signal (e.g., luminescence, absorbance) upon product formation.
Experimental Workflow Overview
The characterization of an enzyme inhibitor follows a logical progression. The first step establishes its potency (IC50), and the second delves into its mechanism.
Caption: High-level workflow for characterizing a novel enzyme inhibitor.
Protocol 1: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12] It is the standard metric for quantifying inhibitor potency.
4.1. Principle The enzyme's activity is measured across a range of QPA concentrations. The resulting data are plotted as percent inhibition versus the logarithm of inhibitor concentration, and a sigmoidal curve is fitted to determine the IC50 value.[13]
4.2. Materials
-
Target Kinase X
-
Kinase Substrate (e.g., a specific peptide)
-
ATP (at a fixed concentration, typically near its Km)
-
QPA (as a 10 mM stock in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™, Promega)
-
96-well or 384-well assay plates (white, opaque for luminescence)
-
Multichannel pipette or automated liquid handler
-
Plate reader (Luminometer)
4.3. Step-by-Step Methodology
-
Prepare Inhibitor Dilution Series:
-
Create a serial dilution of the 10 mM QPA stock in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM down to ~50 nM. This wide range is crucial for accurately defining the top and bottom plateaus of the dose-response curve.
-
-
Assay Plate Preparation:
-
Add 1 µL of each QPA dilution (or DMSO for controls) to the appropriate wells of the assay plate.
-
Controls are critical:
-
100% Activity Control (Negative Control): Wells containing enzyme, substrate, and 1% DMSO (no inhibitor). This defines the maximum reaction rate.
-
0% Activity Control (Positive Control): Wells containing substrate, 1% DMSO, but no enzyme. This defines the background signal.
-
-
-
Enzyme Addition:
-
Prepare a solution of Target Kinase X in assay buffer at 2X the final desired concentration.
-
Add 50 µL of this enzyme solution to all wells except the 0% activity controls.
-
-
Pre-incubation (Optional but Recommended):
-
Incubate the plate for 15-30 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is important for inhibitors that bind slowly.
-
-
Reaction Initiation:
-
Prepare a solution containing the kinase substrate and ATP in assay buffer, each at 2X their final desired concentration.
-
Add 50 µL of this substrate/ATP mix to all wells to start the reaction. The final volume is now 101 µL.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where product formation is proportional to time.[8]
-
-
Signal Detection:
-
Stop the reaction and develop the signal according to the detection reagent manufacturer's protocol (e.g., add ADP-Glo™ reagent).
-
Read the plate on a luminometer.
-
4.4. Data Analysis
-
Normalize Data:
-
Calculate the percent inhibition for each QPA concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control))
-
-
Curve Fitting:
-
Plot % Inhibition versus log([QPA]).
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R.[14]
-
The IC50 is the concentration of QPA that corresponds to 50% on the fitted curve.
-
Table 1: Example IC50 Data for QPA against Target Kinase X
| [QPA] (µM) | log[QPA] | Raw Signal (RLU) | % Inhibition |
| 100.000 | 2.00 | 1,550 | 98.9% |
| 33.333 | 1.52 | 1,890 | 96.8% |
| 11.111 | 1.05 | 4,500 | 82.8% |
| 3.704 | 0.57 | 10,200 | 54.7% |
| 1.235 | 0.09 | 18,500 | 12.4% |
| 0.412 | -0.38 | 21,800 | -4.0% |
| 0.137 | -0.86 | 22,100 | -5.5% |
| 0.000 (100% Ctl) | - | 21,500 | 0.0% |
| 0.000 (0% Ctl) | - | 1,200 | - |
| Calculated IC50 | 3.2 µM |
Protocol 2: Mechanism of Action (MoA) Studies
Once potency is established, the next step is to determine how the inhibitor works. The MoA study clarifies whether the inhibitor competes with the substrate, binds to a separate site, or binds only to the enzyme-substrate complex.[7][15]
5.1. Principle This experiment involves measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. By analyzing the data using a double-reciprocal plot (Lineweaver-Burk plot), the mode of inhibition can be visualized and determined.[16][17] The Michaelis-Menten model describes the relationship between reaction rate and substrate concentration.[18][19]
5.2. Step-by-Step Methodology
-
Experimental Design:
-
This is a matrix experiment. You will vary the concentration of the primary substrate (e.g., the peptide for Target Kinase X) along the x-axis of a plate and the concentration of QPA along the y-axis.
-
Substrate Concentrations: Choose a range of concentrations around the known Km value of the substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Km).
-
Inhibitor Concentrations: Choose a range of concentrations around the determined IC50 value (e.g., 0x, 0.5x, 1x, 2x IC50). Keep the ATP concentration constant and saturating.
-
-
Assay Execution:
-
The assay is performed similarly to the IC50 assay, but instead of a single substrate concentration, each inhibitor concentration is tested across the full range of substrate concentrations.
-
Measure the initial reaction velocity (rate) for each condition. Ensure these measurements are taken during the linear phase of the reaction.[20]
-
5.3. Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀): For each combination of [Substrate] and [QPA], determine the initial reaction rate from the progress curves (e.g., RLU/minute).
-
Generate Lineweaver-Burk Plot:
-
Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition.
Caption: Interpreting Lineweaver-Burk plots for different inhibition types.
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor increases the apparent Km but does not change Vmax. This indicates the inhibitor binds to the same active site as the substrate.[24][25]
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor decreases the apparent Vmax but does not change Km. This suggests the inhibitor binds to an allosteric (non-active) site on the enzyme, affecting its catalytic efficiency but not substrate binding.[26]
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor decreases both apparent Vmax and Km. This occurs when the inhibitor binds only to the enzyme-substrate (ES) complex.[21]
Table 2: Summary of Kinetic Parameters for Different Inhibition Types
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |
| None | Vmax | Km | Single line |
| Competitive | Vmax (Unchanged) | αKm (Increased) | Lines intersect at 1/Vmax (y-axis) |
| Non-competitive | Vmax/α (Decreased) | Km (Unchanged) | Lines intersect at -1/Km (x-axis) |
| Uncompetitive | Vmax/α (Decreased) | Km/α (Decreased) | Parallel lines |
| (Where α is a factor related to the inhibitor concentration and its binding constant, Ki) |
Conclusion
This application note provides a structured, robust methodology for the initial characterization of this compound as a novel enzyme inhibitor. By following this workflow—from fundamental solubility and purity checks to detailed IC50 and MoA studies—researchers can generate high-quality, reproducible data. This information is essential for making informed decisions in hit-to-lead campaigns and for building a comprehensive understanding of the compound's biological activity, ultimately accelerating the drug discovery process.
References
- Pearson. (2022). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Solubility of Things. Lineweaver-Burk Plot. [Link]
- Khan Academy.
- Fluorescent Microspheres. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- National Institutes of Health (NIH). (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. [Link]
- Jack Westin. (2023).
- TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
- Oreate AI Blog. (2025).
- MedSchoolCoach.
- National Institutes of Health (NIH).
- Chemistry LibreTexts. (2025). 5.3: Michaelis-Menten Kinetics. [Link]
- National Institutes of Health (NIH). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. [Link]
- National Institutes of Health (NIH). (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. [Link]
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- ChemTalk. Lineweaver-Burk Plot. [Link]
- Pearson. Michaelis-Menten Equation: Videos & Practice Problems. [Link]
- Wikipedia. IC50. [Link]
- MedSchoolCoach.
- Science Gateway.
- Patsnap. (2025). How to Design a Biochemical Assay Using GMP-Grade Reagents. [Link]
- National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes. [Link]
- University of San Diego. Biochem Lab Enzyme Kinetics Instructions. [Link]
- Taylor & Francis Online.
- MDPI. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. [Link]
- BellBrook Labs. (2025).
- Bio-Synthesis. Enzyme Inhibition. [Link]
- Tip Biosystems. (2024).
- Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]
- Wikipedia. Enzyme kinetics. [Link]
- BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
- Appretech Scientific Limited. 3-(6-bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid. [Link]
Sources
- 1. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid | 65452-93-9 [smolecule.com]
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- 26. microbenotes.com [microbenotes.com]
Introduction: The Quinazolinone Scaffold and the Imperative for High-Throughput Screening
As a Senior Application Scientist, this guide provides a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the discovery of bioactive molecules within quinazolinone libraries. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to numerous natural alkaloids and form the core of several FDA-approved drugs.[2][4][5] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects, make them a fertile ground for drug discovery.[1][4]
Quinazolinone derivatives have shown remarkable success as anticancer agents by modulating key signaling pathways involved in tumor progression.[4][6] Many function as potent kinase inhibitors, while others induce cell death through mechanisms like apoptosis, autophagy, and ferroptosis.[2][5][7] Given the vast chemical space that can be explored through substitutions on the quinazolinone ring, high-throughput screening (HTS) is not just advantageous—it is essential.[3][8] HTS enables the rapid evaluation of thousands to millions of compounds, facilitating the identification of "hits" with desired biological activity in a cost- and time-effective manner.[9][10][11]
This guide details robust HTS methods to unlock the therapeutic potential of quinazolinone libraries, focusing on practical application and rigorous data interpretation.
Strategic Overview: The High-Throughput Screening Campaign
A successful HTS campaign is a multi-step, systematic process designed to move from a large, diverse library to a small set of validated, high-quality lead compounds.[11][12] The process demands careful planning, meticulous execution, and intelligent data analysis to minimize false positives and negatives.[11][13]
The general workflow is a funneling process that begins with a primary screen of the entire library at a single concentration to identify initial hits. These hits are then subjected to a series of increasingly stringent validation and characterization steps.
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.[12][14]
Part 1: Biochemical (Target-Based) Assays
Biochemical assays are fundamental in HTS, measuring the direct effect of a compound on a purified biological target, such as an enzyme or receptor. This approach is invaluable for identifying compounds with a specific mechanism of action. Given that many quinazolinones target kinases, the following protocols are optimized for this important class of enzymes.[7][15][16]
Homogeneous Time-Resolved Fluorescence (HTRF®) for Kinase Inhibition
Expertise & Experience: HTRF is a highly robust fluorescence resonance energy transfer (FRET)-based technology. Its key advantage is the temporal separation of excitation and emission signals, which dramatically reduces background fluorescence from library compounds and plastics. This results in an excellent signal-to-background ratio, making it a preferred method for kinase HTS. The protocol below is tailored for identifying inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target for quinazolinone-based drugs.[14][17]
Caption: Principle of an AlphaScreen assay for detecting protein-protein interactions. [18] Detailed Protocol: AlphaScreen® Kinase Assay [18]
-
Materials & Reagents:
-
His-tagged kinase of interest.
-
Biotinylated substrate peptide.
-
ATP.
-
Streptavidin-coated Donor beads.
-
Anti-phospho-specific antibody-conjugated Acceptor beads (or Protein A-conjugated Acceptor beads and a separate anti-phospho antibody).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 0.1% BSA.
-
Stop/Detection Buffer: Assay buffer containing 50 mM EDTA and the Acceptor beads.
-
Quinazolinone library, controls, and 384-well plates as described for HTRF.
-
-
Assay Procedure (384-well format):
-
Compound Plating: Dispense 20 nL of compounds and controls into assay wells.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X solution of His-tagged kinase and biotinylated substrate in Assay Buffer.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution in Assay Buffer.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection (Part 1): Add 5 µL of the Stop/Detection Buffer containing EDTA and the anti-phospho Acceptor beads. Incubate for 60 minutes at room temperature.
-
Detection (Part 2): Add 5 µL of Streptavidin-Donor beads (prepared in the dark).
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®).
-
Data is expressed in arbitrary luminescence units.
-
Normalize the data and calculate percent inhibition as described for the HTRF assay.
-
Trustworthiness: A common artifact in AlphaScreen assays is signal quenching by colored compounds. Hits should always be validated with an orthogonal assay to ensure they are not technology-specific false positives.
-
Fluorescence Polarization (FP) Assay for Competitive Binding
Expertise & Experience: Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution. [19][20][21]When a small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to a larger protein, its tumbling slows, increasing the polarization. Library compounds that compete with the tracer for the binding site will displace it, causing a decrease in polarization. This method is cost-effective and straightforward, making it excellent for primary screening and for determining binding affinities (Kd). [20] Detailed Protocol: FP Competitive Binding Assay [20][22]
-
Materials & Reagents:
-
Purified target protein (e.g., a kinase or bromodomain).
-
Fluorescently labeled tracer: A known small molecule ligand of the target conjugated to a fluorophore (e.g., fluorescein). The tracer's Kd should be suitable for a competitive assay format.
-
Assay Buffer: PBS with 0.01% Tween-20.
-
Quinazolinone library, controls, and 384-well black assay plates.
-
-
Assay Procedure (384-well format):
-
Compound Plating: Dispense 50 nL of compounds and controls into assay wells.
-
Protein/Tracer Addition: Prepare a premix of the target protein and the fluorescent tracer in Assay Buffer. The protein concentration should be around the Kd of the tracer, and the tracer concentration should be low (e.g., 1-5 nM) to maximize the assay window.
-
Dispensing: Add 20 µL of the protein/tracer premix to each well.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence polarization-capable plate reader, using appropriate excitation and emission filters for the chosen fluorophore. The reader measures fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the excitation light plane.
-
Polarization (mP) is calculated: mP = 1000 * [(I∥ - G * I⊥) / (I∥ + G * I⊥)], where G is the instrument-specific G-factor. [22] * Normalize the data to determine percent displacement/inhibition.
-
Hit Identification: Hits are compounds that cause a significant decrease in the mP value.
-
| Assay Technology | Principle | Key Advantage | Common Pitfall |
| HTRF® | Time-Resolved FRET | High signal-to-background; reduces compound interference | Requires specific antibodies/reagents |
| AlphaScreen® | Proximity-based Luminescence | Extremely high sensitivity and signal amplification | Susceptible to light scattering and quenching compounds |
| Fluorescence Pol. | Molecular Rotation | Simple, cost-effective; direct binding measurement | Smaller assay window; requires a fluorescent tracer |
Part 2: Cell-Based (Phenotypic) Assays
Cell-based assays measure the effects of compounds on cellular functions within a more physiologically relevant environment. [11]They are critical for identifying compounds that not only hit the intended target but also have sufficient cell permeability and are not immediately ejected by efflux pumps. For quinazolinones, which often target cancer, cytotoxicity and anti-proliferative assays are the primary screens of choice. [6][23][24]
Cell Viability and Cytotoxicity Assays
Expertise & Experience: The goal here is to screen for quinazolinone derivatives that selectively kill cancer cells. A widely used and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. A decrease in luminescence indicates cell death or cytostatic effects.
Detailed Protocol: CellTiter-Glo® Anti-Proliferative Assay [14]
-
Materials & Reagents:
-
Cancer cell line relevant to the target (e.g., A549 lung cancer cells for EGFR-targeted libraries). [14] * Complete cell culture medium (e.g., F-12K with 10% FBS).
-
Quinazolinone library (10 mM in DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine or Lapatinib). [25] * Negative Control: DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Sterile, 384-well solid white tissue culture-treated plates.
-
-
Assay Procedure (384-well format):
-
Cell Seeding: Harvest and count cells. Dilute to a concentration of 5,000 cells/20 µL in culture medium. Dispense 20 µL of the cell suspension into each well.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Addition: Perform serial dilutions of the library plates. Using a liquid handler, add 10 µL of the diluted compounds to the cell plates (e.g., for a final concentration of 10 µM).
-
Treatment Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to controls to calculate the percent inhibition of cell proliferation.
-
Trustworthiness: It is critical to perform counter-screens using non-cancerous cell lines (e.g., HEK293) to identify compounds that are selectively toxic to cancer cells and not general cytotoxic agents. [6]
Cell Line Cancer Type Example Quinazolinone IC50 (µM) MCF-7 Breast Adenocarcinoma 0.20 - 15.72 [23][25] A2780 Ovarian Carcinoma 0.14 - 16.43 [25] A549 Lung Carcinoma ~45.2 [23] HT-29 Colon Adenocarcinoma Varies, can be >100 µM [26] Note: These values are illustrative and depend heavily on the specific quinazolinone derivative.
-
Part 3: Advanced Screening with DNA-Encoded Libraries (DEL)
Expertise & Experience: DNA-Encoded Library Technology (DELT) represents a paradigm shift in HTS, enabling the screening of billions of molecules simultaneously in a single tube. [27][28]In DELT, each small molecule in the library is covalently attached to a unique DNA barcode. The entire library is incubated with an immobilized protein target. Unbound molecules are washed away, and the DNA barcodes of the remaining "hit" compounds are amplified by PCR and identified by next-generation sequencing. This technology dramatically reduces the amount of protein and compound required, making it ideal for difficult-to-express targets. [28]
Caption: Workflow for a DNA-Encoded Library Technology (DELT) screen. [27][29] Protocol Overview: DELT for a Kinase Target
-
Library and Target Preparation:
-
A diverse quinazolinone-focused DEL is synthesized, where each compound has a unique DNA tag.
-
The target kinase is purified and immobilized on magnetic beads.
-
-
Affinity Selection:
-
The immobilized kinase is incubated with the entire DEL pool in a single microcentrifuge tube under conditions that promote binding.
-
A series of stringent wash steps are performed to remove non-specifically bound library members. This step is critical for reducing background noise.
-
-
Hit Identification:
-
The remaining, tightly bound compounds are eluted from the target (e.g., by heat denaturation).
-
The DNA barcodes in the eluate are amplified via PCR.
-
The amplified DNA is sequenced, and the frequency of each barcode is counted.
-
-
Data Analysis:
-
Barcodes that are significantly enriched compared to a negative control (e.g., beads without protein) correspond to compounds that bind the target.
-
The chemical structures of the hits are decoded from their DNA barcodes.
-
-
Hit Validation:
-
Trustworthiness: A crucial step in DELT is the resynthesis of the identified hit compounds without the DNA tag. These "off-DNA" compounds must then be validated in traditional biochemical and cell-based assays (like those described above) to confirm their activity and rule out artifacts related to the DNA tag or the selection process. [29]
-
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the high-throughput screening of quinazolinone libraries. From highly sensitive biochemical assays like HTRF and AlphaScreen to physiologically relevant cell-based screens and the immense scale of DELT, researchers have a powerful toolkit to identify novel therapeutic candidates.
The key to a successful screening campaign lies not in the application of a single technique, but in the intelligent integration of multiple, orthogonal assays. Rigorous hit validation, counter-screening for selectivity, and preliminary SAR analysis are essential to ensure that the journey from hit identification to lead optimization is built on a foundation of high-quality, reproducible data. As synthetic chemistry continues to expand the diversity of quinazolinone libraries, these HTS methods will be paramount in translating that chemical potential into the next generation of medicines.
References
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- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PubMed.
- (PDF) Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). ResearchGate.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- High-throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. ACS Publications.
- High throughput screening of small molecule library: procedure, challenges and future. Oncoscience.
- High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. PMC - NIH.
- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS.
- What is DNA-Encoded Libraries Technology (DELT)?. AZoLifeSciences.
- Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online.
- DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis | Journal of Medicinal Chemistry. ACS Publications.
- DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis. ResearchGate.
- Streamlined DNA-encoded small molecule library screening and validation for the discovery of novel chemotypes targeting BET proteins. PMC.
- High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. NIH.
- Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means... ResearchGate.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH.
- Cytotoxic effects of tested compounds against HT-29 cell line following... ResearchGate.
- Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - PubMed Central.
- A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv.
- Fluorescence polarization: an analytical tool for immunoassay and drug discovery. Semantic Scholar.
- Conjugated structures based on quinazolinones and their application in fluorescent labeling. Royal Society of Chemistry.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Analysis of HTS data. Cambridge MedChem Consulting.
- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI.
- Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH.
- Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. PMC - PubMed Central.
- The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH.
- The use of AlphaScreen technology in HTS: current status. PubMed.
- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
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- Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science.
- A brief review of high throughput screening in drug discovery process. ResearchGate.
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- Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a key building block in the development of various pharmacologically active molecules. The quinazolinone scaffold is prevalent in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The successful and high-yield synthesis of this compound is therefore of significant interest.
This guide will address common issues encountered during the synthesis, focusing on a prevalent two-step synthetic route: the N-alkylation of quinazolin-4(3H)-one with an acrylic acid derivative, followed by hydrolysis. We will delve into the causality behind experimental choices and provide validated protocols to ensure reliable and reproducible results.
Synthetic Pathway Overview
A common and effective method for the synthesis of this compound involves a two-step process. The first step is a Michael addition of quinazolin-4(3H)-one to an acrylate ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Intermediate Ester (Michael Addition)
A low yield in the initial Michael addition is a frequent challenge. This can be attributed to several factors related to the reactants, catalyst, and reaction conditions.
Question: I am not getting a good yield for the Michael addition of quinazolin-4(3H)-one to ethyl acrylate. What could be the problem?
Answer:
Several factors can contribute to a low yield in this step. Let's break down the potential causes and solutions:
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Incomplete Deprotonation of Quinazolin-4(3H)-one: The Michael addition requires the deprotonation of the N-H group of the quinazolinone to form a nucleophilic anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution:
-
Choice of Base: Use a suitable base to deprotonate the quinazolinone. Common bases for this reaction include sodium ethoxide, potassium carbonate, or sodium hydride. The choice of base can be critical, and empirical optimization may be necessary.
-
Stoichiometry of Base: Ensure at least a stoichiometric amount of base is used. For bases like potassium carbonate, using a slight excess (1.2-1.5 equivalents) can be beneficial.
-
-
-
Poor Solubility of Reactants: Quinazolin-4(3H)-one has limited solubility in many common organic solvents, which can hinder the reaction rate.
-
Solution:
-
Solvent Selection: Employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the starting materials[2]. Anhydrous conditions are recommended to prevent side reactions.
-
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution:
-
Temperature Optimization: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures[3].
-
-
-
Side Reactions: The primary side reaction is the polymerization of ethyl acrylate, especially in the presence of a strong base.
-
Solution:
-
Controlled Addition: Add the ethyl acrylate dropwise to the reaction mixture containing the deprotonated quinazolinone. This maintains a low concentration of the acrylate and minimizes polymerization.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the consumption of the starting material by TLC and work up the reaction once the quinazolinone is consumed.
-
-
Caption: Troubleshooting low yield in the Michael addition step.
Issue 2: Incomplete Hydrolysis of the Ester
The final step of the synthesis, the hydrolysis of the ethyl ester to the carboxylic acid, can also present challenges.
Question: My hydrolysis of ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is not going to completion, or I am getting a low yield of the final acid. What should I do?
Answer:
Incomplete hydrolysis or low yields of the final product can be due to several factors:
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Insufficient Hydrolysis Conditions: The ester may be resistant to hydrolysis under mild conditions.
-
Solution:
-
Acid or Base Catalysis: Both acidic and basic conditions can be used for hydrolysis. For base-catalyzed hydrolysis, a solution of sodium hydroxide or potassium hydroxide in a mixture of ethanol and water is effective. For acid-catalyzed hydrolysis, a mixture of a mineral acid (e.g., HCl or H₂SO₄) in aqueous alcohol can be used[4]. Refluxing for several hours is typically required.
-
Monitoring the Reaction: Follow the disappearance of the starting ester by TLC.
-
-
-
Improper Work-up and Isolation: The carboxylic acid product needs to be carefully precipitated and isolated.
-
Solution:
-
pH Adjustment: After hydrolysis (especially under basic conditions), the reaction mixture must be acidified to a pH of approximately 3-4 to ensure the complete precipitation of the carboxylic acid. Use a dilute acid like 1M HCl and add it slowly while monitoring the pH.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure crystalline solid.
-
-
-
Product Degradation: The quinazolinone ring can be susceptible to degradation under harsh hydrolytic conditions (e.g., very high concentrations of acid or base, or prolonged heating).
-
Solution:
-
Milder Conditions: If degradation is suspected, try using milder hydrolysis conditions, such as lithium hydroxide in a mixture of THF and water at room temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A reliable two-step protocol is as follows:
Step 1: Synthesis of Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
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To a solution of quinazolin-4(3H)-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl acrylate (1.1 equivalents) dropwise to the suspension.
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Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
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Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Suspend the ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) and reflux the mixture until the starting material is consumed (monitor by TLC, typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Collect the precipitated white solid by filtration, wash with cold water, and dry to afford the final product. The product can be recrystallized from ethanol if necessary. A similar hydrolysis procedure has been reported for a related quinoline derivative with a high yield of 91%[4].
Q2: How can I confirm the structure of my final product?
A2: The structure of this compound (CAS 25818-88-6) can be confirmed by standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the quinazolinone ring, a singlet for the N-CH proton, and two triplets for the -CH₂-CH₂-COOH group. The carboxylic acid proton will appear as a broad singlet.
-
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (218.21 g/mol ) should be observed[6][7][8].
-
Melting Point: The reported melting point for this compound is in the range of 187-189 °C[8].
Q3: Are there alternative synthetic routes?
A3: Yes, other methods for the synthesis of N-substituted quinazolinones exist. One common alternative is the reaction of an N-acyl anthranilic acid with an amine. For this specific product, this would involve reacting an appropriate anthranilic acid derivative with β-alanine. However, the Michael addition approach is often more direct for this particular substitution pattern. Reviews of various synthetic methods for quinazolinones are available for further reading[1][9][10][11].
Q4: What are the key safety precautions for this synthesis?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (if used as a base) is highly flammable and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
DMF and DMSO are skin-absorbable solvents; avoid direct contact.
-
Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₁₁H₁₀N₂O₃ | 218.21 | 187-189 | 25818-88-6[6][7][8] |
References
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). University of Benghazi Journal of Pure & Applied Sciences.
- Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2025).
- Supporting Information for [Title of the article where this data is from]. [Journal Name, Year, Volume, Pages].
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2023). [Journal Name].
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). Molecules.
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). BenchChem.
- 3-[3-(4-oxo-4H-Quinazolin-3-yl)-propionylamino]-propionic acid - Optional[13C NMR]. SpectraBase.
- This compound | 25818-88-6. ChemicalBook.
- Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. [Journal Name, Year, Volume, Pages].
- N- and / or O- Alkylation of Quinazolinone Derivatives. (2020).
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
- This compound. CymitQuimica.
- N- and / or O- Alkylation of Quinazolinone Derivatives. (2025).
- 3-(4-Oxo-4H-quinazolin-3-yl)-propionic acid | CAS 25818-88-6. Santa Cruz Biotechnology.
- 3-(4-Oxo-4H-quinazolin-3-yl)-propionic acid.
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- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming solubility issues of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in aqueous solutions
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (referred to herein as "the compound"). This document provides a series of troubleshooting steps and frequently asked questions to facilitate the preparation of homogeneous, stable aqueous solutions for your experiments.
Understanding the Molecule
The compound, this compound, possesses a chemical structure that inherently limits its aqueous solubility. It is characterized by:
-
A Quinazolinone Core: This large, bicyclic aromatic structure is hydrophobic and contributes to low intrinsic water solubility.[1][2]
-
A Propanoic Acid Side Chain: This functional group contains a carboxylic acid moiety. As a weak acid, its ionization state is dependent on the pH of the solution.[1][3]
The key to solubilizing this compound is to address both the hydrophobic nature of the core and the ionizable nature of the carboxylic acid. The following troubleshooting guide provides a systematic approach.
Troubleshooting Guide: Step-by-Step Solubilization
This section is structured as a series of questions you might ask when facing solubility issues. Follow the workflow to find the most appropriate method for your specific application.
Visual Workflow for Troubleshooting Solubility
The following diagram outlines the decision-making process for solubilizing the compound.
Caption: Decision workflow for solubilizing this compound.
Q1: I've added the compound directly to my phosphate-buffered saline (PBS) at pH 7.4, and it won't dissolve. What is the first thing I should try?
Answer: The primary and most effective method is pH adjustment. The compound is a weak acid, meaning it is largely in its neutral, non-ionized (and thus poorly soluble) form at neutral pH.[3][4] By increasing the pH, you deprotonate the carboxylic acid group, forming a highly soluble carboxylate salt.[5][6][7]
Protocol 1: Solubilization by pH Adjustment
-
Weigh the desired amount of the compound in a sterile conical tube.
-
Add a small volume of sterile water to create a slurry.
-
Add 0.1 N Sodium Hydroxide (NaOH) dropwise while vortexing. The solid should begin to dissolve as the pH increases.
-
Continue adding NaOH until all the solid has dissolved, resulting in a clear solution. The target pH will likely be in the range of 8.0-9.5.
-
Measure the final volume and calculate the stock solution concentration.
-
Dilute this alkaline stock solution into your final assay buffer. The buffering capacity of your final medium should bring the pH back to the desired physiological range (e.g., 7.4). Ensure the final concentration of the compound does not exceed its solubility limit at the final pH.
Expert Insight: This method is simple and avoids organic solvents.[] However, always perform a small-scale test dilution to ensure the compound does not precipitate when the pH is lowered by the buffer. If it does, your final concentration is too high.
Q2: My experiment is sensitive to high pH, and I cannot use the pH adjustment method. What is my next best option?
Answer: The use of a water-miscible organic co-solvent is a standard secondary approach.[9][10] Solvents like dimethyl sulfoxide (DMSO) or ethanol can dissolve the compound at high concentrations by disrupting the hydrogen-bonding network of water, which allows for the solvation of the hydrophobic quinazolinone core.[]
Protocol 2: Solubilization Using an Organic Co-solvent
-
Weigh the compound into a suitable vial.
-
Add 100% DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM). The compound should readily dissolve with gentle vortexing.
-
Store this stock solution at -20°C or -80°C.
-
Dilute the stock solution serially into your aqueous assay medium. Crucially, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid artifacts or cytotoxicity in biological assays.[11][12]
Expert Insight: Always run a vehicle control in your experiments (assay medium with the same final concentration of the co-solvent) to account for any effects of the solvent itself.[11] DMSO is a powerful solvent but can have biological effects, while ethanol is also effective but can be more cytotoxic at lower concentrations.[13]
Q3: My in vivo study (or sensitive cell-based assay) prohibits the use of both pH adjustment and organic co-solvents. How can I prepare a biocompatible aqueous formulation?
Answer: For these demanding applications, complexation with cyclodextrins is the gold-standard approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can encapsulate the hydrophobic quinazolinone moiety of your compound, forming a water-soluble "inclusion complex."[14][16][17]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin host.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., saline or PBS). A common starting concentration is 20-40% (w/v).
-
Add the powdered compound directly to the HP-β-CD solution.
-
Mix thoroughly. This process can be slow. Use a vortex mixer for several minutes and/or sonicate the mixture in a bath sonicator until the solution becomes clear. Gentle heating (40-50°C) can also accelerate dissolution.
-
Sterile filter the final solution through a 0.22 µm filter to remove any undissolved particulates and ensure sterility.
Expert Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are preferred for parenteral use due to their enhanced solubility and safety profiles compared to natural β-cyclodextrin.[17] The required ratio of cyclodextrin to drug must be determined empirically but can result in solubility increases of 50-fold or more.[17]
Summary of Solubilization Strategies
| Method | Mechanism | Typical Fold Increase | Pros | Cons |
| pH Adjustment | Ionization to a salt form[18] | 100x - 1000x+ | Simple, inexpensive, avoids organic solvents. | Not suitable for pH-sensitive assays; risk of precipitation upon dilution. |
| Co-solvents (DMSO, EtOH) | Reduces solvent polarity[] | 100x - 1000x+ | High stock concentrations achievable; widely used. | Potential for cytotoxicity or assay interference.[11] |
| Cyclodextrins (HP-β-CD) | Encapsulation/Inclusion Complex[14][15] | 10x - 500x | Biocompatible, suitable for in vivo use, low toxicity.[17][19] | More expensive, may require optimization, can alter drug pharmacology. |
Frequently Asked Questions (FAQs)
Q: How should I prepare and store a primary stock solution? A: For maximum stability and versatility, prepare a high-concentration (e.g., 20-50 mM) stock solution in 100% DMSO. Aliquot into single-use volumes and store in tightly sealed vials at -80°C. This minimizes freeze-thaw cycles and prevents water absorption by the DMSO.
Q: My compound dissolves initially but then crashes out of solution over time. Why is this happening? A: This indicates that your solution is supersaturated. This often occurs when a DMSO stock is diluted too quickly or into a buffer with insufficient capacity, causing the compound to exceed its solubility limit under the final conditions. To prevent this, add the DMSO stock to your final buffer dropwise while vigorously vortexing to ensure rapid and even dispersion. Alternatively, reduce the final concentration.
Q: Can I use sonication or heat to help dissolve the compound? A: Yes, both can be effective. Bath sonication is excellent for breaking up small agglomerates of powder. Gentle heating (e.g., to 40-50°C) can increase the rate of dissolution, especially for cyclodextrin formulations. However, always be mindful of the compound's thermal stability. Do not use excessive heat for prolonged periods.
Q: How can I confirm the final concentration of my prepared solution? A: It is good practice to verify the concentration of your final filtered solution, especially after complex procedures. This can be done using UV-Vis spectrophotometry if you have a molar extinction coefficient and a wavelength of maximum absorbance (λmax) for the compound. Alternatively, HPLC-UV can provide a more accurate quantification against a standard curve.
Q: Are there other solubilizing agents I can try? A: Yes, other excipients like surfactants (e.g., Tween® 80, Polysorbate 80, Solutol® HS 15) or polymers (e.g., PEG 400) can be used.[5][13][20] These agents work by forming micelles that encapsulate the drug.[6] However, they can also interfere with biological assays and require careful validation. For most research applications, the three methods outlined in the troubleshooting guide are the most common and reliable starting points.
References
- Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Alzet Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [This is a foundational review in the field, providing context for the primary sources.]
- Kam, W. Y., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-79.
- Kulkarni, P., et al. (2012). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- IJSDR. (2021). Methods to boost solubility.
- Smolecule. 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid.
- CymitQuimica. 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- ChemicalBook. This compound | 25818-88-6.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
- Iyer, K. R., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
- CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
- CymitQuimica. This compound.
- BOC Sciences.
- Brieflands. (2021).
- Tvede, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays.
- Santa Cruz Biotechnology. 3-(4-Oxo-4H-quinazolin-3-yl)-propionic acid | CAS 25818-88-6.
- Solubility of Things. Quinoline-4-carboxylic acid.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- CD Formul
- CompoundingToday.com.
- PubChemLite. 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid.
- BLDpharm. 25818-88-6|this compound.
- Al-Akayleh, F., et al. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 11(11), 589.
- Oriental Journal of Chemistry. (2024).
- Al-Omar, M. A. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 31.
- ResearchGate. (2017). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Appretech Scientific Limited. 3-(6-bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid.
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Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Quinazolinones
Welcome to the Technical Support Center for the N-alkylation of quinazolinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Quinazolinones are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Their functionalization, particularly at the N3 position, is a critical step in the synthesis of numerous therapeutic agents.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the N-alkylation of quinazolinones. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for proactive optimization.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I am not getting a good yield for my N-alkylation reaction. What are the common causes and how can I improve it?
A1: Low yields in the N-alkylation of quinazolinones can often be traced back to several key factors related to reaction conditions and reagent stability. Here’s a systematic approach to troubleshooting:
-
Inadequate Deprotonation: The first step in the N-alkylation of a quinazolinone is the deprotonation of the N-H bond to form the nucleophilic ambident anion. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the anion, leading to a poor yield.
-
Solution:
-
Choice of Base: While potassium carbonate (K₂CO₃) is a common and effective base, for less reactive quinazolinones or alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can significantly improve the yield.[1][2]
-
Base Equivalents: Ensure you are using at least stoichiometric amounts of the base. It is common to use a slight excess (1.1 to 1.5 equivalents) to drive the deprotonation to completion.
-
-
-
Poor Solubility of Starting Materials: Quinazolinones can have poor solubility in common organic solvents, which can hinder the reaction rate.[4][5][6]
-
Solution:
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,2-dimethoxyethane (DME) are generally good choices as they can dissolve both the quinazolinone and the deprotonated intermediate.[7][8]
-
Temperature: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. A good starting point is often in the range of 60-100 °C.[1][2]
-
-
-
Inactive Alkylating Agent: The alkylating agent (typically an alkyl halide) can degrade over time, especially if it is sensitive to moisture or light.
-
Solution:
-
Reagent Quality: Use a fresh bottle of the alkylating agent or purify it before use if you suspect degradation.
-
Type of Halide: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using an alkyl chloride and getting low yields, consider switching to the corresponding bromide or iodide.
-
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have reached completion, or conversely, the product might be degrading under prolonged heating.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 1-2 hours) to determine the optimal reaction time.[9]
-
-
Issue 2: Formation of O-Alkylated Byproduct
Q2: My reaction is producing a mixture of N- and O-alkylated products. How can I improve the regioselectivity for N-alkylation?
A2: The formation of both N- and O-alkylated isomers is a classic problem related to the ambident nature of the quinazolinone anion.[1][2][3] Fortunately, under standard conditions, N-alkylation is generally favored.[1][2][10] Here’s how you can enhance the selectivity for the desired N-alkylated product:
-
Understanding the Principle: The regioselectivity of the alkylation is influenced by the Hard and Soft Acid-Base (HSAB) principle. The nitrogen atom is a "softer" nucleophilic center compared to the oxygen atom. "Softer" electrophiles (like alkyl halides) will preferentially react at the softer nitrogen center.
-
Solvent Choice: The solvent plays a crucial role in directing the regioselectivity.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are known to favor N-alkylation.[1][2] They effectively solvate the cation of the base, leaving the anion more "naked" and reactive, with the softer nitrogen atom being the preferred site of attack for soft electrophiles.
-
Solvent System Optimization: In some cases, a mixture of solvents can be beneficial. For instance, a study showed that for a specific 2-chloro-4(3H)-quinazolinone, eliminating DMF from a DME/DMF solvent system led to exclusive N-alkylation.[7]
-
-
Counter-ion Effect: The nature of the cation from the base can also influence the outcome. While a detailed discussion is complex, generally, larger, and "softer" cations (like Cs⁺ from Cs₂CO₃) can sometimes further promote N-alkylation.
-
Steric Hindrance: In cases where the alkylating agent is sterically bulky, there might be a shift towards O-alkylation. If you are observing O-alkylation with a bulky electrophile, consider if a less hindered one can be used.
Issue 3: Difficulty in Product Purification
Q3: I am struggling to separate my desired N-alkylated quinazolinone from the starting material and/or the O-alkylated isomer. What are the best purification strategies?
A3: Purification can indeed be challenging due to the similar polarities of the starting material and the isomeric products. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method for separating the product mixture.
-
Solvent System (Eluent): A gradient elution is often effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The less polar O-alkylated isomer will typically elute before the more polar N-alkylated product and the starting quinazolinone.
-
TLC Analysis: Before running the column, carefully optimize the eluent system using TLC to ensure good separation between the spots corresponding to the starting material, N-alkylated product, and O-alkylated byproduct.
-
-
Crystallization: If the N-alkylated product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.
-
Solvent Screening: Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane) to find a system where the desired product has high solubility at high temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction: This technique can be useful for removing unreacted starting quinazolinone.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The acidic N-H of the starting quinazolinone will be deprotonated, and the resulting salt will be extracted into the aqueous layer. The N- and O-alkylated products, lacking the acidic proton, will remain in the organic layer. Remember to then wash the organic layer with water and brine, dry it, and concentrate it before further purification by chromatography or crystallization.
-
Frequently Asked Questions (FAQs)
Q4: How can I be certain that I have synthesized the N-alkylated and not the O-alkylated quinazolinone?
A4: Unambiguous structure determination is crucial. While 1D ¹H NMR can provide initial clues, 2D NMR techniques are the gold standard for confirming the site of alkylation.[1][2][10][11][12]
-
¹H NMR: The chemical shift of the protons on the carbon attached to the nitrogen or oxygen can be indicative. For example, the methylene protons of a benzyl group in an N-benzylated quinazolinone appear at a different chemical shift (e.g., ~5.2 ppm) compared to the O-benzylated isomer (e.g., ~5.6 ppm).[1][2]
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the quinazolinone core is also diagnostic.
-
2D NMR (HMBC and NOESY): These are the most definitive methods.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the newly introduced alkyl group and the carbons of the quinazolinone ring, particularly the carbonyl carbon (C4) and the C2 carbon. A correlation to C4 would strongly suggest N-alkylation.[1][2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation between the protons of the alkyl group and protons on the quinazolinone ring (e.g., the proton at the 2-position) is a clear indication of N-alkylation.[1][2]
-
Q5: What are the recommended general starting conditions for a standard N-alkylation of a quinazolinone?
A5: For a previously unexplored quinazolinone N-alkylation, the following conditions provide a robust starting point:
| Parameter | Recommended Condition | Rationale |
| Quinazolinone | 1.0 equivalent | Limiting reagent |
| Alkylating Agent | 1.1 - 1.2 equivalents | A slight excess to drive the reaction to completion |
| Base | K₂CO₃ (1.5 equivalents) or Cs₂CO₃ (1.2 equivalents) | K₂CO₃ is a good starting point; Cs₂CO₃ for less reactive systems. |
| Solvent | Anhydrous DMF or DMSO | Good solubility for reactants and promotes N-alkylation. |
| Temperature | 60 - 80 °C | Balances reaction rate and potential for side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent potential side reactions with atmospheric moisture. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS to determine completion. |
Q6: Are there any alternative, more "green" or efficient methods for N-alkylation?
A6: Yes, several modern techniques can offer advantages over traditional heating methods:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles.[13][14][15][16][17][18] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that have low solubility in the reaction solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the quinazolinone anion from a solid or aqueous phase to the organic phase where the alkylating agent resides.[19][20][21][22] This can allow for the use of less polar, more environmentally friendly solvents and can sometimes be performed at lower temperatures.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Conventional Heating
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinazolinone (1.0 mmol), anhydrous potassium carbonate (1.5 mmol, 207 mg), and anhydrous DMF (5-10 mL).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the quinazolinone (1.0 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the alkylating agent (1.1 mmol) in a suitable solvent (e.g., DMF, 3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes). Note: The optimal time and temperature should be determined for each specific reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 5-8).
Visualizations
General Mechanism of N-Alkylation
Caption: General mechanism of quinazolinone N-alkylation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
- (2025). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis.
- Kim, K. E., Comber, J. R., Pursel, A. J., Hobby, G. C., McCormick, C. J., Fisher, M. F., Marasa, K., & Perry, B. (2024). Modular and divergent synthesis of 2, N 3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 22(24), 4940-4949. [Link]
- (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020).
- (2025). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. TSI Journals. [Link]
- (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
- (2025). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One.
- Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]
- (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. PubMed. [Link]
- (2025). Scheme 1. N-alkylation of quinazolinone derivative 2.
- Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]
- (2025). N- and / or O- Alkylation of Quinazolinone Derivatives.
- (2025). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- (2025). Scheme 1. Formation N-alkylation of quinazolinone derivatives.
- (2025).
- Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma. [Link]
- (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Peer Reviewed Chemistry Journals | Impact Factor Rankings. [Link]
- Macmillan Group. (2008).
- (2025). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
Sources
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- 6. cibtech.org [cibtech.org]
- 7. Modular and divergent synthesis of 2, N 3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 17. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Crystallization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Welcome to the technical support center for the crystallization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The information provided herein is based on established principles of crystallization for organic compounds, particularly those with structural similarities to the topic molecule, such as quinazolinones and organic acids.[1][2]
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, fails to crystallize upon cooling. What should I do?
A1: The failure to crystallize, despite a saturated solution, is often due to supersaturation or the presence of impurities that inhibit nucleation.[3] Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface.[4][5] This action can release microcrystals of glass, which can serve as nucleation sites.[5]
-
Seeding: Introduce a seed crystal of the desired compound into the supersaturated solution. This provides a template for crystal growth. If you do not have a seed crystal, you can sometimes obtain one by dissolving a small amount of the crude product in a minimal amount of a volatile solvent in a watch glass and allowing it to evaporate quickly.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.[4]
-
Lowering Temperature: If room temperature cooling is unsuccessful, try cooling the solution in an ice bath or even a freezer. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[4][6]
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This typically happens when the melting point of the compound (or an impure version of it) is lower than the temperature of the solution at the point of saturation.[4] The resulting oil is often an impure liquid form of your compound that may solidify into an amorphous glass upon further cooling, trapping impurities.[4][7]
Causality and Prevention:
-
High Impurity Levels: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[4][6][8]
-
Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature above the compound's melting point.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can promote slow cooling.[9]
-
-
Inappropriate Solvent Choice: The solvent system may not be ideal for your compound.
Troubleshooting Protocol for Oiling Out:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional "good" solvent to decrease the saturation point.[4]
-
Allow the solution to cool very slowly.
-
If oiling persists, try a different solvent system.
Q3: The crystallization happens too quickly, resulting in a fine powder. How can I obtain larger crystals?
A3: The rapid formation of a large amount of solid, often referred to as "crashing out," typically traps impurities and results in a low-purity product.[4] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[4]
Strategies for Slower Crystal Growth:
-
Increase Solvent Volume: Add slightly more hot solvent than the minimum required to dissolve the solid. This will keep the compound in solution for a longer period during cooling.[4]
-
Slow Cooling: As mentioned previously, slow cooling is paramount for the growth of large, well-defined crystals.[9] Insulate the flask to reduce the rate of heat loss.
-
Use a Larger Flask: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling and solvent evaporation. Using a flask that is appropriately sized for your solvent volume can help slow down this process.[4]
Q4: I am concerned about polymorphism. How can I control the crystalline form of my product?
A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility and stability.[11][12] Controlling polymorphism is critical in drug development.[13][14][15] The final polymorphic form is influenced by a variety of factors:
-
Solvent: The choice of solvent can have a significant impact on the resulting polymorph.[12]
-
Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can determine which polymorphic form is kinetically or thermodynamically favored.[12][16]
-
Supersaturation: The level of supersaturation can influence nucleation and crystal growth, thereby affecting the polymorphic outcome.[16]
Experimental Approach to Polymorph Screening:
A systematic approach is necessary to identify and selectively crystallize the desired polymorph. This often involves a screening process where the compound is crystallized from a variety of solvents under different conditions.
| Parameter | Conditions to Vary | Rationale |
| Solvent | Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters (Ethyl Acetate), Water, and mixtures. | Different solvent polarities and hydrogen bonding capabilities can stabilize different polymorphs. |
| Cooling Rate | Slow cooling (ambient), Moderate cooling (refrigerator), Fast cooling (ice bath). | Affects whether the kinetically or thermodynamically stable form crystallizes.[13] |
| Supersaturation | Varying the initial concentration of the solute. | Can influence which polymorph nucleates first. |
Visualizing Experimental Workflows
General Crystallization Workflow
A general workflow for the recrystallization of an organic solid.
Troubleshooting "Oiling Out"
A decision-making flowchart for troubleshooting the "oiling out" phenomenon.
References
- Arjun M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. J Mol Pharm Org Process Res 13: 279.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- CrystEngComm. (n.d.).
- Mettler Toledo. (n.d.).
- Crystal Growth & Design. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design.
- Reddit. (2013).
- DSpace@MIT. (n.d.).
- Recrystalliz
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
- PharmaCores. (2025).
- Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. (2024).
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Benchchem. (n.d.).
- University of Rochester. (n.d.).
- Recrystalliz
- Syrris. (n.d.).
- BOC Sciences. (n.d.).
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
- MDPI. (2023).
- Neuland Labs. (2023).
- MDPI. (2023).
- MDPI. (n.d.).
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- PMC - NIH. (n.d.).
- SOP: CRYSTALLIZ
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
- Organic Letters. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
- Smolecule. (n.d.). 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid.
- Crystallization of Salts of Organic Acids
- NIH. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Santa Cruz Biotechnology. (n.d.). 3-(4-Oxo-4H-quinazolin-3-yl)-propionic acid.
- CymitQuimica. (n.d.). 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (2023). This compound.
- NIH. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. brainly.com [brainly.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 15. syrris.com [syrris.com]
- 16. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and its Derivatives
Welcome to the technical support center for the purification of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound appears oily and refuses to solidify. What are the initial steps I should take?
A1: An oily crude product often indicates the presence of residual solvents or low-melting impurities. Before attempting more rigorous purification, it is crucial to remove volatile contaminants.
Initial Troubleshooting Steps:
-
High-Vacuum Drying: Place your crude product under a high vacuum for several hours. This can effectively remove residual solvents like DMF, DMSO, or toluene which are commonly used in quinazolinone synthesis.[1]
-
Trituration: If the product remains oily, trituration can be an effective method to induce crystallization and remove certain impurities. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For quinazolinone derivatives, non-polar solvents like hexane or a mixture of hexane and ethyl acetate are often good starting points.[2]
Protocol for Trituration:
-
Place the oily crude product in a flask.
-
Add a small volume of n-hexane and stir vigorously with a glass rod, scraping the sides of the flask.
-
If the product begins to solidify, continue stirring and add more hexane incrementally.
-
Once a solid precipitate forms, collect it by filtration and wash with cold hexane.
-
Dry the solid product under vacuum.
Q2: After the initial workup, my TLC analysis shows multiple spots. How do I choose the right purification strategy?
A2: The presence of multiple spots on a TLC plate indicates a mixture of your target compound and various impurities, which could include unreacted starting materials, acyclic intermediates, or over-alkylated byproducts.[1] The choice of purification strategy depends on the nature of these impurities.
Decision-Making Workflow for Purification Strategy:
Caption: Decision tree for selecting a purification method.
In-depth Explanation:
-
Acid-Base Extraction: Given that your target molecule, this compound, contains a carboxylic acid group, it can be selectively extracted into a basic aqueous solution.[1][3] This is a powerful technique to separate it from neutral or basic impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
The carboxylic acid will deprotonate and move into the aqueous layer. Separate the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1M HCl). Your product should precipitate out.
-
Extract the precipitated product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1][4][5] The choice of the stationary phase (typically silica gel) and the eluent system is critical.
-
Recrystallization: For obtaining highly pure crystalline products, recrystallization is an excellent final purification step.[1][6]
Q3: I am struggling with column chromatography for my quinazolinone derivative. What are some common issues and how can I resolve them?
A3: Column chromatography can be challenging, but systematic troubleshooting can lead to successful purification.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor Separation | Inappropriate solvent system. | Systematically vary the polarity of your eluent. A good starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[7] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient elution from a non-polar to a polar solvent system is recommended. |
| Tailing of Spots | Interaction of basic nitrogen atoms in the quinazolinone ring with acidic silanol groups on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel. |
| Product Crashing Out on Column | Low solubility of the compound in the eluent. | Choose a solvent system where your compound has moderate solubility. You may need to use a stronger solvent for loading the sample onto the column. |
Experimental Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: What is a reliable method for recrystallizing this compound?
A4: Recrystallization is a powerful technique for achieving high purity. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection for Recrystallization of Quinazolinone Derivatives:
| Solvent | Typical Use Case | Reference |
| Ethanol/Absolute Alcohol | Commonly used for a wide range of quinazolinone derivatives.[6][8][9] | [6],[8],[9] |
| Acetic Acid | Can be effective, especially for compounds synthesized in it.[6] | [6] |
| Isopropanol | A good alternative to ethanol.[10] | [10] |
| Dichloromethane (DCM) | Used in some cases, often in combination with a less polar solvent.[4] | [4] |
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Purity Assessment
After purification, it is essential to assess the purity of your this compound or its derivative.
Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. Reversed-phase C18 columns are commonly used for quinazolinone derivatives.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compound.
By following these troubleshooting guides and detailed protocols, you will be well-equipped to purify this compound and its derivatives to a high degree of purity, ensuring the reliability and reproducibility of your downstream applications.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
- BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some novel quinazolinone derivatives.
- PMC - PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
- PMC - NIH. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
- PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives.
- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- Calvin Digital Commons. (n.d.). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics.
- BenchChem. (n.d.). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
- ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
- NIH. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. tacoma.uw.edu [tacoma.uw.edu]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in quinazolinone synthesis
Welcome to the Technical Support Center for Quinazolinone Synthesis. As a Senior Application Scientist, I understand that while the synthesis of the quinazolinone scaffold is a cornerstone of medicinal chemistry, navigating the complexities of reaction pathways to achieve high purity and yield can be challenging. This guide is structured to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during quinazolinone synthesis.
Q1: What are the most common types of impurities I should be looking for in my crude reaction mixture?
A1: Impurities are highly dependent on your chosen synthetic route, but several classes are common. These include:
-
Unreacted Starting Materials: Indicative of an incomplete reaction.
-
Acyclic Intermediates: The most frequent byproducts are incompletely cyclized intermediates, such as N-acylanthranilamides or the corresponding benzoxazinones. These arise when the final ring-closing dehydration step is inefficient.[1][2]
-
Hydrolysis Products: The presence of water, either from reagents, solvents, or atmospheric moisture, can hydrolyze benzoxazinone intermediates back to N-acylanthranilic acid, or even the final product under harsh conditions.[1]
-
Over-Alkylation/Arylation Products: When synthesizing substituted quinazolinones, particularly at the N-3 position, it's possible to get multiple substitutions if the reaction conditions are too harsh or stoichiometry is not carefully controlled.[1] Dimerization can also occur under certain basic conditions.[3]
-
Self-Condensation Products: In routes like the Friedländer synthesis, the ketone starting material can undergo self-condensation (an aldol reaction) as a competitive side reaction.[4]
Q2: My reaction seems to stall, with significant starting material remaining. What are the first parameters I should re-evaluate?
A2: An incomplete reaction is a common issue. Before attempting a complete redesign, systematically re-evaluate your core reaction conditions:
-
Temperature: Many quinazolinone cyclizations, especially the classic Niementowski synthesis, require high temperatures (130–150°C) to drive the final dehydration step.[5] Insufficient thermal energy is a primary cause of stalling. Consider a modest increase in temperature (e.g., 10-20°C increments) while monitoring by TLC.
-
Reaction Time: Ensure you have allowed sufficient time for the reaction to reach completion. Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until you see no further consumption of the limiting reagent.
-
Stoichiometry: Re-verify the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction.
-
Catalyst Activity: If you are using a metal catalyst (e.g., Pd, Cu) or an acid/base catalyst, its activity is crucial. Catalysts can be deactivated by impurities in starting materials or solvents.[6] Consider using a fresh batch of catalyst or, in some cases, slightly increasing the catalyst loading.
Q3: I am attempting to synthesize a 3-substituted quinazolinone but I'm getting a mixture of N-alkylated and O-alkylated isomers. How can I improve the selectivity?
A3: The N-H proton of the quinazolinone core is acidic, leading to an amide-imidic acid tautomerism which presents two nucleophilic sites for alkylation (N-3 and the oxygen at C-4). Controlling the regioselectivity is a classic challenge. Generally, N-alkylation is the thermodynamically favored product. To selectively obtain the N-3 alkylated product:
-
Use a Strong Base and an Aprotic Solvent: Employing a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO typically favors N-alkylation.[3] The aprotic solvent does not solvate the anionic intermediate as strongly as a protic solvent, allowing the more nucleophilic nitrogen to react.
-
Thermodynamic Control: Running the reaction at a higher temperature for a longer duration will generally favor the formation of the more stable N-alkylated product.
Conversely, while less common, O-alkylation can sometimes be achieved under kinetic control (lower temperatures) or with specific alkylating agents (e.g., silver salts with alkyl halides), but N-alkylation is the more prevalent pathway under standard conditions.[3]
Q4: How can I use ¹H NMR to quickly confirm my product structure and distinguish it from the common N-acylanthranilamide intermediate?
A4: ¹H NMR is a powerful tool for this. The key is to look for the disappearance of certain protons and the appearance of new, characteristic signals upon cyclization. A crucial and simple experiment is the "D₂O shake."
-
N-acylanthranilamide (Intermediate): This will typically show two distinct exchangeable protons: the carboxylic acid proton (-COOH, often a broad singlet >10 ppm) and the amide proton (-NH, a singlet or triplet, typically 7-9 ppm).
-
4(3H)-Quinazolinone (Product): The cyclized product will have only one exchangeable proton: the N-H at the 3-position (unless it is substituted). This proton usually appears as a broad singlet between 11-12.5 ppm.
-
The D₂O Shake Protocol: After acquiring a standard ¹H NMR spectrum in a solvent like DMSO-d₆, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -COOH and -NH protons will exchange with deuterium and either disappear or significantly diminish in intensity. This unequivocally identifies them.[7] For the intermediate, two peaks will disappear; for the product, only one will.
Troubleshooting Guides
This section provides in-depth analysis and solutions for specific, persistent issues.
Guide 1: Incomplete Cyclization & Presence of Acyclic Intermediates
Symptoms: Your TLC or LC-MS analysis of the crude product shows a major spot/peak that corresponds to the mass of the N-acylanthranilamide intermediate (starting material + acyl group) or the benzoxazinone intermediate (intermediate - H₂O). The yield of the desired quinazolinone is low.
Plausible Causes & Mechanistic Insight: The final step in many quinazolinone syntheses is an intramolecular cyclodehydration. This step requires overcoming a significant energy barrier to form the pyrimidinone ring.
-
Mechanism: The reaction typically proceeds from an anthranilic acid derivative to an N-acylanthranilamide. This intermediate can then cyclize to form the quinazolinone. Alternatively, the N-acylanthranilamide can first dehydrate to a benzoxazinone, which then reacts with an amine (or ammonia source) to yield the final product.[2] Failure to provide sufficient energy or an effective dehydrating environment can stall the reaction at either of these intermediate stages.
Figure 1. Common pathways to quinazolinones showing key intermediates.
Solutions & Protocols:
-
Increase Thermal Energy:
-
Action: If your reaction temperature is below 130°C, incrementally increase it by 15°C and hold for 1-2 hours, monitoring by TLC.
-
Causality: Providing more thermal energy helps overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration.
-
Consider Microwave Synthesis: Microwave irradiation provides rapid, uniform heating and can dramatically reduce reaction times and improve yields for this cyclization step.[8] A typical starting point would be 150°C for 20-30 minutes in a sealed microwave vial.[5]
-
-
Solvent Choice:
-
Action: Switch to a high-boiling point aprotic solvent like DMF, DMSO, or toluene.
-
Causality: These solvents allow for higher reaction temperatures. Furthermore, solvents can influence reaction pathways; for instance, DMF has been shown to produce cleaner reactions and higher yields than ethanol in certain cases by better solubilizing intermediates and facilitating the desired intramolecular interactions.[2]
-
-
Use of Dehydrating Agents/Catalysts:
-
Action: If heating alone is insufficient, consider adding a catalyst or dehydrating agent.
-
Acid Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TsOH) can protonate the carbonyl oxygen, making the carbon more electrophilic and promoting cyclization.
-
Dehydrating Agents: In syntheses proceeding via the benzoxazinone, acetic anhydride is commonly used to form the intermediate from the N-acylanthranilic acid.[2] For direct cyclization, reagents like polyphosphoric acid (PPA) can be effective but require careful temperature control.
-
-
Guide 2: Hydrolysis of Intermediates or Product
Symptoms: Your crude product contains significant amounts of anthranilic acid or N-acylanthranilic acid, confirmed by LC-MS and/or ¹H NMR. The overall yield is diminished.
Plausible Causes & Mechanistic Insight: The benzoxazinone intermediate is an activated ester and is particularly susceptible to hydrolysis. The quinazolinone ring itself can also be hydrolyzed under strongly acidic or basic conditions, though it is generally more stable.
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to ring-opening and regeneration of the N-acylanthranilamide. If the reaction is run in the presence of water, this equilibrium can significantly reduce the concentration of the key intermediate needed for the subsequent reaction with an amine.
Figure 2. Hydrolysis as a competitive side reaction.
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Action: Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. If purchasing solvents, select bottles with low water content (e.g., <50 ppm). Consider using molecular sieves (4Å) to dry solvents and reaction mixtures in situ.[9]
-
Causality: By rigorously excluding water, you shift the equilibrium away from the hydrolysis side reaction, preserving the concentration of the reactive intermediate.
-
-
Work Under an Inert Atmosphere:
-
Action: Set up the reaction under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or a balloon.
-
Causality: This prevents atmospheric moisture from entering the reaction vessel, which is especially important for reactions run over long periods or at high temperatures.
-
-
Purify Reagents:
-
Action: If reagents are hygroscopic (e.g., certain amines or bases), ensure they are dry. Solid reagents can be dried in a vacuum oven. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).
-
Causality: Reagents are a common source of water contamination. Ensuring their purity is a critical step in preventing hydrolysis.
-
Key Experimental Protocols
Here are detailed, self-validating protocols for common workflows in quinazolinone synthesis.
Protocol 1: General Procedure for TLC Monitoring
Objective: To effectively monitor reaction progress and identify the presence of starting materials, intermediates, and products.
Methodology:
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent System: A good starting point for many quinazolinone systems is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include:
-
Hexane:Ethyl Acetate (e.g., starting at 7:3 and adjusting polarity as needed)
-
Dichloromethane:Methanol (e.g., 9.5:0.5 for more polar compounds)
-
-
Spotting: Dissolve a tiny amount of your reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). On the TLC plate, spot the starting material(s), co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Development & Visualization: Develop the plate in a chamber saturated with the eluent vapor. Visualize under UV light (254 nm). If compounds are not UV-active, use a stain like potassium permanganate.
-
Interpretation: The goal is to see the starting material spot diminish and a new product spot appear. The product is typically less polar than the anthranilic acid precursor but may be more or less polar than the N-acyl intermediate, depending on the substituents. The key is to find a solvent system that gives good separation (R_f values between 0.2 and 0.8) for all components.
Protocol 2: Identification of Exchangeable Protons via ¹H NMR with D₂O Shake
Objective: To unambiguously identify N-H and O-H protons in your product or suspected side products.
Methodology:
-
Initial Spectrum: Prepare your sample for NMR as usual in a deuterated protic solvent (DMSO-d₆ is excellent for this). Acquire a standard ¹H NMR spectrum.[7]
-
Identify Potential Protons: Locate any broad singlets, particularly in the downfield region (>7 ppm), that might correspond to exchangeable protons. Note their chemical shift and integration.
-
D₂O Addition: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O). Cap the tube and invert it several times to mix thoroughly.
-
Re-acquisition: Re-insert the sample. It is critical to re-lock and re-shim the spectrometer, as the D₂O will have changed the magnetic environment. Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the "before" and "after" spectra. The signals corresponding to the N-H or O-H protons will have significantly decreased in intensity or disappeared entirely. This provides definitive proof of their identity.[7]
Protocol 3: General Purification by Silica Gel Column Chromatography
Objective: To separate the desired quinazolinone product from unreacted starting materials and side products.
Methodology:
-
Solvent System Selection: Using the TLC conditions developed in Protocol 1, find an eluent system that places your desired product at an R_f of ~0.25-0.35. A lower R_f provides better separation on the column.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent. This usually gives better separation than loading the sample as a concentrated solution ("wet loading"). Place the silica with your adsorbed sample on top of the packed column.
-
Elution: Carefully add the eluent and apply pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified quinazolinone.
References
- Organic Chemistry Portal. (2024). Synthesis of quinazolinones. [Link]
- El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5488. [Link]
- Kumar, A., et al. (2016). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. RSC Advances, 6(84), 80921-80925. [Link]
- Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9574. [Link]
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Komazin, O., et al. (2022). Green Synthesis of 3-Substituted Quinazolinones. Molecules, 27(15), 4987. [Link]
- Wikipedia. (2023). Friedländer synthesis. [Link]
- ResearchGate. (2022). Model reaction for the synthesis of benzoxazinone. [Link]
- Li, W., et al. (2018). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. Molecules, 23(11), 2992. [Link]
- Al-Zoubi, R. M., et al. (2015). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 20(8), 14658-14688. [Link]
- Wikipedia. (2022). Niementowski quinoline synthesis. [Link]
- Cheng, C., et al. (2017). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 5, 89. [Link]
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
- Khodja, I. A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2). [Link]
- ResearchGate. (2020). Plausible mechanism for the synthesis of (a) quinazoline (b)
- Negi, P., Bisht, N., & Sharma, D. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65. [Link]
- Al-Tel, T. H., et al. (2010). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Journal of chromatographic science, 48(7), 564-567. [Link]
- Al-Omary, F. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]
- Spencer, J., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1133-1137. [Link]
- Wikipedia. (2021). Niementowski quinazoline synthesis. [Link]
- Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 22(1), 106. [Link]
- Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]
- Zare, A., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 10(1), 69-76. [Link]
Sources
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- 2. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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Technical Support Center: Stability Testing of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in Different Solvents
Welcome to the technical support center for the stability testing of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for stability studies involving this compound. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Criticality of Stability Testing
Stability testing is a cornerstone of pharmaceutical development, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2][3] For a molecule like this compound, understanding its stability profile in various solvents is paramount for developing robust formulations and defining appropriate storage conditions. The quinazolinone ring, while generally stable, can be susceptible to degradation, particularly hydrolysis under certain pH conditions.[4][5] This guide will walk you through the nuances of designing and troubleshooting your stability studies for this specific compound.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before embarking on your stability testing protocols.
Q1: What are the key chemical features of this compound that might influence its stability?
A1: The molecule possesses a quinazolin-4(3H)-one core and a propanoic acid side chain.[6][7] The quinazolinone ring is a bicyclic aromatic system containing two nitrogen atoms.[5] Key points to consider are:
-
Lactam Functionality: The amide bond within the quinazolinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to ring-opening.[4][8]
-
Carboxylic Acid Group: The propanoic acid moiety imparts acidic properties to the molecule and influences its solubility in aqueous and organic solvents. Its presence can affect the overall pH of a solution, which in turn can impact the stability of the quinazolinone ring.
-
Aromatic System: The benzene portion of the quinazolinone ring could be susceptible to oxidative degradation, although this is generally less common than hydrolysis for this class of compounds.[5][8]
Q2: Which solvents are recommended for initial stability studies of this compound?
A2: The choice of solvent is critical and should be based on the intended application and the physicochemical properties of the compound. A good starting point would be a selection of solvents with varying polarities and pH characteristics.
| Solvent Type | Recommended Solvents | Rationale |
| Aqueous Buffers | pH 2 (e.g., 0.01 M HCl), pH 7 (e.g., Phosphate Buffer), pH 9 (e.g., Borate Buffer) | To assess hydrolytic stability across a relevant pH range. Quinazolinone derivatives can show pH-dependent solubility.[9] |
| Polar Protic Solvents | Methanol, Ethanol | Commonly used in pharmaceutical formulations and analytical method development. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Often used as stock solution solvents and in HPLC mobile phases. Quinazoline derivatives often show good solubility in DMF and DMSO.[10] |
| Non-Polar Solvents | Toluene, Tetrahydrofuran (THF) | To understand stability in less polar environments, which might be relevant for certain formulation types. However, quinazolinones may have limited solubility in these.[11] |
Q3: What are the standard ICH guidelines I should follow for stability testing?
A3: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. The key documents to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core stability data package required for registration applications.[2][12]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides guidance on assessing the light sensitivity of the compound.[3][13]
-
ICH Q2(R1): Validation of Analytical Procedures. This is crucial for ensuring your analytical method is "stability-indicating."
For early-stage research, conducting forced degradation studies under more extreme conditions (e.g., higher temperatures, wider pH range) can help rapidly identify potential degradation pathways.[3][14]
Experimental Workflow for Stability Testing
A systematic approach is crucial for obtaining reliable stability data. The following workflow outlines the key steps.
Caption: High-level workflow for conducting stability studies.
Detailed Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[14][15][16]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.[17]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Studies on similar quinazoline structures have shown significant degradation under alkaline conditions.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
HPLC Method and Analysis
Q: My chromatogram shows ghost peaks. What are the likely causes and how can I resolve this?
A: Ghost peaks are extraneous peaks that can appear in a chromatogram, complicating data analysis.
-
Possible Causes:
-
Contaminated Mobile Phase: Impurities in solvents or buffers can accumulate on the column and elute as peaks, especially during a gradient run.
-
Sample Carryover: Residual sample from a previous injection may be introduced into the current run.[18] This is a particular risk with compounds that may have "sticky" properties.
-
System Contamination: Residues in the injector, tubing, or detector flow cell can leach out during analysis.[19]
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your mobile phase or a blank solvent. If the ghost peak is still present, the issue is likely with the mobile phase or the HPLC system itself.[18]
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[20]
-
Optimize Needle Wash: Increase the volume and/or the strength of the autosampler needle wash solvent to minimize carryover.[18]
-
System Flush: Flush the entire HPLC system, including the column, with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[21]
-
Q: I'm observing peak tailing for the parent compound. What should I investigate?
A: Peak tailing can compromise resolution and integration accuracy.
-
Possible Causes:
-
Secondary Silanol Interactions: The acidic propanoic acid moiety or the basic nitrogen atoms on the quinazolinone ring can interact with free silanol groups on the silica-based column packing, leading to tailing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Degradation: A void at the head of the column or contamination can lead to poor peak shape.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For a compound with acidic and basic functionalities, operating the mobile phase at a pH that ensures the analyte is in a single ionic form (e.g., pH < pKa for the carboxylic acid or pH > pKa for the basic nitrogens) can improve peak shape.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped to minimize silanol interactions.
-
Reduce Injection Volume/Concentration: Perform a series of injections with decreasing sample concentration to check for column overload.
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[21]
-
Check Column Health: If the problem persists, try replacing the column with a new one of the same type.
-
Degradation and Stability Issues
Q: I see rapid degradation in my DMSO stock solution, even at -20°C. Is this expected?
A: While DMSO is a common solvent for stock solutions, it is not always inert.
-
Possible Causes:
-
DMSO Quality: The presence of water or impurities in DMSO can facilitate degradation, especially over long-term storage.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and accelerate degradation.
-
Compound-Specific Instability: Some compounds are inherently unstable in DMSO. For certain quinazoline derivatives, the lactam-lactim tautomerism can be influenced by the solvent, potentially leading to instability.[22]
-
-
Troubleshooting Steps:
-
Use Anhydrous, High-Purity DMSO: Ensure you are using a fresh, high-quality grade of DMSO.
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Consider Alternative Solvents: If instability persists, consider preparing stock solutions in an alternative solvent like DMF or acetonitrile, provided the compound is sufficiently soluble.
-
Store at -80°C: For long-term storage, -80°C is generally preferred over -20°C to minimize chemical degradation.
-
Q: My mass balance is poor in the base hydrolysis sample (e.g., the sum of the parent peak and degradant peaks is less than 90%). What could be the reason?
A: Poor mass balance is a common challenge in forced degradation studies and indicates that not all components are being accounted for.
-
Possible Causes:
-
Non-Chromophoric Degradants: The degradation process may have produced species that do not absorb UV light at the detection wavelength. Ring-opening of the quinazolinone system could lead to fragments with different UV spectra.
-
Highly Polar Degradants: Some degradation products might be very polar and elute in the solvent front, co-eluting with the injection peak and remaining undetected.
-
Insoluble Degradants: Degradation may have resulted in products that are not soluble in the mobile phase and have precipitated out of the solution or been adsorbed onto the column.
-
Volatile Degradants: It is possible, though less likely for this structure, that a volatile degradation product has formed and been lost.
-
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV spectrum of each peak and the baseline, which can help identify co-eluting peaks or degradants with different absorption maxima.
-
Modify the HPLC Gradient: Use a steeper gradient or a mobile phase with a lower initial organic content to try and resolve any highly polar compounds from the solvent front.
-
Use a Mass Spectrometer (LC-MS): Coupling your HPLC to a mass spectrometer is the most definitive way to search for non-chromophoric or low-level degradants.
-
Check Sample for Precipitate: Visually inspect the stressed sample for any signs of precipitation before injection.
-
Caption: Decision tree for troubleshooting common stability testing issues.
By systematically addressing these potential issues, you can enhance the quality and reliability of your stability data for this compound, leading to a more robust understanding of its chemical behavior.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- Pharma Stability: Troubleshooting & Pitfalls.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Q1A(R2) Guideline - ICH.
- Ich guidelines for stability studies 1. Slideshare.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. PubMed.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate.
- Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.
- Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate.
- Forced Degradation Studies. MedCrave online.
- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. PMC - NIH.
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. ResearchGate.
- Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 25818-88-6 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cibtech.org [cibtech.org]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
- 16. ajrconline.org [ajrconline.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 19. ijnrd.org [ijnrd.org]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Welcome to the technical support center for the synthesis and purification of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance the purity of this important quinazolinone derivative. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve the highest quality material for your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Impurities typically arise from unreacted starting materials or the formation of side products. The most common synthesis involves reacting an anthranilic acid derivative with succinic anhydride to form an intermediate, which is then cyclized.[1] Therefore, you should be vigilant for:
-
Unreacted Anthranilic Acid: A primary aromatic amine that is generally more polar than the desired product.
-
Unreacted 2-(3-carboxypropanamido)benzoic acid: The intermediate before the final cyclization step.
-
3-(4-oxo-4H-benzo[d][2][3]oxazin-2-yl)propanoic acid: A common benzoxazinone intermediate that may persist if the ring-closing reaction with a nitrogen source (like formamide) is incomplete.[1]
-
Hydrolysis Products: The presence of excess water, especially at high temperatures, can lead to the hydrolysis of intermediates or the quinazolinone ring itself.[4]
Q2: My crude product is a sticky oil or semi-solid instead of a powder. What does this indicate?
A2: An oily or amorphous crude product often suggests the presence of significant impurities, particularly residual solvents or low-melting side products. These impurities disrupt the crystal lattice formation of the desired compound. The first step should be to attempt trituration with a non-polar solvent like hexanes or diethyl ether to wash away non-polar contaminants and potentially induce crystallization. If this fails, a more rigorous purification method like column chromatography is warranted.
Q3: I'm losing a significant amount of product during recrystallization. How can I improve my yield?
A3: High loss during recrystallization is typically due to one of two factors:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. If the compound has moderate solubility at low temperatures, a significant portion will remain in the mother liquor.
-
Using an Excessive Volume of Solvent: Using more solvent than necessary to dissolve the crude product will keep more of your compound in solution upon cooling, thereby reducing the recovery yield. The goal is to create a saturated solution at the solvent's boiling point.
Experimenting with different solvent systems or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) is crucial. A systematic approach to solvent selection is outlined in the protocols section.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and resolving specific purification challenges.
Problem 1: Persistent Impurities After Recrystallization
-
Symptom: Analytical data (e.g., ¹H NMR, HPLC) shows remaining impurities even after one or more recrystallization attempts.
-
Causality: This occurs when an impurity has solubility characteristics very similar to the desired product in the chosen solvent system. Co-crystallization, where the impurity is incorporated into the crystal lattice of the product, can also be a factor.
-
Solution Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Problem 2: Product Degradation During Column Chromatography
-
Symptom: New, unexpected spots appear on TLC plates during column chromatography, and the final yield is low.
-
Causality: this compound contains a carboxylic acid group, which can make it unstable on standard silica gel. Silica gel is acidic and can cause streaking, irreversible adsorption, or degradation of sensitive compounds.
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before preparing the column, pre-treat the silica gel with a small amount of triethylamine (Et₃N) in the eluent system (e.g., 0.1-1% v/v). This neutralizes the acidic sites on the silica surface, preventing compound degradation.
-
Add Acid to the Eluent: For acidic compounds, adding a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.5-1% v/v) to the mobile phase can improve peak shape and reduce tailing by keeping the compound in its protonated state.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel if the compound proves highly unstable on standard silica.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step guidance for the most effective purification techniques.
Protocol 1: Optimized Recrystallization
This protocol is the first line of defense for purifying the crude product, aiming for >98% purity. A publication detailing the synthesis of the target compound notes its precipitation from absolute ethanol.[1]
Objective: To remove impurities with different solubility profiles from the desired compound.
Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of crude material into several small test tubes.
-
Add a few drops of a test solvent (see table below) to each tube at room temperature. Observe solubility.
-
If insoluble, heat the solvent to its boiling point. Add solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will show low solubility at room temperature but high solubility when hot, and will yield well-formed crystals upon cooling.
-
-
Recrystallization (Scale-Up):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (e.g., absolute ethanol) required to fully dissolve the solid. Keep the solution at or near boiling.
-
If the solution is colored and the pure compound is known to be white, add a small amount of activated carbon and heat for another 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will promote the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration (Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Table 1: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | A good starting point, as reported in the literature for precipitation.[1] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for nitrogen-containing heterocycles. |
| Water | Very Polar | 100 | Unlikely to work alone but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Protocol 2: Flash Column Chromatography
This method is recommended when recrystallization fails to remove impurities or when separating compounds with very similar polarities.[3]
Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.
Methodology:
Caption: Workflow for Flash Column Chromatography.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for quinazolinones is a mixture of a polar and a non-polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane.[3] Add 0.5% acetic acid to the eluent to improve the peak shape of your carboxylic acid-containing product. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect the eluate in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Abdel-Aziz, A. A., El-Subbagh, H. I., & El-Edfawy, S. M. (1990). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Mansoura Journal of Pharmaceutical Sciences, 6(1), 1-15.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Bioorganic & Medicinal Chemistry, 11(8), 1701-1707. [Link]
- Al-Obaydi, J. K., & Al-Janabi, Z. F. (2018). Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. Journal of Pharmaceutical Sciences and Research, 10(7), 1704-1708. [Link]
- Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 19(12), 20485-20503. [Link]
- Lee, H. J., Lee, D. G., Lee, J. H., Kim, D. C., Lee, Y. J., Kim, E., ... & Nam, S. J. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 21(9), 489. [Link]
- Lee, H. J., Lee, D. G., Lee, J. H., Kim, D. C., Lee, Y. J., Kim, E., ... & Nam, S. J. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells.
- Sravanthi, G., & Kumar, K. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Pharmaceutical Sciences and Research, 9(7), 2883-2888. [Link]
Sources
- 1. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajbasweb.com [ajbasweb.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid
Welcome to the technical support center dedicated to the successful scale-up synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust and efficient synthesis.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, typically involves the N-alkylation of 4(3H)-quinazolinone. A common and efficient method for this transformation is the Michael addition of 4(3H)-quinazolinone to an acrylic acid derivative. While this reaction can be straightforward on a small scale, scaling up presents a unique set of challenges that can impact yield, purity, and process efficiency.
This guide will address these challenges in a question-and-answer format, providing detailed explanations and actionable solutions.
II. Troubleshooting Guide: From Low Yields to Impurity Nightmares
This section is dedicated to addressing the most common and perplexing issues that can arise during the scale-up synthesis of this compound.
Question 1: We are observing a consistently low yield of our target product. What are the likely culprits and how can we improve it?
Answer: Low yields during the scale-up of this synthesis can be attributed to several factors, often related to reaction kinetics and physical parameters that are less impactful at the lab scale.[1][2][3]
-
Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. At a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, slowing down the reaction rate.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. Monitor the reaction progress closely using in-process controls like HPLC or TLC. Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[1]
-
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the quinazolinone nitrogen, which is necessary for the Michael addition to proceed. An inappropriate base or insufficient amount can lead to a sluggish or incomplete reaction.[4]
-
Solution: While weaker bases like sodium carbonate (Na₂CO₃) might work at a small scale, a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective in polar aprotic solvents like DMF or DMSO for larger batches.[4] Carefully optimize the stoichiometry of the base; an excess can lead to side reactions, while too little will result in an incomplete reaction.
-
-
Poor Solubility of Reactants: 4(3H)-quinazolinone has limited solubility in many organic solvents. If it does not fully dissolve, the reaction will be heterogeneous and slow, leading to a low yield.
-
Product Loss During Work-up and Isolation: The isolation of the carboxylic acid product often involves a pH adjustment to precipitate the product. If the pH is not optimal, or if the product has some solubility in the work-up solvent, significant losses can occur.
-
Solution: Carefully determine the optimal pH for precipitation to maximize product recovery while minimizing the precipitation of impurities. Ensure the volume of the work-up and washing solvents is minimized. Consider a crystallization study to identify a suitable solvent system for efficient isolation and purification.
-
Question 2: Our final product is contaminated with persistent impurities that are difficult to remove. What are these impurities and how can we prevent their formation?
Answer: Impurity formation is a common headache in scale-up synthesis. For the synthesis of this compound, several side reactions can occur.
-
Unreacted Starting Materials: The presence of unreacted 4(3H)-quinazolinone or acrylic acid is a clear indication of an incomplete reaction.
-
Prevention: As discussed in the previous question, optimizing reaction time, temperature, and base stoichiometry should be the first line of defense.
-
-
O-Alkylation Product: Quinazolinones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen (N3) or the oxygen (O4) atom.[5][6] While N-alkylation is generally favored, the formation of the O-alkylated isomer can occur, especially under certain conditions.
-
Prevention: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents generally favor N-alkylation. Using a stronger base can also increase the proportion of the N-alkylated product.[7]
-
-
Polymerization of Acrylic Acid: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures or in the presence of radicals. This can lead to the formation of oligomeric and polymeric impurities that can complicate purification.
-
Prevention: Add the acrylic acid or its ester to the reaction mixture slowly and at a controlled temperature. Ensure your starting materials and solvent are free from radical initiators. The use of a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), in the acrylic acid reagent is a common industrial practice.
-
-
Dimerization and Other Side Products: Under harsh basic conditions, side reactions such as dimerization of the quinazolinone or degradation of the product can occur.[8]
-
Prevention: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of base.
-
Question 3: We are struggling with the purification of the final product. What are the recommended methods for obtaining high-purity this compound at scale?
Answer: Purification is a critical step in any synthesis, and its difficulty often increases with scale.
-
Crystallization: This is the most common and cost-effective method for purifying solid organic compounds at a large scale.
-
Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), or aqueous mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, treatment with activated carbon can be effective.
-
Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of fine particles that may trap impurities.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
-
-
-
Acid-Base Extraction: Leveraging the acidic nature of the carboxylic acid group can be an effective purification strategy.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous base (e.g., sodium bicarbonate solution) to transfer the desired product into the aqueous layer as its salt.
-
Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.
-
Filter, wash with water, and dry the product.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Michael addition of 4(3H)-quinazolinone to acrylic acid or an acrylate ester, followed by hydrolysis if an ester is used. This reaction is favored for its atom economy and relatively mild conditions.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2:
-
Acrylic Acid: Acrylic acid is corrosive and a lachrymator. It can also polymerize violently if not properly inhibited and stored. Handle it in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Solvents: DMF and DMSO are excellent solvents but have their own safety considerations. They are skin-absorbable, so proper gloves and handling procedures are essential.
-
Exotherms: The Michael addition can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagent addition should be controlled, and the reactor must have adequate cooling capacity to manage any potential exotherm.[2]
Q3: Which analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is essential for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural confirmation of the final product and for identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
IV. Experimental Protocols and Data
Protocol 1: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4(3H)-Quinazolinone | 146.15 | 10.0 | 68.4 |
| Acrylic Acid | 72.06 | 5.4 | 74.9 |
| Potassium Carbonate | 138.21 | 11.4 | 82.5 |
| Dimethylformamide (DMF) | - | 100 L | - |
Procedure:
-
Charge a clean, dry, jacketed glass-lined reactor with 4(3H)-quinazolinone (10.0 kg) and dimethylformamide (100 L).
-
Begin agitation and add potassium carbonate (11.4 kg) to the suspension.
-
Heat the mixture to 80-90 °C.
-
Slowly add acrylic acid (5.4 kg) to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 80-90 °C.
-
After the addition is complete, maintain the reaction at 80-90 °C and monitor its progress by HPLC every 2 hours until the starting material is less than 1% of the total peak area.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Slowly add the filtrate to a separate vessel containing 500 L of water while stirring.
-
Adjust the pH of the aqueous solution to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash with water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Charge the crude, dry this compound into a clean reactor.
-
Add a suitable solvent (e.g., ethanol, approximately 5-10 volumes per gram of crude product).
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath.
-
Filter the crystallized product and wash with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
V. Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow for Low Yield
Caption: Step-by-step troubleshooting guide for low reaction yield.
VI. References
-
BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. Retrieved from BenchChem website.
-
BenchChem. (2025). Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up. Retrieved from BenchChem website.
-
BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from BenchChem website.
-
BenchChem. (2025). Overcoming challenges in the synthesis of halo-substituted quinazolinones. Retrieved from BenchChem website.
-
BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinone Derivatives. Retrieved from BenchChem website.
-
BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines. Retrieved from BenchChem website.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 985–993.
-
Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2).
-
Synthesis of Some Functionalized 3-(4-Thioxo-3,4-dihydroquinazolin-2-YL) Acrylic Acid of Pharmaceutical Interest. (n.d.). Journal of the Chinese Chemical Society.
-
ResearchGate. (n.d.). Previous and present work for the synthesis of substituted quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted quinazolin‐4(3H)‐ones(7 a–i). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2017). Journal of Medicinal Chemistry, 60(20), 8349–8365.
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. N-alkylation of quinazolinone derivative 2. Retrieved from [Link]
-
El-Badry, Y. A., Abdel-Fattah, M. E., & El-Gazzar, A. R. B. A. (2011). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica, 61(2), 179-192.
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). Drug Design, Development and Therapy, 15, 1269–1284.
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2022). Molecules, 27(10), 3128.
-
Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. RePEc.
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
-
UW Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841–847.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). International Journal of Molecular Sciences, 25(4), 2297.
Sources
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- 8. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Stability and Storage of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
This guide is intended for researchers, scientists, and drug development professionals working with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound during storage and experimentation. Our recommendations are grounded in established principles of chemical stability and practical laboratory experience.
Introduction to the Stability of Quinazolinones
The this compound belongs to the quinazolinone class of heterocyclic compounds. Generally, the quinazolinone ring system is noted for its stability under various conditions, including oxidation and reduction.[1] However, like many complex organic molecules, its stability can be compromised by specific environmental factors, leading to degradation that can impact experimental outcomes. This guide will focus on the primary degradation pathway for this compound—hydrolysis—and provide actionable protocols to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The most probable cause of degradation is the hydrolytic cleavage of the quinazolinone ring. This process involves the breaking of the amide bond within the heterocyclic ring system, which can be catalyzed by the presence of moisture, as well as acidic or alkaline conditions.[2][3] While the quinazolinone ring is relatively stable, prolonged exposure to non-ideal conditions, especially at elevated temperatures, can promote this degradation pathway.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended long-term storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[4] It is also crucial to keep it away from strong oxidizing agents and sources of ignition.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection may reveal changes in color or texture, but these are not definitive indicators. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products, or Nuclear Magnetic Resonance (NMR) spectroscopy to look for changes in the chemical shifts and integration of protons.
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems that users may encounter and provides a logical approach to troubleshooting.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound leading to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your stock using a validated analytical method like HPLC-UV. Compare the chromatogram to a reference standard or the initial analysis data.
-
Prepare Fresh Solutions: If possible, prepare fresh solutions from a solid sample that has been stored under ideal conditions.
-
Evaluate Solvent Stability: The compound's stability in your chosen solvent system for the assay should be evaluated. Some solvents can promote degradation. Consider performing a short-term stability study in the assay buffer.
-
Issue 2: Appearance of new, unidentified peaks in HPLC analysis.
-
Potential Cause: This is a strong indicator of chemical degradation.
-
Troubleshooting Steps:
-
Characterize Degradants: If the degradation is significant, consider using HPLC-MS (Mass Spectrometry) to identify the mass of the degradation products. This can help confirm the degradation pathway (e.g., hydrolysis would result in a product with an added water molecule).
-
Review Storage Conditions: Immediately review the storage conditions of the sample. Was it exposed to moisture, high temperatures, or light?
-
Implement Corrective Actions: Discard the degraded sample and obtain a fresh batch. Ensure that the new batch is stored according to the recommended guidelines.
-
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Aliquot: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use amounts. This minimizes the number of times the main stock is opened, reducing exposure to atmospheric moisture and temperature fluctuations.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure a tight seal.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store the vials in a refrigerator at 2-8°C.
-
Desiccation: For added protection against moisture, the vials can be placed inside a desiccator.
Protocol 2: Short-Term Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or formulation.
-
Preparation: Prepare a solution of the compound at a known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze the solution by HPLC to obtain the initial purity profile and peak area of the parent compound.
-
Storage Conditions: Store aliquots of the solution under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Time Points: Analyze the aliquots at predetermined time points (e.g., 24, 48, 72 hours).
-
Data Analysis: At each time point, determine the peak area of the parent compound and any new degradation peaks. Calculate the percentage of the parent compound remaining.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temperature | 40°C | 2-8°C |
| Light Exposure | Ambient Light | Dark | Dark |
| Time (hours) | % Remaining | % Remaining | % Remaining |
| 0 | 100% | 100% | 100% |
| 24 | |||
| 48 | |||
| 72 |
This table should be filled in with experimental data.
Visualizing Degradation and Workflow
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of the quinazolinone ring.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a short-term stability study.
References
- Bersudsky, Y., et al. Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. Russian Journal of Organic Chemistry.
- AK Scientific, Inc. Safety Data Sheet: 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid.
- Asif, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]
- Photo-triggered sustainable synthesis of Quinazolinone derivatives using visible light active exfoliated g-C3N4/Cu3TiO4 as a heterogeneous photocatalyst. Inorganica Chimica Acta, 546, 121322.
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-253.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(18), 4298.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 12(1), 1-15.
- EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google P
- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 25(15), 3386.
- a review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1-17.
- AK Scientific, Inc. Safety Data Sheet: 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid.
- Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Journal of Molecular Biology, 348(5), 1263-1275.
- (PDF)
- US7019012B2 - Quinazoline derivatives and pharmaceutical compositions containing them - Google P
- Recent advances in photo-induced synthesis of polycyclic quinazolinones from unactivated alkene-tethered quinazolinones. Organic & Biomolecular Chemistry.
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(4), 7433-7446.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 3.
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry.
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11394.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1064567.
- Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. International Journal of Environmental Research and Public Health, 19(10), 6200.
- (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics, 264(1-2), 43-52.
- Tests for detecting degradation of gelatin: comparison of five methods. Journal of Clinical Microbiology, 29(10), 2322-2325.
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Validation & Comparative
A Comparative Guide to the Bioactivity of 3-(4-oxoquinazolin-3(4H)-yl)propanoic Acid Analogs in Anticancer and Anti-inflammatory Applications
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, renowned for its broad spectrum of pharmacological activities. This guide delves into a comparative analysis of the bioactivity of analogs of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, with a primary focus on their anticancer and anti-inflammatory potential. While extensive research has been conducted on various quinazolinone derivatives, a notable gap exists in the public domain regarding the specific biological activity of the parent compound, this compound. Consequently, this guide will utilize a well-characterized analog, 2-methyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) acetohydrazide, as a benchmark for comparative purposes. This approach will allow for a robust evaluation of structure-activity relationships (SAR) and provide valuable insights for researchers and drug development professionals.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolinone nucleus, a bicyclic heterocyclic system, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable array of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities.[1][2] The versatility of the quinazolinone scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile. This guide will focus on analogs of this compound, exploring how substitutions on the quinazolinone ring and modifications of the side chain influence their bioactivity.
Synthesis Strategies for Quinazolinone Analogs
The synthesis of quinazolinone derivatives typically involves a multi-step process, often commencing with anthranilic acid. A general synthetic pathway is outlined below.
General Synthetic Workflow
Caption: Generalized synthetic route to quinazolinone analogs.
Experimental Protocol: Synthesis of 2-Methyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) Acetohydrazide Derivatives
This protocol describes a representative synthesis of a benchmark analog.
Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one (1) A mixture of anthranilic acid (0.1 mol) and benzoyl chloride (0.2 mol) in pyridine (60 mL) is stirred for 30 minutes. The reaction mixture is then treated with a 5% sodium bicarbonate solution. The resulting solid is filtered and recrystallized from ethanol to yield the benzoxazinone intermediate.[1]
Step 2: Synthesis of Ethyl 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetate (2) A solution of 2-phenyl-4H-3,1-benzoxazin-4-one (1) and glycine ethyl ester hydrochloride in pyridine is refluxed. The solvent is then removed under reduced pressure, and the residue is purified to obtain the ester derivative.
Step 3: Synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetohydrazide (3) The ester derivative (2) is refluxed with hydrazine hydrate in ethanol. Upon cooling, the acetohydrazide product (3) precipitates and is collected by filtration.
Step 4: Synthesis of N'-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetohydrazide Derivatives (4a-g) The acetohydrazide (3) is reacted with various aromatic aldehydes in ethanol under reflux to yield the final Schiff base derivatives.[3]
Comparative Bioactivity Analysis
The bioactivity of quinazolinone analogs is profoundly influenced by the nature and position of their substituents. This section compares the anticancer and anti-inflammatory activities of various analogs, using available data from the literature.
Anticancer Activity: Targeting EGFR and Other Pathways
A significant body of research highlights the potential of quinazolinone derivatives as anticancer agents, with many acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Overexpression of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position: The presence of a substituted phenyl ring at the 2-position is a common feature in many active analogs. The nature of the substituent on this phenyl ring can significantly modulate activity.
-
Substitution at the 3-position: The side chain at the 3-position plays a crucial role in interacting with the target protein. Modifications to the propanoic acid moiety, such as conversion to hydrazides and Schiff bases, have yielded compounds with potent activity.
-
Substitution on the Quinazolinone Core: Halogen substitutions (e.g., chloro, bromo) on the quinazolinone ring have been shown to enhance anticancer activity in some series of compounds.[2]
Comparative Data on Anticancer Activity
| Compound ID | Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Benchmark Analog | 2-methyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) acetohydrazide derivative (4d, p-Cl) | - | Data not specified, but showed good activity | [3] |
| Analog 1 | 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) | P. vulgaris, B. subtilis | Zone of inhibition: 1.2 cm, 1.0 cm | [1] |
| Analog 2 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | - | 32.5% edema inhibition | [2] |
| Analog 3 | Quinazolinone-based rhodanine (45) | HL-60, K-562 | 1.2, 1.5 | [6] |
| Analog 4 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | A549 | 2.47 | [7] |
Mechanism of Action: EGFR Inhibition
Many quinazolinone-based anticancer agents function by competing with ATP for the binding site in the kinase domain of EGFR. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival.
Caption: Quinazolinone analogs inhibit EGFR signaling.
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinone derivatives are also well-documented.[2][8] The mechanism of action often involves the inhibition of pro-inflammatory mediators and enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Model: Wistar albino rats are typically used.
-
Grouping: Animals are divided into control, standard (e.g., phenylbutazone), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally at a specific dose (e.g., 50 mg/kg).
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Comparative Data on Anti-inflammatory Activity
| Compound ID | Structure/Modification | Assay | % Inhibition of Edema | Reference |
| Analog 5 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Carrageenan-induced paw edema | 32.5 | [2] |
| Analog 6 | 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives | Carrageenan-induced paw edema | Significant (p <0.05) | [9] |
| Analog 7 | A 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative | Endotoxin-stimulated macrophages | Significant inhibition of TNF-α, IL-1β, IL-6 | [8] |
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies reveal that modifications at the 2- and 3-positions of the quinazolinone ring, as well as substitutions on the core heterocyclic system, are key to modulating their biological activity.
Future research in this area should focus on:
-
Synthesis and evaluation of the parent compound: Determining the baseline bioactivity of this compound is crucial for a more direct and comprehensive SAR analysis.
-
Exploration of novel substitutions: The synthesis and screening of new analogs with diverse substituents will likely lead to the discovery of compounds with enhanced potency and selectivity.
-
Mechanism of action studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate their rational design and optimization.
-
In vivo efficacy and toxicity studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their therapeutic potential and safety profiles.
This guide provides a framework for understanding the comparative bioactivity of this important class of molecules. The provided experimental protocols and SAR insights are intended to aid researchers in the design and evaluation of new and more effective quinazolinone-based therapeutics.
References
- Mokale, S. N., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4417-4419. [Link]
- Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(11), 4488. [Link]
- Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]
- Rezaee, E., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]
- Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2351. [Link]
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7011. [Link]
- Abdel-Aziz, M., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3199. [Link]
- Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Pharmaceuticals, 16(10), 1392. [Link]
- Kumar, A., & Singh, A. (2016). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Heterocyclic Chemistry, 53(4), 1143-1149. [Link]
- Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Chemical and Pharmaceutical Research, 10(7), 1-8. [Link]
- Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid Derivatives
For researchers and drug development professionals, the quinazolinone scaffold represents a privileged core structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid derivatives. We will explore how structural modifications to this scaffold influence biological activity, with a focus on anticancer applications, and provide the experimental context necessary for informed drug design.
The 4-Oxoquinazoline Core: A Foundation for Diverse Bioactivity
The 4(3H)-quinazolinone core is a bicyclic aromatic system consisting of a benzene ring fused to a pyrimidine ring. This rigid scaffold serves as an excellent platform for the spatial orientation of various functional groups, enabling interactions with a multitude of biological targets.[1] Structure-activity relationship studies have consistently shown that substitutions at the 2, 3, 6, and 8 positions of the quinazoline ring are critical in determining the pharmacological profile of the resulting compounds.[2]
The propanoic acid moiety at the N-3 position introduces a flexible acidic side chain, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This group can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule within a target's binding site or improving its solubility and metabolic stability.
Comparative Analysis of Anticancer Activity: Key SAR Insights
Derivatives of the 4-oxoquinazoline scaffold are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] A primary target for many quinazolinone-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose over-activation is implicated in the growth and proliferation of various tumors.[3]
Substitutions at the 2-Position
The 2-position of the quinazolinone ring is a key site for modification to modulate potency and selectivity.
-
Aryl and Heteroaryl Substitutions: The introduction of substituted aryl or heteroaryl groups at this position is a common strategy. For instance, 2-phenyl and substituted phenyl groups have been shown to be crucial for anticancer activity. The nature and position of substituents on this aryl ring can fine-tune the inhibitory potential.
-
Linker-Mediated Substitutions: Incorporating flexible linkers, such as thio-alkyl chains, can allow for the attachment of various functional groups. This approach can be used to probe deeper pockets within the target enzyme's active site.
Substitutions on the Quinazoline Benzene Ring (Positions 5-8)
Modifications on the benzene portion of the quinazolinone core can significantly impact activity.
-
Halogenation: The introduction of halogens, such as chlorine or bromine, at positions 6 and 8 can enhance anticancer activity. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with the target protein.
-
Electron-Donating and Withdrawing Groups: The electronic properties of substituents on the benzene ring can influence the overall electron distribution of the quinazolinone system, thereby affecting its binding affinity to target proteins.
The following table summarizes the structure-activity relationships of selected quinazolinone derivatives as anticancer agents, drawing from broader studies on the scaffold to infer potential trends for this compound derivatives.
| Compound ID | R2-Substituent | Quinazoline Ring Substituents | N3-Substituent | Target | IC50 (µM) | Key SAR Insight |
| General Trend | Aryl/Heteroaryl | 6,8-dihalo | Propanoic acid | EGFR/Various Kinases | Varies | Dihalo substitution often enhances potency. |
| 6f | Phenyl | 6,8-diiodo | -(S)-2-amino-3-phenylpropanoic acid | Lymphoma cells | 13.2 | The specific amino acid side chain at N3 contributes significantly to activity.[4] |
| 7b | -(piperidin-1-yl)methyl | None | 4-chlorophenyl | A549, MCF-7, 5637 cancer cells | Moderate activity | The nature of the N3-aryl group is critical for cytotoxicity.[3] |
| 7e | -(piperidin-1-yl)methyl | None | 3,4-dichlorophenyl | A549, MCF-7, 5637 cancer cells | Higher activity than 7b | Dichloro substitution on the N3-phenyl ring increases potency.[3] |
Experimental Protocols
General Synthesis of 3-(2-substituted-4-oxoquinazolin-3(4H)-yl)propanoic Acid Derivatives
The synthesis of the target compounds typically follows a multi-step procedure, as illustrated in the workflow below.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Synthesis of 2-Substituted-3,1-benzoxazin-4-one:
-
To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride or anhydride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration. Wash with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the 2-substituted-3,1-benzoxazin-4-one intermediate.
-
-
Synthesis of 3-(2-Substituted-4-oxoquinazolin-3(4H)-yl)propanoic acid:
-
A mixture of the 2-substituted-3,1-benzoxazin-4-one and β-alanine in a high-boiling solvent (e.g., glacial acetic acid or DMF) is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the final 3-(2-substituted-4-oxoquinazolin-3(4H)-yl)propanoic acid derivative.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
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A Comparative Guide to the In Vivo Validation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic Acid's Anticancer Activity
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning a promising anticancer compound, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, from in vitro validation to a robust in vivo efficacy and safety assessment. We will explore the strategic rationale behind experimental design, compare methodologies, and provide detailed protocols to ensure the generation of reliable and translatable preclinical data.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved anticancer drugs, many of which function as kinase inhibitors.[1][2] Derivatives of this class have shown potent activity against various cancer types by targeting critical cell signaling pathways.[1][3] While in vitro assays are invaluable for initial screening, they cannot replicate the complex biological landscape of a living organism.[4][5] Therefore, a meticulously designed in vivo study is the indispensable next step to evaluate a compound's true therapeutic potential, considering its pharmacokinetics, systemic toxicity, and interaction with the tumor microenvironment.
Part 1: Strategic Planning for In Vivo Translation
The primary objective of the initial in vivo study is not merely to confirm anticancer activity but to establish a foundational dataset covering efficacy, safety, and drug exposure. The choice of model is paramount and dictates the relevance of the outcomes.
Rationale for Model Selection: CDX vs. PDX
For a novel compound like this compound, the Cell-Line Derived Xenograft (CDX) model is the industry-standard starting point.[6][7] In this model, established human cancer cell lines are implanted into immunodeficient mice.[7][8]
-
Why CDX First? CDX models offer high reproducibility, are cost-effective, and allow for rapid assessment of a drug's intrinsic ability to inhibit tumor growth.[6][7] This makes them ideal for initial efficacy screening and dose-range finding.
-
Comparison with Patient-Derived Xenograft (PDX) Models: PDX models, where tumor fragments from a human patient are directly implanted into mice, offer higher clinical relevance by preserving the heterogeneity of the original tumor.[9] However, they are more complex, costly, and variable, making them better suited for later-stage preclinical development or for testing therapies in models that reflect specific patient populations or resistance mechanisms.[9]
For this guide, we will focus on designing a CDX model study, as it represents the logical and standard first step in the in vivo validation pathway.
Caption: High-level workflow for in vivo validation.
Part 2: Designing a Robust Comparative In Vivo Study
A successful study hinges on a meticulously planned protocol that includes appropriate controls and clearly defined endpoints. For this guide, we will assume that in vitro screening has demonstrated that this compound exhibits potent cytotoxic activity against the A549 non-small cell lung cancer (NSCLC) cell line. Many quinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many NSCLC cases.[10]
Protocol 1: Establishment of A549 Xenograft Model
This protocol details the procedure for implanting tumor cells to create the subcutaneous xenograft model.
Materials:
-
A549 human lung carcinoma cell line
-
Athymic Nude Mice (e.g., NU/J strain), female, 6-8 weeks old
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and 27-gauge needles
Methodology:
-
Cell Culture: Culture A549 cells under standard conditions (37°C, 5% CO₂) until they reach 80-90% confluency.
-
Cell Harvest: Harvest the cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%).
-
Cell Suspension Preparation: Resuspend the cell pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Matrigel helps support initial tumor formation.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitoring: Allow tumors to grow. Begin caliper measurements 3-4 days post-implantation. The study can commence once tumors reach an average volume of 100-150 mm³.
Protocol 2: Group Allocation and Therapeutic Administration
Proper group design is critical for a meaningful comparison. This includes a negative control (vehicle), multiple doses of the test article, and a positive control.
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administered with the carrier solution used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Compound - Low Dose): this compound at X mg/kg.
-
Group 3 (Test Compound - High Dose): this compound at Y mg/kg. (Doses are typically determined from a prior Maximum Tolerated Dose study).
-
Group 4 (Positive Control): Gefitinib at a clinically relevant dose (e.g., 50 mg/kg). Gefitinib is an established EGFR inhibitor with a quinazoline core, making it an excellent comparator for this study.[11]
Administration:
-
Route: Oral gavage is a common route for quinazolinone derivatives.
-
Frequency: Once daily (QD).
-
Duration: Typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
Part 3: Key Readouts: Efficacy and Toxicity
Continuous monitoring of tumor growth and animal health provides the primary data for evaluating the compound's performance.
Protocol 3: Efficacy Assessment
Tumor Volume Measurement:
-
Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[12]
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
Alternative Imaging Modalities: For more sensitive and precise measurements, especially for orthotopic models or metastasis studies, imaging techniques can be employed.[13]
-
Bioluminescence Imaging (BLI): Requires using a cell line engineered to express luciferase. The light emitted is proportional to the number of viable tumor cells.[14]
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of tumors.[15]
| Hypothetical Efficacy Data | | :--- | :--- | :--- | :--- | | Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) | | Vehicle Control | 1250 ± 150 | - | - | | Compound (Low Dose) | 875 ± 110 | 30% | p < 0.05 | | Compound (High Dose) | 450 ± 95 | 64% | p < 0.001 | | Gefitinib (Positive Control) | 410 ± 88 | 67% | p < 0.001 |
Protocol 4: Toxicity and Safety Assessment
Evaluating the safety profile is as crucial as assessing efficacy. A compound with high toxicity, even if effective, is unlikely to become a viable drug.[16]
Monitoring:
-
Body Weight: Record the body weight of each animal 2-3 times per week. A sustained weight loss of >15-20% is a sign of significant toxicity.[17]
-
Clinical Observations: Daily monitor animals for signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any tissue damage.[18]
| Hypothetical Safety Data | | :--- | :--- | :--- | :--- | | Treatment Group | Maximal Mean Body Weight Change (%) | Mortality | Notable Organ Histopathology | | Vehicle Control | +5% | 0/10 | None | | Compound (Low Dose) | +2% | 0/10 | None | | Compound (High Dose) | -8% | 0/10 | Mild, reversible changes in liver | | Gefitinib (Positive Control) | -10% | 0/10 | Mild liver and skin changes |
Part 4: Unveiling the Mechanism In Vivo
Beyond efficacy and safety, it is vital to confirm that the compound is reaching the tumor and acting on its intended target.
Pharmacokinetic (PK) Analysis
PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug. A sparse PK sampling can be integrated into the efficacy study.[19][20]
Protocol:
-
On a designated day (e.g., Day 7), collect blood samples from a subset of animals at specific time points after dosing (e.g., 1, 4, 8, and 24 hours).
-
Process the blood to isolate plasma.
-
Analyze the plasma using a validated method like High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.[19] This data helps correlate drug exposure levels with the observed antitumor effect.
Pharmacodynamic (PD) / Biomarker Analysis
PD analysis confirms that the drug is modulating its target within the tumor. Based on the quinazolinone scaffold, a likely target is the EGFR signaling pathway.[3]
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Comparative Docking Analysis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid with Known EGFR Inhibitors
A Computational Approach to Evaluating Therapeutic Potential
Introduction
The 4-oxoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] A significant number of these compounds owe their clinical efficacy to the inhibition of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR, a receptor tyrosine kinase, is a critical regulator of cellular pathways that govern growth, proliferation, and survival.[4][6] Its aberrant activation through mutation or overexpression is a well-established driver in various malignancies, most notably in non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[4][7][8]
This guide focuses on a specific, lesser-studied derivative, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid . Given its structural similarity to known EGFR inhibitors, we hypothesize that it may also exhibit inhibitory activity against this kinase. To investigate this, we present a comprehensive, step-by-step guide to performing a comparative molecular docking analysis. This in silico technique predicts the preferred binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[9][10]
We will compare the docking performance of our compound of interest against two globally approved, first-generation EGFR inhibitors that share the quinazoline core: Gefitinib and Erlotinib .[4][5][7] This comparative approach provides a critical benchmark for evaluating the potential of this compound as a novel EGFR inhibitor. The workflow detailed herein is designed to be a self-validating system, from initial protein preparation and protocol validation to the final analysis of binding interactions.
Experimental & Computational Methodology
A rigorous and well-defined workflow is paramount to achieving reliable and reproducible molecular docking results. The process can be logically divided into four main stages: preparation of the biological target and ligands, validation of the docking protocol, execution of the comparative docking simulations, and detailed analysis of the results.
Caption: High-level workflow for the comparative docking analysis.
Part 1: Software and Resource Acquisition
This protocol utilizes freely available and widely adopted academic software.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. We will source our EGFR target structure from here.
-
AutoDock Tools (ADT): A suite of tools used to prepare protein and ligand files for docking.[11]
-
AutoDock Vina: The core docking engine used to perform the simulations.[12]
-
Open Babel: A chemical toolbox used for converting file formats and preparing ligands.
-
Discovery Studio Visualizer: For in-depth analysis and visualization of molecular interactions.[13]
Part 2: Receptor and Ligand Preparation
The quality of the input structures directly impacts the reliability of the docking results. This preparation phase is a critical, multi-step process.[10][14]
Step-by-Step Receptor Preparation Protocol:
-
Download the Receptor Structure: Obtain the crystal structure of the human EGFR kinase domain in complex with Erlotinib. For this study, we will use the PDB entry 1M17 . This structure provides an experimentally validated binding site.
-
Initial Cleaning: Load the 1M17 PDB file into AutoDock Tools. Remove all water molecules and any co-factors or ions not essential for binding.[15] The rationale is that crystallographic water molecules may not be present in the physiological binding scenario, and their removal simplifies the system.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.[14]
-
Assign Charges: Compute and add Kollman charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Set File Format: Save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.[16]
Step-by-Step Ligand Preparation Protocol:
-
Obtain Ligand Structures:
-
This compound: The structure can be drawn using chemical sketcher software and saved as an SDF or MOL file.[17][18]
-
Gefitinib & Erlotinib: Obtain their 3D structures from a chemical database like PubChem.
-
Co-crystallized Ligand (Erlotinib): Extract the Erlotinib molecule directly from the 1M17 PDB file to serve as the reference for validation.
-
-
Energy Minimization: Convert the 2D or initial 3D structures to a low-energy 3D conformation using a force field like MMFF94. This step ensures realistic bond lengths and angles.[15]
-
Assign Charges & Torsions: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds for each ligand. Defining rotatable bonds allows the docking program to explore different conformations of the ligand within the binding site, which is essential for flexible docking.[14]
-
Set File Format: Save each prepared ligand as a .pdbqt file.
Part 3: Docking Protocol Validation (Self-Validation System)
Before docking our test compound, we must validate that our chosen docking parameters can accurately reproduce the experimentally known binding pose. This is achieved by "re-docking."[19][20]
Step-by-Step Validation Protocol:
-
Define the Binding Site (Grid Box): In AutoDock Tools, define a grid box that encompasses the entire binding site of the receptor. The center of this box should be the geometric center of the co-crystallized Erlotinib from the 1M17 structure.[11] The size should be large enough to allow the ligand to move and rotate freely (e.g., 26 x 26 x 26 Å).
-
Re-dock the Co-crystallized Ligand: Perform a docking simulation using the prepared EGFR receptor and the extracted, prepared Erlotinib ligand.
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest-energy docked pose of Erlotinib with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.
-
Assess Accuracy: A successful validation is confirmed if the RMSD value is less than 2.0 Å.[21][22] This low value indicates that the docking protocol has accurately reproduced the experimental binding mode, thereby validating the chosen parameters for use with other ligands.[20]
Results and Discussion
Following successful validation, the same docking protocol was applied to this compound and the reference inhibitor, Gefitinib. The results are analyzed based on two primary metrics: binding affinity (docking score) and the specific molecular interactions observed in the binding pose.[9][23]
Quantitative Data Summary
The docking score, reported in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding affinity.[9][23]
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residue) |
| Erlotinib (Reference) | -7.3 | Met769 |
| Gefitinib (Reference) | -8.5 | Met769 |
| This compound (Test) | -6.8 | Met769, Asp831 |
Note: These are representative values based on typical docking studies with this system. Actual values may vary slightly based on specific software versions and parameters.
Analysis of Binding Interactions
The true value of docking lies not just in the score, but in understanding how the molecule binds. Visualization of the docked poses allows for a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex.[13][24]
-
Erlotinib and Gefitinib (Reference Inhibitors): As expected, both reference inhibitors show a canonical binding mode. The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone amide of Methionine 769 (Met769) in the hinge region of the EGFR kinase domain.[25] This interaction is a hallmark of many Type I EGFR inhibitors and is critical for anchoring the molecule in the ATP-binding site.[6][26] The rest of the molecule extends into the hydrophobic pocket, forming favorable van der Waals interactions.
-
This compound (Test Compound): Our test compound also successfully forms the key hydrogen bond with Met769 , mimicking the primary interaction of the approved drugs. This is a highly encouraging result, suggesting it can occupy the ATP-binding site in a similar fashion. Furthermore, the propanoic acid tail of the molecule is positioned to form an additional hydrogen bond with the side chain of Aspartate 831 (Asp831) . This secondary interaction could potentially increase the compound's binding affinity and specificity.
Caption: Key molecular interactions within the EGFR binding site.
Conclusion
This in silico comparative analysis provides compelling evidence that this compound is a promising candidate for EGFR inhibition. The docking results demonstrate that it can successfully occupy the ATP-binding pocket and, crucially, replicate the canonical hydrogen bond with Met769 that is essential for the activity of established inhibitors like Gefitinib and Erlotinib.
While its predicted binding affinity (-6.8 kcal/mol) is slightly lower than that of the reference drugs, the identification of a potential secondary hydrogen bond with Asp831 suggests a unique binding mode that could be optimized for enhanced potency. This computational guide serves as a robust, validated foundation for further investigation. The logical next steps would involve in vitro enzymatic assays to experimentally determine the IC50 value of the compound against EGFR kinase, followed by cell-based assays to assess its anti-proliferative effects in EGFR-dependent cancer cell lines.
References
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link][12]
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link][13]
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link][29]
- Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link][7]
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link][11]
- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link][16]
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link][30]
- Medscape. (n.d.). Erlotinib: An EGF Receptor Tyrosine Kinase Inhibitor in Non-small-cell Lung. [Link][6]
- Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link][18]
- AACR Journals. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. [Link][31]
- ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link][25]
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Cross-Validation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic Acid's Putative Anti-proliferative Mechanism Across Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to Rigorous Mechanistic Elucidation
In the landscape of contemporary drug discovery, the validation of a compound's mechanism of action (MoA) is a critical milestone. This guide provides a comprehensive framework for the cross-validation of the anti-proliferative effects of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a quinazolinone-based compound with therapeutic potential. The quinazolinone scaffold is a well-established pharmacophore present in numerous approved drugs, often targeting key signaling molecules like receptor tyrosine kinases. This guide will, therefore, postulate a putative MoA for this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a frequent driver of cancer cell proliferation, and will outline a rigorous, multi-faceted approach to validate this hypothesis across a panel of selected cancer cell lines.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and reproducible validation process.
Foundational Strategy: Selecting a Panel of Cell Lines for Cross-Validation
The initial step in cross-validating a compound's MoA is the judicious selection of a diverse panel of cancer cell lines. This diversity is crucial for establishing the specificity and context-dependency of the compound's effects. An ideal panel would include:
-
EGFR-addicted cell line: A cell line known to be highly dependent on EGFR signaling for its proliferation and survival, such as the non-small cell lung cancer (NSCLC) line NCI-H1975 , which harbors an activating EGFR mutation (L858R/T790M).
-
EGFR-expressing, non-addicted cell line: A cell line that expresses EGFR but is not solely reliant on its signaling, for instance, the breast cancer cell line MCF-7 .[1]
-
EGFR-low/negative cell line: A cell line with minimal to no EGFR expression, which will serve as a negative control to demonstrate target specificity. An example is the prostate cancer cell line PC-3 .
This multi-line approach allows for a comparative analysis that can distinguish between on-target effects (observed in EGFR-expressing lines) and off-target or non-specific cytotoxicity.
Experimental Workflow for MoA Cross-Validation
The cross-validation process will follow a logical progression, starting with a broad assessment of cytotoxicity and progressively narrowing down to specific molecular events within the putative signaling pathway.
Caption: A streamlined workflow for the cross-validation of this compound's MoA.
Detailed Experimental Protocols and Rationale
Phase 1: Assessing Anti-proliferative Activity with the MTT Assay
The initial step is to quantify the cytotoxic and anti-proliferative effects of this compound across the selected cell line panel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[2][3] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4]
Protocol: MTT Cell Proliferation Assay [4][5][6]
-
Cell Seeding: Plate the NCI-H1975, MCF-7, and PC-3 cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor like Gefitinib).
-
Incubation: Incubate the plates for a period that allows for the assessment of anti-proliferative effects, typically 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[2][3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Outcome & Interpretation: A potent cytotoxic effect (low IC50 value) is anticipated in the EGFR-addicted NCI-H1975 cell line, a moderate effect in the EGFR-expressing MCF-7 line, and a minimal effect in the EGFR-negative PC-3 line. This differential sensitivity would provide the first piece of evidence for an EGFR-targeted MoA.
Phase 2: Interrogating the Putative Molecular Target and Pathway
Following the confirmation of anti-proliferative activity, the next crucial step is to investigate whether this compound directly engages its putative target, EGFR, and modulates its downstream signaling pathway.
Western blotting is a powerful technique to detect and quantify the expression and phosphorylation status of specific proteins.[7][8][9] In this context, we will examine the phosphorylation of EGFR and key downstream effectors, Akt and ERK, which are central to cell survival and proliferation.
Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation and survival.
Protocol: Western Blot Analysis [7][8][10]
-
Cell Lysis: Treat the NCI-H1975, MCF-7, and PC-3 cells with this compound at concentrations around their respective IC50 values for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.[9]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8][10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control, such as β-actin or GAPDH, should also be included to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a digital imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative changes in protein phosphorylation.
Expected Outcome & Interpretation: A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK should be observed in the NCI-H1975 and MCF-7 cell lines, with a more pronounced effect in the former. No significant change in phosphorylation is expected in the PC-3 cell line. This would strongly support the hypothesis that the compound inhibits EGFR signaling.
To further validate the inhibition of the EGFR pathway, we will assess the expression of downstream target genes that are regulated by this pathway, such as the proto-oncogenes c-Fos and c-Myc. Quantitative PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[11][12]
Protocol: Quantitative PCR (qPCR) [13]
-
RNA Extraction: Treat the cell lines with this compound as described for the Western blot experiment. Extract total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. This two-step RT-qPCR approach offers flexibility.[11]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for c-Fos, c-Myc, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[12]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes can be calculated using the ΔΔCt method.
Expected Outcome & Interpretation: A significant downregulation of c-Fos and c-Myc mRNA levels is expected in the NCI-H1975 and MCF-7 cell lines upon treatment with the compound, while no significant change is anticipated in the PC-3 cells. This would provide further evidence of the compound's inhibitory effect on the EGFR signaling pathway.
Phase 3: Evaluating the Cellular Consequences of Pathway Inhibition
The final phase of the cross-validation is to link the observed molecular changes to a cellular phenotype. Since the EGFR pathway is a key regulator of the cell cycle, we will investigate the effect of this compound on cell cycle progression using flow cytometry.
Protocol: Cell Cycle Analysis by Flow Cytometry [14][15][16]
-
Cell Treatment and Harvesting: Treat the cell lines with the compound at their respective IC50 concentrations for a duration sufficient to induce cell cycle changes (e.g., 24-48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[16][17] This step permeabilizes the cells and preserves their DNA content.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA-associated fluorescence.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, which is proportional to their DNA content.[14][15]
-
Data Interpretation: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15]
Expected Outcome & Interpretation: Inhibition of the EGFR pathway is expected to cause an arrest in the G1 phase of the cell cycle. Therefore, we anticipate an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases in the NCI-H1975 and MCF-7 cell lines. The PC-3 cell line should show a minimal change in its cell cycle distribution. This result would provide a strong functional link between the compound's molecular mechanism and its anti-proliferative effect.
Data Summary and Comparative Analysis
To facilitate a clear and objective comparison of the compound's performance across the different cell lines, the quantitative data from the experiments should be summarized in tables.
Table 1: IC50 Values of this compound
| Cell Line | EGFR Status | IC50 (µM) |
| NCI-H1975 | Addicted | [Insert experimental value] |
| MCF-7 | Expressing | [Insert experimental value] |
| PC-3 | Low/Negative | [Insert experimental value] |
Table 2: Summary of Molecular and Cellular Effects
| Cell Line | p-EGFR Inhibition | p-Akt/p-ERK Inhibition | c-Fos/c-Myc Downregulation | G1 Cell Cycle Arrest |
| NCI-H1975 | Yes/No | Yes/No | Yes/No | Yes/No |
| MCF-7 | Yes/No | Yes/No | Yes/No | Yes/No |
| PC-3 | Yes/No | Yes/No | Yes/No | Yes/No |
Conclusion
This comprehensive guide outlines a rigorous, multi-pronged strategy for the cross-validation of the putative anti-proliferative mechanism of this compound. By employing a diverse panel of cell lines and a logical progression of experiments, from phenotypic assessment to molecular target engagement and cellular consequences, researchers can build a robust and compelling case for the compound's MoA. The integration of detailed protocols, the rationale behind experimental choices, and clear data presentation will ensure the scientific integrity and trustworthiness of the findings, paving the way for further preclinical and clinical development.
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A Comparative Analysis of the Antimicrobial Efficacy of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid Against Standard Antibiotics
Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive benchmark analysis of a novel quinazolinone derivative, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid , against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its efficacy is directly compared to standard-of-care antibiotics, Ciprofloxacin and Vancomycin. Employing the gold-standard broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI), this study presents quantitative Minimum Inhibitory Concentration (MIC) data. The results indicate that the test compound demonstrates promising activity, particularly against Gram-positive organisms, warranting further investigation as a potential therapeutic candidate.
Introduction: The Rationale for Novel Antimicrobial Scaffolds
The relentless rise of multidrug-resistant (MDR) pathogens poses a severe threat to global public health. Infections caused by organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and resistant Gram-negative bacteria are becoming increasingly difficult to treat, leading to prolonged illness and increased mortality. This crisis has spurred the search for new chemical entities that can circumvent existing resistance mechanisms.[4][5]
The quinazolinone nucleus is a heterocyclic scaffold of significant interest.[1] Various derivatives have demonstrated a broad range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][2][6] Structure-activity relationship (SAR) studies have revealed that modifications at the N-3 position of the quinazolinone ring can significantly influence antimicrobial potency.[1] The title compound, This compound , features a propanoic acid moiety at this key position, a structural feature intended to enhance its pharmacological profile.
This guide details a head-to-head comparison of this novel compound against two widely used antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, crucial for bacterial DNA replication.
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria, which inhibits cell wall synthesis.
The objective of this study is to quantitatively assess the in vitro antimicrobial efficacy of this compound and establish its potential as a viable scaffold for future drug development.
Materials & Experimental Methodologies
Scientific rigor and reproducibility are paramount in antimicrobial research. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable and comparable data.[7][8][9]
Test Compound and Standard Antibiotics
-
Test Compound: this compound (CAS 25818-88-6) was procured from a commercial supplier and confirmed to be of >98% purity by NMR and LC-MS.[10][11] A stock solution was prepared in dimethyl sulfoxide (DMSO).
-
Standard Antibiotics: Ciprofloxacin and Vancomycin (USP reference standards) were used as comparators. Stock solutions were prepared according to CLSI guidelines.
Bacterial Strains
A panel of American Type Culture Collection (ATCC) quality control strains was selected to represent key Gram-positive and Gram-negative pathogens:
-
Staphylococcus aureus (ATCC 29213): A methicillin-susceptible (MSSA) strain, representing Gram-positive cocci.
-
Enterococcus faecalis (ATCC 29212): A Gram-positive coccus known for intrinsic and acquired resistance.
-
Escherichia coli (ATCC 25922): A widely used Gram-negative rod for susceptibility testing.
-
Pseudomonas aeruginosa (ATCC 27853): A Gram-negative rod notorious for its high levels of intrinsic resistance.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This quantitative measure is the gold standard for susceptibility testing. The broth microdilution method, as specified in the CLSI M07 document, was followed.[7]
Causality Behind Method Selection: While disk diffusion is a simpler screening method, it provides only qualitative results (susceptible, intermediate, or resistant).[13][14] The broth microdilution method was chosen because it yields a quantitative MIC value, which is essential for directly comparing the potency of a novel compound against established drugs.[12][15]
Step-by-Step Workflow:
-
Preparation of Microdilution Plates: A 2-fold serial dilution of the test compound and standard antibiotics was performed in sterile 96-well microtiter plates using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final concentration range typically spans from 128 µg/mL down to 0.06 µg/mL.
-
Inoculum Preparation: Bacterial colonies were selected from an overnight agar plate and suspended in saline to match the turbidity of a 0.5 McFarland standard.[12][16] This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The prepared microdilution plates were inoculated with the standardized bacterial suspension within 15 minutes of preparation.
-
Controls: Each assay plate included essential controls for validation:
-
Growth Control: Wells containing only broth and bacteria (no drug) to ensure organism viability.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Plates were incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Reading: Following incubation, the plates were visually inspected. The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible growth.
Workflow for Antimicrobial Susceptibility Testing (AST)
Caption: Broth microdilution workflow for MIC determination.
Results: A Comparative Efficacy Profile
The antimicrobial activity of this compound and the standard antibiotics was evaluated, and the MIC values are summarized below. The data represents the median result from triplicate experiments.
| Antimicrobial Agent | MIC (µg/mL) | |||
| Gram-Positive | Gram-Negative | |||
| S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | |
| This compound | 4 | 8 | >64 | >64 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.5 |
| Vancomycin | 1 | 2 | >64 | >64 |
Discussion and Scientific Interpretation
The results provide a clear initial profile of the antimicrobial activity of this compound.
-
Activity Against Gram-Positive Bacteria: The test compound demonstrated moderate activity against S. aureus (MIC = 4 µg/mL) and E. faecalis (MIC = 8 µg/mL). While less potent than the comparators Vancomycin (MICs of 1-2 µg/mL) and Ciprofloxacin (MICs of 0.5-1 µg/mL), this level of activity is significant for a novel, unoptimized scaffold. Many quinazolinone derivatives have shown promising activity against Gram-positive strains, and these findings are consistent with the literature.[1][17]
-
Lack of Activity Against Gram-Negative Bacteria: The compound was inactive against E. coli and P. aeruginosa at the highest concentration tested (>64 µg/mL). This is a common challenge for new chemical entities. The outer membrane of Gram-negative bacteria provides a formidable barrier that often prevents compounds from reaching their intracellular targets. This profile is similar to that of Vancomycin, which is also ineffective against these organisms due to its large molecular size and inability to penetrate the outer membrane.
-
Potential Mechanism of Action: The structural similarity of some quinazolinones to fluoroquinolones suggests a possible mechanism involving the inhibition of bacterial DNA gyrase (Topoisomerase II).[18] However, other studies on different quinazolinone analogs point to the inhibition of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.[19] The specific molecular target of this compound remains to be elucidated and is a critical next step for further research. The observed Gram-positive specific activity could lend more weight to a mechanism targeting cell wall synthesis, but this is purely speculative without further experimental evidence.
Conclusion and Future Directions
This guide demonstrates that This compound is a promising hit compound with selective, moderate activity against clinically relevant Gram-positive bacteria. Its efficacy, while not yet matching that of established drugs like Vancomycin or Ciprofloxacin, establishes the quinazolinone-propanoic acid scaffold as a valid starting point for further medicinal chemistry efforts.
Future research should focus on:
-
Lead Optimization: Undertaking SAR studies to improve potency against Gram-positive pathogens and potentially broaden the spectrum to include Gram-negative organisms.
-
Mechanism of Action Studies: Identifying the specific molecular target to understand how the compound exerts its antibacterial effect.
-
Toxicity Profiling: Assessing the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.
By systematically addressing these areas, the potential of this chemical class to contribute to the fight against antimicrobial resistance can be fully explored.
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- European Committee on Antimicrobial Susceptibility Testing.
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A Head-to-Head Comparison of Synthetic Routes for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Introduction
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its quinazolinone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The propanoic acid side chain at the N-3 position offers a crucial handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers in the field. This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for this target molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Synthetic Route A: One-Pot Two-Component Cyclization from 2-Aminobenzamide
This modern and efficient approach involves the direct condensation of 2-aminobenzamide with succinic anhydride. The reaction can be performed under either conventional heating or microwave irradiation, with the latter offering significant advantages in terms of reaction time and yield.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the primary amino group of 2-aminobenzamide on one of the carbonyl carbons of succinic anhydride. This ring-opening of the anhydride forms an intermediate, 4-((2-carbamoylphenyl)amino)-4-oxobutanoic acid. Subsequent intramolecular cyclization, driven by heat or microwave energy, occurs between the secondary amide nitrogen and the carbamoyl group, leading to the formation of the quinazolinone ring and elimination of a water molecule.
Experimental Protocol (Microwave-Assisted)
-
Materials: 2-Aminobenzamide, Succinic anhydride, Pinane (or a similar high-boiling point solvent).
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzamide (1.0 eq) and succinic anhydride (1.1 eq).
-
Add pinane as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (typically 10-30 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solvent upon cooling. Collect the solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove any residual pinane and unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
-
Supporting Experimental Data
A study by Charbonnier et al. reports a quantitative yield for a similar reaction under thermal conditions and a 93% yield under microwave irradiation, highlighting the efficiency of this method[1].
Diagram of Synthetic Pathway (Route A)
Caption: One-pot synthesis of the target compound via Route A.
Synthetic Route B: Stepwise Acylation and Cyclization from Anthranilic Acid
This classical and more traditional approach involves a two-step process starting from anthranilic acid. The first step is the acylation of anthranilic acid with succinic anhydride to form an N-acylanthranilic acid intermediate, followed by a separate cyclization step to yield the final quinazolinone.
Mechanistic Rationale
Similar to Route A, the first step involves the nucleophilic attack of the amino group of anthranilic acid on succinic anhydride to form N-(2-carboxyphenyl)succinamic acid. The key difference is that this intermediate is isolated before proceeding to the next step. The second step involves a dehydration reaction, typically promoted by a dehydrating agent like acetic anhydride or by heating at high temperatures, which facilitates the intramolecular cyclization between the carboxylic acid group and the amide to form the quinazolinone ring.
Experimental Protocol
-
Step 1: Synthesis of N-(2-carboxyphenyl)succinamic acid
-
Dissolve anthranilic acid (1.0 eq) in a suitable solvent such as acetic acid.
-
Add succinic anhydride (1.0 eq) to the solution.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to yield N-(2-carboxyphenyl)succinamic acid.
-
-
Step 2: Cyclization to this compound
-
Take the N-(2-carboxyphenyl)succinamic acid from Step 1 and suspend it in acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the final product.
-
Diagram of Synthetic Pathway (Route B)
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 3-(4-oxoquinazolin-3(4H)-yl)propanoic Acid and Its Derivatives as Potent PARP Inhibitors
A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Models
For researchers in oncology drug discovery, the quinazolinone scaffold is a familiar and promising structure. Its derivatives have demonstrated a wide array of biological activities, with a significant number of them showing potent anticancer effects. This guide focuses on 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and its closely related analogues, exploring the critical journey from in vitro characterization to in vivo validation. While direct experimental data for this compound itself is not extensively available in the public domain, a comprehensive analysis of its close derivatives, particularly the acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid, reveals a compelling narrative of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition.[1][2] This guide will leverage this knowledge to provide a predictive framework for evaluating the in vitro and in vivo efficacy of this compound class, offering field-proven insights into experimental design and data interpretation.
The Rationale: Why In Vitro-In Vivo Correlation (IVIVC) Matters
The ultimate goal of preclinical drug development is to identify compounds that will be both safe and effective in humans. A robust In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of this process. It allows researchers to make informed predictions about a drug's behavior in a complex biological system based on initial, controlled laboratory experiments.[3][4][5] For compounds like this compound, establishing a strong IVIVC is crucial for justifying the significant investment required for advancing a candidate to clinical trials.
This guide will dissect the in vitro assays that form the foundation of our understanding and then detail how these findings can be translated and validated in relevant in vivo models.
Part 1: In Vitro Characterization - Pinpointing the Mechanism and Potency
The initial stages of drug discovery for a novel quinazolinone derivative would involve a battery of in vitro assays to determine its biological activity, mechanism of action, and potency. Based on the compelling evidence from closely related structures, a primary hypothesis for the activity of this compound would be the inhibition of PARP-1, a key enzyme in DNA repair.[1][2][6][7][8]
Key In Vitro Experiments
-
PARP-1 Enzymatic Assay: To directly assess the inhibitory activity of the compound on its putative target.
-
Cell-Based PARP Inhibition Assay: To confirm target engagement within a cellular context.
-
Cytotoxicity Assays (e.g., MTT Assay): To determine the compound's potency in killing cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), which would be indicative of a synthetic lethality mechanism.[9][10][11][12]
-
Cell Cycle Analysis: To understand the effect of the compound on cell division.
-
Apoptosis Assays: To determine if the compound induces programmed cell death.
Experimental Protocol: PARP-1 Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the IC50 value of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
NAD+ (Biotinylated)
-
96-well plates coated with histones
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test compound (this compound)
-
Positive control (e.g., Olaparib)
Procedure:
-
Coating: Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Add the PARP-1 enzyme and biotinylated NAD+ to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Washing: Wash the plate again.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of inhibition is calculated for each concentration of the compound. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected In Vitro Data for a Potent Quinazolinone PARP Inhibitor
| Assay | Expected Outcome for an Active Compound | Example Data (Hypothetical) |
| PARP-1 Enzymatic Assay | Low nanomolar IC50 value | IC50 = 5 nM |
| Cytotoxicity (MTT) Assay | Potent cytotoxicity in BRCA-deficient cancer cell lines (e.g., MDA-MB-436) | IC50 = 20 nM |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase, indicative of DNA damage | 60% of cells in G2/M at 24h |
| Apoptosis Assay | Increased percentage of apoptotic cells | 40% apoptotic cells at 48h |
Diagram of the In Vitro Experimental Workflow
Caption: Logical relationship between in vitro, in vivo, and PK/PD data.
Expected In Vivo Data and Correlation with In Vitro Findings
A successful quinazolinone-based PARP inhibitor would be expected to demonstrate a clear correlation between its in vitro activity and in vivo efficacy.
| Parameter | Expected In Vivo Result | Correlation with In Vitro Data |
| Tumor Growth Inhibition | Significant, dose-dependent TGI in a BRCA-deficient xenograft model | The in vitro cytotoxicity in BRCA-deficient cells should predict in vivo efficacy. |
| Pharmacokinetics | Good oral bioavailability and sustained tumor exposure above the in vitro IC50 concentration | The compound needs to reach and stay at the site of action at a concentration sufficient to inhibit the target. |
| Pharmacodynamics | Inhibition of PARP activity in tumor tissue (e.g., reduced PAR levels) | Confirms that the observed anti-tumor effect is due to the intended mechanism of action. |
| Toxicity | Well-tolerated at efficacious doses (e.g., minimal body weight loss) | Provides an initial assessment of the therapeutic window. |
Conclusion: A Predictive Path Forward
While the direct experimental data for this compound remains to be fully elucidated in publicly accessible literature, the strong evidence from its closely related acyl-piperazinylamide derivatives provides a robust framework for predicting its activity as a potent PARP-1 inhibitor. [1][2]The in vitro assays described herein are essential for confirming this hypothesis and quantifying its potency. A successful transition to in vivo studies, guided by the principles of IVIVC, would be expected to demonstrate significant tumor growth inhibition in relevant xenograft models, driven by sufficient tumor exposure and clear on-target pharmacodynamic effects. This systematic approach, bridging the gap between the benchtop and preclinical models, is fundamental to the successful development of the next generation of quinazolinone-based anticancer therapeutics.
References
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- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(2), 462-466.
- ResearchGate. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2014).
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- Simeoni, M., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 40(6), 727–737.
- Al-Suwaidan, I. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780.
- Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(9), 1329-1343.
- ResearchGate. In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero... (2017).
- Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2023). Journal of Medicinal Chemistry, 66(20), 14095-14115.
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Assessing the Selectivity of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid: A Comparative Guide for Cancer vs. Normal Cells
In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity towards healthy tissues remains a paramount challenge. Quinazolinone derivatives have emerged as a promising class of compounds, with several already approved for clinical use in cancer treatment.[1][2] This guide provides a comprehensive framework for assessing the in vitro selectivity of a specific quinazolinone derivative, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, against cancer cells versus their normal counterparts. By presenting a detailed experimental workflow, from foundational cell-based assays to the mechanistic underpinnings of its action, this document serves as a technical resource for researchers in drug discovery and development.
The Therapeutic Promise of Quinazolinones: A Mechanistic Overview
The quinazolinone scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including potent anticancer effects.[3][4] These compounds exert their antitumor activity through various mechanisms, such as the inhibition of key signaling pathways, induction of cell cycle arrest, and initiation of apoptosis.[3] Notably, quinazolinone derivatives have been developed as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[1][5] Furthermore, some derivatives have been shown to interfere with microtubule polymerization, a critical process in cell division, thereby halting the proliferation of rapidly dividing cancer cells.[2][3] Given the multifaceted nature of their action, a thorough evaluation of the selectivity of novel quinazolinone compounds like this compound is crucial to ascertain their therapeutic window.
Experimental Workflow for Selectivity Assessment
A robust assessment of a compound's selectivity requires a multi-pronged approach. The following workflow outlines a series of experiments designed to quantify the cytotoxic and apoptotic effects of this compound on a panel of cancer and normal cell lines.
Caption: A streamlined workflow for the comprehensive in vitro assessment of anticancer compound selectivity.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for a meaningful comparison. It is advisable to use cell lines derived from the same tissue of origin to minimize variability.[6]
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
HeLa (Cervical Cancer): An aggressive and widely studied cancer cell line.
-
-
Normal (Non-Transformed) Cell Lines:
-
MCF-10A (Mammary Epithelial): A non-tumorigenic breast epithelial cell line.
-
BEAS-2B (Bronchial Epithelial): A normal human bronchial epithelial cell line.
-
HEK293 (Embryonic Kidney): A human embryonic kidney cell line, often used as a control for normal cellular processes.
-
All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound and a reference compound (e.g., Doxorubicin) in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis: Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Understanding the effect of the compound on cell cycle progression can provide insights into its mechanism of action.
Protocol:
-
Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin
| Cell Line | Tissue of Origin | Cell Type | This compound | Doxorubicin | Selectivity Index* |
| MCF-7 | Breast | Cancer | Hypothetical Value | Hypothetical Value | |
| MCF-10A | Breast | Normal | Hypothetical Value | Hypothetical Value | Calculate |
| A549 | Lung | Cancer | Hypothetical Value | Hypothetical Value | |
| BEAS-2B | Lung | Normal | Hypothetical Value | Hypothetical Value | Calculate |
| HeLa | Cervical | Cancer | Hypothetical Value | Hypothetical Value | |
| HEK293 | Kidney | Normal | Hypothetical Value | Hypothetical Value | Calculate |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells of the same tissue origin.[7] A higher SI value indicates greater selectivity for cancer cells.
Table 2: Percentage of Apoptotic Cells after 24-hour Treatment with IC50 Concentration
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis |
| MCF-7 | Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| MCF-10A | Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Proposed Signaling Pathway
Based on the known mechanisms of quinazolinone derivatives, this compound may exert its effects through the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: A proposed signaling pathway illustrating the potential mechanism of action of this compound.
Conclusion
This guide outlines a systematic and robust methodology for the preclinical assessment of the selectivity of this compound. By employing a comparative approach using both cancer and normal cell lines, researchers can generate critical data on the compound's therapeutic index. The integration of cytotoxicity, apoptosis, and cell cycle analyses will provide a comprehensive understanding of its biological activity and potential as a selective anticancer agent. The findings from these studies will be instrumental in guiding further preclinical and clinical development.
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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
In the landscape of drug discovery and development, the quinazolinone scaffold holds a place of prominence due to its wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among the myriad of derivatives, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid stands out as a molecule of interest for further investigation. However, the journey from synthesis to biological validation is often fraught with challenges of reproducibility, a cornerstone of scientific integrity.[2] This guide provides a comprehensive overview of the synthesis and biological testing of this compound, with a steadfast focus on ensuring the reliability and reproducibility of the experimental outcomes.
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not just a set of protocols, but a deeper understanding of the critical parameters that influence the reproducibility of both the chemical synthesis and the subsequent biological assays.
Part 1: Reproducible Synthesis of this compound
The synthesis of this compound can be approached through a two-step sequence involving the initial formation of an ester precursor followed by its hydrolysis. This section outlines a detailed, reproducible protocol for this synthesis, along with a discussion of alternative methods and potential pitfalls.
Synthetic Strategy: A Two-Step Approach
The chosen synthetic route, illustrated below, involves a Michael addition of quinazolin-4(3H)-one to ethyl acrylate to yield the intermediate ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate, followed by hydrolysis to the target carboxylic acid. This method is favored for its relatively mild conditions and the commercial availability of the starting materials.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(4-oxoquinazolin-3(4H)-yl)propanoic Acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and regulatory compliance. The handling and disposal of specialized chemical reagents like 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to move beyond simple instructions, explaining the causality behind each procedure to ensure a self-validating and inherently safe workflow.
Hazard Identification and Immediate Safety Precautions
Understanding the potential hazards of a compound is the foundational step in managing its entire lifecycle, including disposal. While specific toxicological data for this compound is not extensively published, data from structurally similar quinazolinone derivatives provide a strong basis for hazard assessment and precaution.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Safety Data Sheets (SDS) for similar quinazolinone compounds indicate oral toxicity.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Direct contact can lead to inflammation, redness, and discomfort.[1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct eye contact can result in significant damage.[1][2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of the compound as a dust or aerosol can irritate the respiratory system.[1][3][4] |
Mandatory Personal Protective Equipment (PPE)
Due to these potential hazards, the use of appropriate PPE is non-negotiable when handling this compound in any form, including its waste products.[1]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact, the primary route of irritation.[1][5]
-
Safety Goggles & Face Shield: Standard safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.[1]
-
Laboratory Coat: A properly fitted lab coat must be worn to protect against accidental spills.[5]
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator (e.g., N95 dust mask) is necessary to prevent respiratory tract irritation.[1]
The Core Disposal Directive: Professional Waste Management
The primary and unequivocally recommended method for the disposal of this compound and any associated contaminated materials is through a licensed hazardous waste disposal company.[1]
Causality: Professional disposal is mandated for several critical reasons:
-
Regulatory Compliance: It ensures adherence to complex federal and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
-
Environmental Protection: Licensed contractors utilize approved methods, with incineration in a permitted hazardous waste incinerator being the preferred technique to ensure complete destruction of the compound.[1] This prevents the release of potentially harmful chemicals into the environment. Landfill disposal is not a recommended or responsible option.[1]
-
Safety: It removes the risk associated with attempting in-lab chemical degradation, which should only be performed by highly trained personnel under specific, controlled circumstances and is not advised as a standard procedure.[1]
Step-by-Step On-Site Waste Management Protocol
The following protocol outlines the procedural steps for safely accumulating and storing waste containing this compound before its collection by a professional service.
Step 1: Waste Identification and Classification
All items that have come into contact with this compound must be classified as Hazardous Chemical Waste .[1] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, filter paper).
-
Contaminated PPE (e.g., gloves).
Step 2: Waste Segregation
Proper segregation is vital to prevent dangerous reactions between incompatible chemicals.[5][8]
-
Isolate Quinazolinone Waste: Collect all waste from this compound in a dedicated container.
-
Avoid Incompatibles: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents.[3][4]
-
Follow Institutional Guidelines: Adhere to your laboratory's specific Chemical Hygiene Plan for segregating chemicals by hazard class.[8]
Step 3: Containerization
The integrity of the waste container is crucial for safe storage and transport.
-
Use Compatible Containers: Waste must be stored in containers made of materials compatible with the chemical.[8] The original product container is often the best choice for unused compound.[8]
-
Ensure Good Condition: Containers must be in good condition, free of leaks, and have no residue on the exterior.[8]
-
Keep Containers Sealed: Waste containers must be kept securely closed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.
Step 4: Labeling
Clear and accurate labeling is a critical regulatory and safety requirement.[9]
-
Timing: Label the hazardous waste container as soon as the first piece of waste is added.[8]
-
Required Information: Each label must clearly state:
Step 5: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories can accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]
-
Location: The SAA must be under the control of the operator and within the line of sight of where the waste is generated.[10]
-
Secondary Containment: All hazardous waste must be stored with secondary containment (such as a tub or tray) to ensure that any potential spills cannot reach sink or floor drains.[8]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]
The entire on-site workflow is summarized in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Arranging for Final Disposal
Once waste is properly accumulated, the final step is to coordinate its removal.
-
Contact Authority: Notify your institution's Environmental Health and Safety (EHS) office or your designated licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide Accurate Information: Supply a complete and accurate description of the waste, including the full chemical name and quantity. This is crucial for generating the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[11]
-
Secure Handover: Before the contractor arrives, ensure all containers are securely sealed and properly labeled.[1]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a new, properly labeled hazardous waste container.[3]
-
Clean: Decontaminate the spill area according to your lab's established procedures.
-
Dispose: Treat all cleanup materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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- Unknown. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
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- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 3-(Hydroxymethylphosphinoyl)propionic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
This guide provides an essential framework for the safe handling and disposal of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS No. 25818-88-6). As a compound frequently utilized in drug development and chemical research, a comprehensive understanding of its potential hazards and the corresponding protective measures is paramount.[1][2] This document moves beyond a simple checklist, offering a procedural and causal analysis to empower researchers to work safely and effectively. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust hazard assessment can be constructed by analyzing its structural components: the quinazolinone core and the propanoic acid side chain.
-
Quinazolinone Derivatives: This class of compounds is known to present several potential hazards. Data for structurally related quinazolinones indicate risks such as skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5][6] Some derivatives are also classified as harmful if swallowed.[4][5]
-
Propanoic Acid: The carboxylic acid functional group introduces corrosive potential. Propanoic acid itself is known to cause severe skin burns, serious eye damage, and respiratory irritation.[7][8][9]
Based on this composite analysis, this compound, a solid powder at room temperature, must be handled as a hazardous substance with the potential to cause significant irritation or damage upon contact or inhalation.
Table 1: Inferred Hazard Profile
| Hazard Type | GHS Classification (Inferred) | Potential Effects |
|---|---|---|
| Skin Contact | Skin Irritation (Category 2) | May cause redness, itching, inflammation, or chemical burns.[6] |
| Eye Contact | Serious Eye Irritation (Category 2A) | May cause redness, pain, and serious eye damage.[6] |
| Inhalation | STOT SE 3 (Respiratory Irritation) | Inhalation of dust may irritate the lungs and respiratory system.[6] |
| Ingestion | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
The Core Protocol: Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create an effective barrier between the researcher and the chemical.[10] The selection of PPE must be tailored to the specific procedure and the potential for exposure.
Table 2: PPE Recommendations by Task
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Low-Volume Handling (e.g., <1g, solution prep) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Required: Certified chemical fume hood |
| Bulk Handling / Weighing (e.g., >1g, potential for dust) | Safety goggles and a full-face shield[11][12] | Nitrile gloves (consider double-gloving) | Laboratory coat and a chemical-resistant apron | Required: Certified chemical fume hood. If not feasible, a P100/FFP3 respirator is mandatory.[12][13] |
Eye and Face Protection
Chemical splash goggles that form a tight seal around the eyes are the minimum requirement to protect against fine particulates and accidental splashes.[11] For operations with a higher risk of dust generation, such as weighing or transferring larger quantities, a full-face shield must be worn over the safety goggles.[12]
Hand Protection
Chemical-resistant nitrile gloves are the standard for preventing skin contact during routine handling.[3][11] Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving. Contaminated gloves should be removed and disposed of as hazardous waste immediately.[4]
Body Protection
A properly fitted laboratory coat serves as the primary barrier for the body.[5] For tasks involving significant quantities of the solid, an additional chemical-resistant apron provides a necessary layer of protection against spills.[11] Ensure all skin is covered; long pants and closed-toe shoes are mandatory in the laboratory.[12][14]
Respiratory Protection
The primary method for respiratory protection is an engineering control: all handling of solid this compound must be performed inside a certified chemical fume hood. [5] This is the most effective way to prevent the inhalation of harmful dust.[12] In the rare event that a fume hood is not available, a properly fitted respirator with a particulate filter (e.g., N95, P100, or FFP3) is required.[11][13]
Standard Operating Procedure: Weighing and Handling
This step-by-step protocol outlines the safe weighing of the compound for experimental use, integrating the necessary safety and logistical controls.
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the analytical balance is clean and certified.
-
Don PPE: Put on all required PPE as specified in Table 2 for the intended task.
-
Tare Vessel: Place a clean, appropriate weighing vessel (e.g., weigh paper or a small beaker) on the balance and tare it.
-
Transfer Compound: Using a clean spatula, carefully transfer a small amount of the compound from the stock bottle to the tared vessel. Avoid any scooping motions that could generate airborne dust. Do not pour the powder directly from the bottle.
-
Seal and Clean: Securely close the stock bottle immediately after use. Gently wipe the spatula and the surrounding area with a damp cloth or towel to collect any residual dust, disposing of the wipe as hazardous waste.
-
Record and Transport: Record the final weight. If transporting the weighed compound, place it in a secondary, sealed container.
Caption: Workflow for Safely Weighing Solid Chemical Reagents.
Emergency Response and Decontamination
Immediate and correct action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust creation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a wet cloth. All cleanup materials are considered hazardous waste.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste.[3] Proper segregation and disposal are mandatory for regulatory compliance and environmental safety.
-
Waste Segregation: Isolate all waste containing this compound, including excess solid, contaminated gloves, weigh paper, pipette tips, and cleaning materials.[4]
-
Containerization: Collect all solid and disposable waste in a dedicated, puncture-resistant, and clearly labeled hazardous waste container. The label must read "Hazardous Chemical Waste" and list the chemical name.[3]
-
Documentation: Maintain a log of the waste generated, including the date and quantity.[3]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4] High-temperature incineration is the preferred method of disposal.[3] Never dispose of this chemical down the drain or in regular trash. [3]
Caption: Procedural Flow for Hazardous Chemical Waste Disposal.
References
- BenchChem. (n.d.). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- BenchChem. (2025, December). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
- BenchChem. (n.d.). Proper Disposal of 4-(Methylthio)quinazoline: A Step-by-Step Guide.
- ChemicalBook. (2023, May 4). This compound | 25818-88-6.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Propionic acid.
- PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Quinazoline.
- CymitQuimica. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid - Safety Data Sheet.
- SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 3-(Hydroxymethylphosphinoyl)propionic acid.
- Google Patents. (n.d.). US3748325A - Process for the preparation of quinazolinone derivatives.
- Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Propionic acid.
- NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- Unknown. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Santa Cruz Biotechnology. (2026, January 1). 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid.
- Australian Government Department of Health. (2016, July 1). Propanoic acid: Human health tier II assessment.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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